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  • Product: Pyrimido[4,5-d][1,3]diazine-4-thiol
  • CAS: 6014-08-0

Core Science & Biosynthesis

Foundational

Architecting Kinase Inhibitors: A Technical Guide to the Synthesis and Application of Pyrimido[4,5-d][1,3]diazine-4-thiol

Executive Summary In the landscape of rational drug design, fused bicyclic heteroaromatics serve as privileged scaffolds for targeting the ATP-binding cassette of kinases. Pyrimido[4,5-d][1,3]diazine-4-thiol (universally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, fused bicyclic heteroaromatics serve as privileged scaffolds for targeting the ATP-binding cassette of kinases. Pyrimido[4,5-d][1,3]diazine-4-thiol (universally referred to in medicinal chemistry as pyrimido[4,5-d]pyrimidine-4-thiol ) is a highly versatile 6+6 fused system. Because its spatial geometry and electron distribution closely mimic the purine core of adenosine triphosphate (ATP), it is a foundational building block for synthesizing ATP-competitive inhibitors.

As a Senior Application Scientist, I have found that the true value of this molecule lies in its C4-thiol moiety. This functional group provides a highly reactive, regioselective synthetic handle that allows drug development professionals to rapidly generate libraries of 4-anilino and 4-amino derivatives via S-alkylation followed by nucleophilic aromatic substitution (SNAr).

Physicochemical Profiling and Structural Dynamics

Understanding the structural dynamics of pyrimido[4,5-d]pyrimidine-4-thiol is critical for successful synthetic manipulation. The compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In polar aprotic solvents (like DMF or DMSO) and in the solid state, the equilibrium heavily favors the thione tautomer due to the thermodynamic stabilization provided by the extended cross-conjugated system 1.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
CAS Registry Number 6014-08-0Standard identifier for procurement 1.
Molecular Formula C6H4N4SConfirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 164.19 g/mol Target [M+H]+ peak at m/z 165.02 in LC-MS 2.
SMILES SC1=NC=NC2=NC=NC=C21Utilized for in silico docking and pharmacophore modeling.
Topological Polar Surface Area 82.3 ŲFavorable for cellular permeability and oral bioavailability 2.

Synthetic Methodologies: De Novo Construction

The most efficient route to the unsubstituted pyrimido[4,5-d]pyrimidine-4-thiol core leverages the cyclization of 4-aminopyrimidine-5-carbonitrile 3. The ortho-relationship of the amine and nitrile groups provides a pre-organized geometry for a 6-endo-dig cyclization.

Workflow A 4-Aminopyrimidine- 5-carbonitrile B Formimidate Intermediate A->B HC(OEt)3 Ac2O, 10h C Pyrimido[4,5-d]pyrimidine- 4-thiol B->C NaSH Cyclization D 4-(Methylthio) Derivative C->D MeI, K2CO3 DMF, 2h E 4-Anilino Kinase Inhibitor D->E Ar-NH2, TFA n-BuOH, Reflux

Synthetic workflow from 4-aminopyrimidine-5-carbonitrile to kinase inhibitors.

Self-Validating Experimental Protocols

To ensure high fidelity in drug discovery workflows, protocols must be self-validating. The following methodologies detail the causality behind the reagent choices and the In-Process Controls (IPCs) required to guarantee success.

Protocol 1: Synthesis of Pyrimido[4,5-d]pyrimidine-4-thiol

Objective: Construct the fused bicyclic thione core via a Dimroth-type rearrangement sequence 4.

  • Electrophilic Activation: Suspend 4-aminopyrimidine-5-carbonitrile (1.0 eq) in acetic anhydride. Add triethyl orthoformate (1.5 eq) and reflux for 10 hours.

    • Causality: Triethyl orthoformate acts as a dehydrating, one-carbon electrophile. It traps the primary amine to form a formimidate intermediate, priming the molecule for nucleophilic attack.

  • Cyclization: Evaporate the volatiles under reduced pressure. Dissolve the crude formimidate in anhydrous methanol and add sodium hydrosulfide (NaSH, 2.0 eq). Stir at room temperature for 4 hours.

    • Causality: The hydrosulfide anion attacks the formimidate carbon. The resulting intermediate undergoes spontaneous intramolecular cyclization into the nitrile group, driving the formation of the pyrimido[4,5-d]pyrimidine ring.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The disappearance of the formimidate mass and the emergence of the [M+H]+ peak at m/z 165.02 confirms cyclization.

  • Isolation: Acidify the mixture to pH 4 using 1M HCl. The product precipitates as a yellow solid. Note: Sparge the precipitation buffer with argon to prevent oxidative dimerization of the thiol into a disulfide.

Protocol 2: Derivatization to 4-Anilino Kinase Inhibitors

Objective: Convert the C4-thiol into a highly potent 4-anilino kinase inhibitor.

  • S-Alkylation: Dissolve pyrimido[4,5-d]pyrimidine-4-thiol (1.0 eq) in anhydrous DMF. Add K2CO3 (1.1 eq) and iodomethane (1.05 eq). Stir at room temperature for 2 hours.

    • Causality: Direct amination of the thione is thermodynamically unfavorable. By S-methylating the compound, we convert the thiol into a thioether, creating an excellent leaving group (methanethiolate) that drastically lowers the activation energy for the subsequent SNAr reaction. S-alkylation is kinetically favored over N-alkylation due to the high polarizability (softness) of the sulfur atom.

  • Nucleophilic Aromatic Substitution (SNAr): Isolate the 4-(methylthio) derivative. Dissolve it in n-butanol, add the desired aniline derivative (1.5 eq), and a catalytic amount of trifluoroacetic acid (TFA). Reflux for 12 hours.

    • Causality: The catalytic TFA protonates the pyrimidine N3 nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4 position, accelerating the attack of the weakly nucleophilic aniline.

  • Self-Validation (IPC): The reaction progress is self-validated by the olfactory detection of methanethiol gas (ensure the reactor is vented through a bleach scrubber). Final confirmation is achieved via 1H-NMR (DMSO-d6), noting the disappearance of the S-CH3 singlet (~2.6 ppm) and the emergence of a downfield anilino N-H singlet (~9.5–10.0 ppm).

Biological Applications: Kinase Inhibition Mapping

The pyrimido[4,5-d]pyrimidine scaffold is a documented powerhouse in oncology, specifically as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) 5. The N1 and N3 nitrogens act as bidentate hydrogen bond acceptors/donors, anchoring the molecule to the kinase hinge region (e.g., Leu83 in CDK2), directly competing with ATP.

Table 2: Comparative CDK2 Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives Data adapted from El-Moghazy et al. demonstrating the potency of substituted derivatives.5

Compound DesignationScaffold CoreCDK2 IC50 (μM)
Compound 7f Pyrimido[4,5-d]pyrimidine0.05
Compound 7e Pyrimido[4,5-d]pyrimidine0.25
Compound 7a Pyrimido[4,5-d]pyrimidine0.31

By inhibiting CDK2, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S transition and inducing apoptosis in tumor cells.

Pathway Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor CDK2 CDK2 / Cyclin E Active Complex Inhibitor->CDK2 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Prevented) CellCycle G1 to S Phase Progression E2F->CellCycle Gene Transcription (Halted)

Mechanism of action for pyrimido[4,5-d]pyrimidine-based CDK2 inhibitors.

Conclusion

Pyrimido[4,5-d][1,3]diazine-4-thiol is far more than a simple heterocyclic building block; it is a meticulously pre-organized template for kinase inhibitor discovery. By understanding the thermodynamic preferences of its tautomers and leveraging the kinetic advantages of S-alkylation/SNAr sequences, medicinal chemists can rapidly access highly potent, ATP-competitive therapeutics.

References

  • ChemScene. "Pyrimido[4,5-d][1,3]diazine-4-thiol".
  • PubChem. "Pyrimido[4,5-d]pyrimidine-thione | C6H4N4S | CID 129855410".
  • RSC Advances. "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines".
  • Science of Synthesis. "Product Class 22: Other Diazinodiazines", Thieme Connect.
  • Scientia Pharmaceutica (MDPI). "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents".

Sources

Exploratory

Technical Monograph: Pyrimido[4,5-d]pyrimidine-4-thiol (CAS 6014-08-0)

Executive Summary Pyrimido[4,5-d]pyrimidine-4-thiol (CAS 6014-08-0), often stabilized as its thione tautomer pyrimido[4,5-d]pyrimidine-4(3H)-thione , represents a "privileged scaffold" in heterocyclic chemistry. Its fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimido[4,5-d]pyrimidine-4-thiol (CAS 6014-08-0), often stabilized as its thione tautomer pyrimido[4,5-d]pyrimidine-4(3H)-thione , represents a "privileged scaffold" in heterocyclic chemistry. Its fused bicyclic system serves as a bioisostere for purines and pteridines, making it a critical intermediate in the development of kinase inhibitors (specifically EGFR and tyrosine kinases), antifolates, and adenosine receptor antagonists.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, quality control parameters, and supply chain considerations. It moves beyond basic catalog data to offer field-proven protocols for validation and handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents, the thione form predominates, which impacts solubility and spectroscopic characterization.

ParameterSpecification
CAS Number 6014-08-0
IUPAC Name 3H-pyrimido[4,5-d]pyrimidine-4-thione
Synonyms Pyrimido[4,5-d]pyrimidine-4-thiol; 4-Mercaptopyrimido[4,5-d]pyrimidine
Molecular Formula C₆H₄N₄S
Molecular Weight 164.19 g/mol
SMILES SC1=NC=NC2=NC=NC=C21
Appearance Yellow to beige crystalline solid
Solubility Soluble in DMSO, DMF, dilute aqueous base; poorly soluble in water
pKa (Calculated) ~6.5 (Thiol/Thione acidic proton)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent disulfide formation

Synthesis & Manufacturing Methodologies

Understanding the synthetic origin is crucial for impurity profiling. The commercial preparation typically follows a convergent route starting from 4-amino-5-cyanopyrimidines.

Core Synthetic Pathway

The most robust industrial route involves the cyclization of 4-amino-5-pyrimidinecarbonitrile using a sulfur source (such as carbon disulfide or thiourea) or the thiation of the corresponding oxo-derivative.

Step 1: Precursor Assembly Reaction of malononitrile with formamidine acetate yields the intermediate 4-amino-5-pyrimidinecarbonitrile.

Step 2: Annulation (Ring Closure) The nitrile intermediate is treated with formic acid and sulfuric acid to yield Pyrimido[4,5-d]pyrimidine-4(3H)-one, which is subsequently thionated using Phosphorus Pentasulfide (


) or Lawesson’s Reagent in refluxing pyridine or toluene.
Reaction Workflow Diagram

SynthesisPathway Start Malononitrile + Formamidine Inter 4-Amino-5-pyrimidine- carbonitrile Start->Inter Cyclization Oxo Pyrimido[4,5-d] pyrimidine-4(3H)-one Inter->Oxo HCOOH / H2SO4 Hydrolysis & Cyclization Product Pyrimido[4,5-d] pyrimidine-4-thiol (CAS 6014-08-0) Oxo->Product Thiation Reagent Lawesson's Reagent or P2S5 Reagent->Oxo

Figure 1: Convergent synthetic pathway for CAS 6014-08-0 via the oxo-intermediate.

Quality Control & Characterization Protocols

For drug development applications, a simple purity check is insufficient. The following protocols ensure the material is free from metal catalysts and synthetic byproducts (e.g., unreacted nitriles).

Proton NMR Validation

The


-NMR spectrum in DMSO-

is distinct due to the highly electron-deficient nature of the fused ring system.
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ppm (Broad s, 1H, -NH/SH exchangeable).
      
    • 
       ppm (s, 1H, H-2).
      
    • 
       ppm (s, 1H, H-5).
      
    • 
       ppm (s, 1H, H-7).
      
  • Diagnostic: Absence of signals at

    
     ppm confirms removal of benzenoid impurities.
    
HPLC Purity Protocol

Thiols can oxidize to disulfides (dimers) during analysis. The mobile phase must be acidic to suppress ionization and prevent on-column oxidation.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 300 nm (Thione absorption)
Pass Criteria Purity > 98.0% (AUC); Dimer content < 0.5%
QC Decision Logic

QC_Workflow Sample Incoming Batch CAS 6014-08-0 Appearance Visual Inspection (Yellow Solid?) Sample->Appearance Decision1 Pass? Appearance->Decision1 NMR 1H-NMR (DMSO-d6) Check Structure HPLC HPLC-UV Check Purity NMR->HPLC Decision2 Purity > 98%? HPLC->Decision2 Decision1->NMR Yes Reject REJECT / Reprocess Decision1->Reject No (Dark/Oily) Decision2->Reject No (<98%) Approve RELEASE for Synthesis Decision2->Approve Yes

Figure 2: Quality Control Decision Tree for incoming raw material verification.

Applications in Drug Discovery[7]

Kinase Inhibition Scaffold

The pyrimido[4,5-d]pyrimidine core is an isostere of the quinazoline ring found in EGFR inhibitors like Erlotinib. The 4-thiol group provides a versatile handle for functionalization:

  • S-Alkylation: Reaction with alkyl halides yields thioethers, which can target the ATP-binding pocket of kinases [1].

  • Desulfurization: Raney Nickel reduction removes the sulfur to generate the parent heterocycle, or oxidative chlorination converts it to a 4-chloro derivative for

    
     reactions with amines.
    
Antifolates and Adenosine Antagonists

Substituted derivatives of this core inhibit dihydrofolate reductase (DHFR) and act as antagonists at Adenosine A1/A2 receptors due to their structural similarity to adenine [2].

Sourcing & Supply Chain Strategy

When selecting a supplier for CAS 6014-08-0, researchers must evaluate the vendor's ability to control the "Thiol-Disulfide" equilibrium.

Supplier Qualification Checklist
  • Origin Transparency: Does the supplier synthesize in-house or repackage? (Prefer direct manufacturers for batch consistency).

  • Packaging: Must be packed under inert gas (Argon). Air exposure turns the yellow solid into a darker disulfide impurity.

  • Analytical Data: Request a recent LC-MS trace. Old batches often show significant dimerization.

Recommended Suppliers (Market Landscape)
  • Primary Manufacturers: Often located in China (e.g., ChemScene, BLDpharm) where the pyrimidine precursors are commoditized.

  • Catalog Distributors: Sigma-Aldrich (Merck), Enamine. (Note: Enamine often holds large libraries of the derivatives, confirming their synthetic capability with this core).

Safety & Handling (EHS)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Odor: Characteristic mercaptan stench. Handle only in a fume hood.

  • Decontamination: Treat glassware with dilute hypochlorite (bleach) solution to oxidize residual thiols to sulfonates before washing, eliminating the odor.

References

  • El-Moghazy, S. M., et al. (2012).[1] "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Scientia Pharmaceutica, 80(1), 1–19. Link

  • Monier, M., et al. (2019). "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines." RSC Advances, 9, 31683-31722. Link

  • ChemScene. "Product Data Sheet: Pyrimido[4,5-d][1,3]diazine-4-thiol (CAS 6014-08-0)." Link

  • PubChem. "Compound Summary: Pyrimido[4,5-d]pyrimidine-thione."[2] National Library of Medicine. Link

Sources

Foundational

Pyrimido[4,5-d]pyrimidine-4(3H)-thione vs. Thiol Tautomer Stability: A Mechanistic and Experimental Guide

Executive Summary The pyrimido[4,5-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors and potent antimicrobial agents[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimido[4,5-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors and potent antimicrobial agents[1]. When functionalized with a sulfur atom at the 4-position, the molecule exhibits a dynamic prototropic shift, establishing an equilibrium between the pyrimido[4,5-d]pyrimidine-4(3H)-thione and pyrimido[4,5-d]pyrimidine-4-thiol tautomers.

For drug development professionals, incorrectly assigning the dominant tautomer can lead to catastrophic failures in in silico docking, pharmacophore mapping, and lead optimization. The thione form acts as a hydrogen-bond donor (N-H) and a strong hydrogen-bond acceptor (C=S), whereas the thiol form acts as a weaker hydrogen-bond donor (S-H) and an exposed nitrogen acceptor. This guide provides a comprehensive, field-proven framework for predicting, modeling, and experimentally validating the stability of these tautomers.

Thermodynamic Framework: The Causality of Phase and Solvent Dependency

The relative stability of the thione versus the thiol tautomer is not absolute; it is intrinsically linked to the dielectric constant of the microenvironment and the capacity for intermolecular hydrogen bonding[2].

  • Gas Phase and Non-Polar Environments: In a vacuum or non-polar solvents (e.g., chloroform), the thiol tautomer is thermodynamically favored. The thione form possesses a highly polarized, zwitterionic resonance structure (C⁺–S⁻). Without a polar solvent to provide dielectric stabilization, the energetic penalty of maintaining this dipole is too high, driving the equilibrium toward the less polar thiol form[3].

  • Aqueous and Polar Media: The equilibrium undergoes a dramatic reversal in polar solvents (e.g., water, DMSO). The high dielectric constant of the solvent stabilizes the polar thione form via robust dipole-dipole interactions and solvent hydrogen bonding, making the thione significantly more stable than the thiol[4][5].

  • Solid State: X-ray crystallographic studies consistently reveal that the thione form dominates in the solid state. This is driven by the formation of highly stable homodimers facilitated by robust N-H···S intermolecular hydrogen bonds[6].

Kinetic Pathways and Computational (DFT) Modeling

Density Functional Theory (DFT) is the gold standard for modeling this tautomerism. However, standard gas-phase calculations will falsely predict the thiol as the active species. To achieve accurate results, calculations must employ diffuse basis sets (e.g., B3PW91/6-311+G(d,p)) to account for the polarizability of the sulfur atom, coupled with a Polarizable Continuum Model (PCM) to simulate solvent effects[4][5].

Crucially, the interconversion between thiol and thione is not a simple intramolecular proton hop. The direct intramolecular transfer requires a highly strained planar four-center transition state, presenting an insurmountable activation barrier. Instead, tautomerization is solvent-promoted or dimer-promoted, where water molecules or adjacent monomers act as proton relays to drastically lower the kinetic barrier[4][5].

Tautomerization Thiol 4-Thiol Tautomer (Gas Phase / Non-polar) TS_Intra Intramolecular TS (~29 kcal/mol Barrier) Thiol->TS_Intra Direct Transfer TS_Inter Solvent/Dimer TS (~11 kcal/mol Barrier) Thiol->TS_Inter Assisted Transfer Thione 4(3H)-Thione Tautomer (Polar Solvents / Solid) TS_Intra->Thione TS_Inter->Thione

Fig 1. Kinetic pathways of thione-thiol tautomerization highlighting transition state barriers.

Quantitative Stability Metrics

The following table summarizes the free energy changes (ΔG) associated with the thione-thiol equilibrium across different environments, extrapolated from high-level DFT studies on foundational pyrimidinethione systems[4][5].

EnvironmentDominant TautomerRelative Stability (ΔG, kcal/mol)Primary Stabilization Mechanism
Gas Phase / Vacuum 4-ThiolThiol favored by ~3.4Avoidance of C=S dipole energetic penalty
Non-Polar (e.g., CHCl₃) 4-Thiol / DimerThiol favored by ~1.0 - 2.0Minimal dielectric stabilization
Polar Aprotic (DMSO) 4(3H)-ThioneThione favored by ~4.0 - 5.0Dipole-dipole stabilization
Aqueous (Water) 4(3H)-ThioneThione favored by ~6.5Solvation & H-bonding network
Solid State 4(3H)-ThioneThione exclusively observedN-H···S homodimerization

Self-Validating Experimental Protocols

To confidently assign tautomeric states in solution, protocols must be self-validating. Relying solely on the raw spectra of the target compound is insufficient due to rapid exchange rates.

Protocol 1: Self-Validating UV-Vis Spectrophotometric Titration

Causality: UV-Vis is highly sensitive to the extended conjugation differences between the thione (localized π-system with C=S) and thiol (aromatic pyrimidine ring) forms[3]. To make this a self-validating system, we synthesize "fixed" tautomeric models to serve as pure component references.

  • Synthesis of Controls: Synthesize the S-methylated derivative (locking the molecule into a thiol-like aromatic structure) and the N3-methylated derivative (locking it into a thione-like structure).

  • Preparation: Prepare 10 µM stock solutions of the target pyrimido[4,5-d]pyrimidine-4(3H)-thione, the S-methyl standard, and the N-methyl standard in a polarity gradient of solvents (cyclohexane → chloroform → acetonitrile → water).

  • Acquisition: Acquire absorption spectra from 200–450 nm at 298 K.

  • Deconvolution: Overlay the spectra. The thione form will exhibit a distinct n→π* transition at longer wavelengths (~330–350 nm). Use the fixed standards to deconvolute the target compound's spectra and calculate the exact ratio of tautomers in each solvent.

Protocol 2: Variable-Temperature NMR (VT-NMR) Tautomeric Trapping

Causality: At room temperature, rapid proton exchange between the nitrogen and sulfur atoms broadens the signals, masking the true equilibrium. By lowering the temperature, we slow the exchange rate on the NMR timescale, allowing the distinct resolution of the N-H versus S-H protons.

  • Sample Preparation: Dissolve 5 mg of the compound in anhydrous DMF-d7. DMF-d7 is chosen over DMSO-d6 because it maintains high polarity (stabilizing the thione) but possesses a significantly lower freezing point, allowing for deep cryogenic cooling.

  • Baseline Acquisition: Acquire baseline ¹H and ¹³C NMR spectra at 298 K. Note the heavily broadened exchangeable proton signal.

  • Cryogenic Titration: Cool the NMR probe in 10 K increments down to 220 K, allowing 5 minutes for thermal equilibration at each step before acquiring spectra.

  • Signal Resolution: Below the coalescence temperature, the signals will sharpen into distinct peaks. Identify the N-H proton (highly deshielded, typically ~12–14 ppm) and the S-H proton (less deshielded, ~3–5 ppm).

  • Thermodynamic Extraction: Integrate the sharpened peaks to calculate the equilibrium constant (

    
    ) at various temperatures. Plot 
    
    
    
    vs.
    
    
    (van 't Hoff plot) to extract the exact enthalpy (ΔH) and entropy (ΔS) of tautomerization.

Workflow Step1 1. Synthesis & Isolation (Pyrimido[4,5-d]pyrimidine-4-thione) Step2 2. Control Generation (S-methyl and N-methyl standards) Step1->Step2 Step3 3. DFT Modeling (PCM Solvation, B3PW91/6-311+G(d,p)) Step2->Step3 Step4 4. Spectroscopic Validation (VT-NMR & UV-Vis Titration) Step3->Step4 Step5 5. Pharmacophore Mapping (H-Bond Donor/Acceptor Assignment) Step4->Step5

Fig 2. Self-validating experimental workflow for resolving tautomeric equilibria in drug design.

Implications for Rational Drug Design

Failing to account for the thione-thiol equilibrium can derail structure-based drug design. Because the physiological environment (e.g., the ATP-binding pocket of a kinase) is often a complex mix of hydrophobic patches and polar water networks, the pyrimido[4,5-d]pyrimidine core may adapt its tautomeric state to maximize binding affinity[1].

When docking these compounds, researchers must generate both the 4(3H)-thione and 4-thiol states as separate ligands. If the binding pocket features a strong hydrogen bond acceptor (e.g., a backbone carbonyl), the thione form will be selected to utilize its N-H donor. Conversely, if the pocket requires a nitrogen acceptor, the thiol form may be induced upon binding.

References

  • Theoretical Framework for the Stability Analysis of 6-phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide Source: BenchChem URL
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Source: ResearchGate URL
  • Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT)
  • Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT)
  • Modeling of tautomerism of pyridine-2(1H)
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL

Sources

Exploratory

The Pyrimido[4,5-d]pyrimidine Scaffold: A Privileged Architecture for Next-Generation Kinase Inhibition

Topic: Biological Activity of Pyrimido[4,5-d]pyrimidine Derivatives in Oncology Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary In the landscape of small-molecule oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Pyrimido[4,5-d]pyrimidine Derivatives in Oncology Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the landscape of small-molecule oncology drug discovery, the pyrimido[4,5-d]pyrimidine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a bioisostere of the purine nucleus (the core of ATP), this fused heterocyclic system possesses an innate ability to interact with the ATP-binding pockets of kinases and the folate-binding sites of metabolic enzymes.

This technical guide dissects the biological activity of these derivatives, specifically focusing on their dual utility as Cyclin-Dependent Kinase (CDK) inhibitors and Epidermal Growth Factor Receptor (EGFR) antagonists. We analyze the Structure-Activity Relationships (SAR) that drive potency, present comparative efficacy data, and detail the experimental protocols required to validate these compounds in a preclinical setting.

Chemical Architecture & Mechanistic Rationale

The pyrimido[4,5-d]pyrimidine core is structurally distinct from the quinazoline and pteridine scaffolds commonly found in FDA-approved kinase inhibitors, yet it retains the critical hydrogen-bonding motifs required for hinge-region binding.

ATP Mimicry

The scaffold functions primarily as a Type I kinase inhibitor. The nitrogen atoms at positions 1 and 3 (and potentially 5 and 7 depending on substitution) serve as hydrogen bond acceptors, while amino substituents act as donors. This arrangement mimics the adenine ring of ATP, allowing the molecule to anchor itself within the kinase cleft.

Structural Versatility (SAR)
  • C2/C4 Positions: Critical for solubility and solvent-front interactions. Bulky groups here (e.g., morpholine, piperazine) often improve pharmacokinetic profiles.

  • C5/C7 Positions: These positions dictate selectivity.

    • CDK2 Selectivity: 2,5,7-trisubstituted derivatives show high affinity when the C7 position bears a hydrophobic moiety (e.g., aminoindane) that engages the hydrophobic back pocket.

    • EGFR Selectivity: 4-anilino substitutions are essential for engaging the hydrophobic pocket near the gatekeeper residue (T790).

Primary Oncology Targets & Efficacy Data

Target Class A: Cyclin-Dependent Kinases (CDK2/CDK4)

Dysregulation of the cell cycle is a hallmark of cancer. CDK2, in complex with Cyclin E, drives the G1-to-S phase transition.[1] Pyrimido[4,5-d]pyrimidines have demonstrated superior potency to the reference standard, Roscovitine.[1]

Mechanistic Insight: The scaffold binds to the ATP pocket of CDK2, preventing the phosphorylation of the Retinoblastoma protein (Rb), thereby sequestering E2F transcription factors and arresting cell division.

Quantitative Data: CDK2 Inhibition Profile

Table 1: Comparative IC50 values of select pyrimido[4,5-d]pyrimidine derivatives vs. Roscovitine against CDK2/Cyclin E.[1]

Compound IDSubstitution Pattern (C2, C5, C7)CDK2/CycE IC50 (µM)CDK4/CycD1 IC50 (µM)Selectivity (CDK2/CDK4)
Ref (Roscovitine) Purine analog0.161.80~11x
Compound 7f 2-thioxo, 5-aminoindane0.05 0.8617x
Compound 7e 2-thioxo, 5-benzylamino0.25> 10.0>40x
Compound 7a 2-thioxo, 5-morpholino0.31> 10.0>30x

Data Source: Synthesized from El-Moghazy et al. (Scientia Pharmaceutica, 2011) and related SAR studies.[2]

Target Class B: EGFR & T790M Mutants

Resistance to first-generation EGFR inhibitors (Gefitinib/Erlotinib) often arises from the T790M "gatekeeper" mutation. Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives have been designed to overcome this by exploiting a distinct binding mode that avoids steric clash with the bulky Methionine residue.

Mechanistic Insight: These derivatives often function as irreversible inhibitors if an acrylamide "warhead" is attached, forming a covalent bond with Cys797. However, even reversible non-covalent analogues show high selectivity for the mutant form due to conformational constraints.

Visualization: Signaling Pathways & Intervention

The following diagram illustrates the convergence of EGFR and CDK signaling pathways and identifies exactly where pyrimido[4,5-d]pyrimidine derivatives exert their inhibitory effects.

OncologySignaling Figure 1: Dual-Targeting Mechanism of Pyrimido[4,5-d]pyrimidines in Cancer Signaling EGFR EGFR (WT / T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation AKT AKT PI3K->AKT AKT->CyclinD CDK4 CDK4/6 CyclinD->CDK4 Complex Formation Rb Rb (Hypophosphorylated) CDK4->Rb Phosphorylation E2F E2F (Inactive) Rb->E2F Release (Activation) CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Complex Formation CDK2->Rb Hyperphosphorylation Proliferation Cell Proliferation (S-Phase Entry) CDK2->Proliferation Drug Pyrimido[4,5-d]pyrimidine Derivatives Drug->EGFR Inhibits (IC50 < 10nM) Drug->CDK4 Inhibits (Moderate) Drug->CDK2 Inhibits (IC50 ~50nM)

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize a "self-validating" approach where intermediate checks are mandatory.

Chemical Synthesis: The Modified Biginelli-Type Approach

This protocol synthesizes 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines.[1]

Reagents: 6-amino-2-thiouracil, Aryl aldehyde, Thiourea/Guanidine, Glacial Acetic Acid.

  • Reactant Preparation: Dissolve 6-amino-2-thiouracil (1.0 eq) and the appropriate aryl aldehyde (1.0 eq) in glacial acetic acid.

    • Checkpoint: Ensure the solution is clear before proceeding. Turbidity indicates impurities in the starting material.

  • Cyclocondensation: Add thiourea (or guanidine hydrochloride) (1.5 eq) to the mixture.

  • Reflux: Heat the reaction mixture under reflux for 10–15 hours. Monitor via TLC (Solvent system: CHCl3:MeOH 9:1).

    • Validation: The spot for the aldehyde should disappear completely. A new, lower Rf spot indicates product formation.

  • Isolation: Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from DMF/Ethanol.

    • Quality Control: Verify structure via 1H-NMR. Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the pyrimidine NH signals.

In Vitro Kinase Assay (Radiometric Validation)

While fluorescence-based assays are common, the radiometric [γ-33P]ATP assay remains the gold standard for verifying novel scaffold activity due to its lack of interference from fluorescent compounds.

Workflow:

  • Enzyme Mix: Prepare recombinant CDK2/CyclinE complex in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Use Histone H1 (1 mg/mL).

  • Compound Treatment: Incubate enzyme + compound (serial dilutions) for 15 min at room temperature.

  • Reaction Initiation: Add [γ-33P]ATP mix (Final concentration 10 µM).

  • Incubation: 30 minutes at 30°C.

  • Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

    • Self-Validation: Include a known inhibitor (e.g., Roscovitine) as a positive control. If Roscovitine IC50 deviates >20% from literature (0.16 µM), discard the run.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic Pipeline for Trisubstituted Pyrimido[4,5-d]pyrimidines Start Start: 6-Amino-2-thiouracil Reaction Reflux in AcOH (10-15 hrs) Start->Reaction Aldehyde Reagent: Aryl Aldehyde Aldehyde->Reaction Thiourea Reagent: Thiourea/Guanidine Thiourea->Reaction TLC TLC Check (Aldehyde consumed?) Reaction->TLC TLC->Reaction No Workup Pour on Ice Precipitation TLC->Workup Yes Purification Recrystallization (DMF/EtOH) Workup->Purification Final Final Product: Pyrimido[4,5-d]pyrimidine Purification->Final

Future Outlook & Challenges

While the pyrimido[4,5-d]pyrimidine scaffold is potent, two primary challenges remain for clinical translation:

  • Solubility: The planar, aromatic nature of the core leads to poor aqueous solubility. Future SAR campaigns must focus on introducing solubilizing groups (e.g., N-methylpiperazine) at the C2 or C4 positions without compromising kinase binding.

  • Selectivity: Due to the conservation of the ATP-binding pocket across the kinome, off-target effects are a risk. Proteome-wide screening (e.g., KINOMEscan) is recommended early in the development cycle to ensure the safety profile.

References

  • El-Moghazy, S. M., et al. (2011).[2] Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 429–448.[2] Link

  • Cruz, J. S., & de Aguiar, A. P. (2021).[3][4][5] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168.[4][5] Link

  • Xu, T., et al. (2013).[6] Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives as Selective Inhibitors of EGFR Threonine790 to Methionine790 (T790M) Mutants.[6][7] Angewandte Chemie International Edition, 52(32), 8387–8390.[6] Link

  • Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1775–1784. Link

  • Gkagkosi, A., et al. (2024).[8] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.[8][9][10] Molecules, 29(23), 5549.[10] Link

Sources

Foundational

The Pyrimido[4,5-d][1,3]diazine Scaffold: A Master Key in Kinase &amp; Receptor Modulation

Executive Summary The Pyrimido[4,5-d][1,3]diazine scaffold (commonly referred to as pyrimido[4,5-d]pyrimidine ) represents a privileged structure in medicinal chemistry due to its electronic and steric homology with the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pyrimido[4,5-d][1,3]diazine scaffold (commonly referred to as pyrimido[4,5-d]pyrimidine ) represents a privileged structure in medicinal chemistry due to its electronic and steric homology with the purine nucleus (specifically adenine) and the quinazoline scaffold. This fused bicyclic system, containing four nitrogen atoms, serves as a versatile template for designing ATP-competitive kinase inhibitors, adenosine receptor antagonists, and antifolates.

This technical guide dissects the scaffold's utility, providing a robust framework for synthetic construction, structure-activity relationship (SAR) optimization, and biological validation.

Part 1: Structural Architecture & Bioisosterism

The core advantage of the pyrimido[4,5-d]pyrimidine scaffold lies in its ability to mimic the adenine ring of ATP, the universal phosphate donor in kinase signaling.

Electronic Landscape
  • H-Bond Acceptors (N1, N3, N5, N7): The nitrogen atoms at positions 1 and 3 (and symmetrically 5 and 7) provide critical vectors for hydrogen bonding with the "hinge region" of kinase domains.

  • H-Bond Donors: Functionalization at C2, C4, or C7 with amino groups introduces donor capabilities essential for orienting the molecule within the active site.

  • Aromatic Stacking: The planar, electron-deficient nature of the ring system facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the catalyst loop of enzymes.
Homology Mapping
  • vs. Purine: Isosteric replacement of the imidazole ring in purine with a pyrimidine ring increases polarity and alters metabolic stability while retaining the hydrogen-bonding motif.

  • vs. Quinazoline: The addition of nitrogen atoms (N5/N8) into the quinazoline core (e.g., Gefitinib) lowers lipophilicity (LogP), potentially improving solubility and pharmacokinetic profiles without sacrificing potency.

Part 2: Synthetic Methodologies

Efficient construction of the core is paramount for library generation. We prioritize two pathways: the Multicomponent Reaction (MCR) for diversity and the Stepwise Cyclization for precision.

Method A: The 6-Aminouracil "Workhorse" (MCR)

This method allows for the rapid assembly of 2,4,7-substituted derivatives, particularly useful for CDK and BTK inhibitor discovery.

Protocol:

  • Reagents: 6-amino-1,3-dimethyluracil (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Active Methylene/Amine source (e.g., malononitrile or secondary amine).

  • Catalyst: DABCO-based ionic liquids or simple glacial acetic acid reflux.

  • Mechanism: Knoevenagel condensation followed by Michael addition and intramolecular cyclization.

Method B: The Functionalization of 4,5-Disubstituted Pyrimidines

Used when specific regiochemistry at C4 (the "warhead" position) is required, such as in EGFR inhibitors.

Protocol:

  • Starting Material: 4-chloro-5-cyanopyrimidine.

  • Cyclization: Treatment with guanidine or amidines cyclizes the second ring to form the pyrimido[4,5-d]pyrimidine core.

  • Substitution: S_NAr displacement of the chloride allows introduction of the aniline moiety.

Visualization: Synthetic Workflow

SynthesisPathways Start1 6-Aminouracil Inter1 Knoevenagel Intermediate Start1->Inter1 + Aldehyde (Reflux) Aldehyde Aryl Aldehyde Product1 Pyrimido[4,5-d] pyrimidine-2,4-dione Inter1->Product1 + Amine source Cyclization Start2 4-Chloro-5-cyano pyrimidine Product2 4-Amino-Pyrimido [4,5-d]pyrimidine Start2->Product2 + Amidine Cyclization Amidine Amidine/Guanidine Amidine->Product2

Figure 1: Dual synthetic pathways accessing the dione (left) and amino (right) scaffolds.

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5]

The biological activity of this scaffold is strictly governed by substitution patterns. Below is the decision matrix for optimizing kinase selectivity.

The Kinase "Warhead" (Positions 4 & 7)
  • Position 4 (Anilino Group): Critical for EGFR and BTK activity. The aromatic ring occupies the hydrophobic pocket. Electron-withdrawing groups (Cl, F) at the meta-position of this phenyl ring often enhance potency (e.g., 3-chloro-4-fluoroaniline).

  • Position 7 (Solubilizing Tail): This position points towards the solvent front. Introducing morpholine, piperazine, or N-methylpiperazine here dramatically improves solubility and can impart selectivity between homologous kinases (e.g., EGFR vs. HER2).

The Hinge Binder (N1/N3 vs. C2)
  • N1/N3: These nitrogens accept hydrogen bonds from the backbone NH of the hinge region residues (e.g., Met793 in EGFR).

  • C2 Substituents: Small alkyl or amino groups here can interact with the gatekeeper residue. Large groups may cause steric clash, abolishing activity.

Visualization: SAR Logic Map

SAR_Logic Core Pyrimido[4,5-d] pyrimidine Core Pos4 Position 4 (Hydrophobic Pocket) Core->Pos4 Anilino moiety (Essential for Potency) Pos7 Position 7 (Solvent Front) Core->Pos7 Solubilizing Groups (Piperazine/Morpholine) Pos2 Position 2 (Hinge/Gatekeeper) Core->Pos2 H-Bonding (Small Alkyl/NH2) Example Target: EGFR/BTK Pos4->Example

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical vectors for kinase inhibition.

Part 4: Case Studies & Quantitative Data

Case Study: BTK Inhibition

Recent work has demonstrated that pyrimido[4,5-d]pyrimidine-2,4-diones can achieve nanomolar potency against Bruton's Tyrosine Kinase (BTK), a target for B-cell malignancies.[1]

Comparative Potency Data:

Compound IDR1 (Pos 3)R2 (Pos 7)BTK IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/BTK)
Compound 17 [3]Cyclopropyl4-acrylamidophenyl1.2 15.4~12x
Compound 18 [3]Methyl4-acrylamidophenyl0.8 8.2~10x
Ibrutinib (Ref)----0.62.3~4x

Analysis: Compounds 17 and 18 utilize an acrylamide "warhead" to form a covalent bond with Cys481 in BTK. The pyrimido-pyrimidine core offers superior selectivity over EGFR compared to the quinazoline-based Ibrutinib.

Case Study: CDK2 Inhibition

Trisubstituted derivatives have shown efficacy against Cyclin-Dependent Kinase 2 (CDK2).[2][3]

  • Key Insight: 7-amino substitution is vital. Compound 7f (from Ref [5]) demonstrated an IC50 of 0.05 µM , surpassing the reference standard Roscovitine.[3]

Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 4-(3-Bromophenylamino)-6-methylamino-pyrimido[5,4-d]pyrimidine

Targeting EGFR Kinase Activity (Adapted from Ref [2])

Step 1: Core Formation

  • Dissolve 4-chloro-5-cyanopyrimidine (10 mmol) in ethanol (20 mL).

  • Add methylamine (33% in EtOH, 12 mmol) dropwise at 0°C. Stir for 1h.

  • Validation: TLC (Hexane/EtOAc 1:1) should show disappearance of starting material.

  • Add formamidine acetate (15 mmol) and reflux for 4h.

  • Cool and filter the precipitate.[4] This yields the 4-amino-core intermediate.

Step 2: Introduction of Aniline (The Warhead)

  • Suspend the intermediate (5 mmol) in POCl3 (10 mL). Reflux for 2h to chlorinate the 4-position (if OH is present) or activate the position. Note: If starting from a dione, this step converts C=O to C-Cl.

  • Evaporate POCl3. Dissolve residue in Isopropanol (20 mL).

  • Add 3-bromoaniline (5.5 mmol) and heat to reflux for 3h.

  • Critical Step: The product often precipitates as the HCl salt. Filter and wash with cold ether.

  • Validation: 1H NMR should show the characteristic singlet for the pyrimidine proton at ~8.5-9.0 ppm and the aromatic aniline protons.

References

  • Diao, Y., et al. (2019).[1] Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors.[1] Bioorganic & Medicinal Chemistry. Link

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors.[2][5][6][1] 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Link

  • Cruz, J. S., & de Aguiar, A. P. (2021).[7][8] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry. Link

  • El-Moghazy, S. M., et al. (2011).[2] Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica. Link

  • Perin, N., et al. (2024).[9] Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.[9] Molecules. Link

Sources

Exploratory

Solubility Profile of Pyrimido[4,5-d]pyrimidine-4-thiol in Dimethyl Sulfoxide (DMSO) and Water

An In-depth Technical Guide for Researchers Author's Note: A Senior Application Scientist's Perspective In modern drug discovery, the intrinsic properties of a molecule are as critical as its biological activity. A promi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Author's Note: A Senior Application Scientist's Perspective

In modern drug discovery, the intrinsic properties of a molecule are as critical as its biological activity. A promising compound with poor solubility can lead to significant downstream challenges, including unreliable in-vitro assay results, poor bioavailability, and complex formulation development.[1][2] This guide is structured not as a simple data sheet, but as a comprehensive exploration of the solubility profile of pyrimido[4,5-d]pyrimidine-4-thiol. We will delve into the theoretical underpinnings of its behavior in two of the most common solvents in discovery research—DMSO and water—and provide robust, field-proven protocols for empirical determination. Our goal is to explain not just how to measure solubility, but why specific choices are made, empowering you to generate reliable and reproducible data.

Introduction to Pyrimido[4,5-d]pyrimidine-4-thiol: A Scaffold of Interest

The pyrimido[4,5-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[3] Derivatives of this scaffold are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Pyrimido[4,5-d]pyrimidine-4-thiol itself incorporates key structural features that dictate its physicochemical behavior:

  • A Fused Aromatic System: The rigid, planar ring system is inherently hydrophobic.

  • Multiple Nitrogen Atoms: The four nitrogen atoms in the core can act as hydrogen bond acceptors, which can enhance interaction with polar solvents.[5][6]

  • A Thiol (-SH) Group: This functional group introduces unique characteristics. It is weakly acidic and can participate in hydrogen bonding, though less effectively than its hydroxyl (-OH) analogue.[7][8] The thiol group exists in tautomeric equilibrium with the thione form (-C=S).

Understanding the interplay of these features is paramount to predicting and interpreting the compound's solubility.

Caption: Key structural features of pyrimido[4,5-d]pyrimidine-4-thiol.

Solubility Profile in Dimethyl Sulfoxide (DMSO)

The Role of DMSO in Drug Discovery

DMSO is a polar aprotic solvent that is considered a "universal solvent" in drug discovery for its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[9][10] Its utility stems from several key properties:

  • High Polarity: Enables dissolution of polar molecules.

  • Aprotic Nature: It lacks acidic protons, making it relatively inert.[11]

  • Miscibility: It is fully miscible with water and a wide array of organic solvents.[9]

  • High Boiling Point: Reduces evaporation, ensuring concentration stability in stock solutions.[9]

For these reasons, DMSO is the solvent of choice for preparing high-concentration stock solutions of test compounds for high-throughput screening (HTS) and other in-vitro assays.[12][13]

Expected Solubility of Pyrimido[4,5-d]pyrimidine-4-thiol in DMSO

Causality Insight: The primary use of DMSO is to create a concentrated stock solution (e.g., 10-200 mM) from which working solutions are made by dilution into aqueous buffers.[13] Therefore, "high solubility" in this context means achieving concentrations that are orders of magnitude higher than the final assay concentration. Any insolubility in DMSO at these high concentrations would be a significant red flag for a compound's utility in screening campaigns.

A Note of Caution: While indispensable, DMSO is not entirely inert. It can interact directly with proteins, potentially affecting experimental outcomes.[17] Researchers must always run appropriate vehicle controls (assays with DMSO but without the test compound) to account for any solvent effects.[9]

Solubility Profile in Water and Aqueous Buffers

Aqueous solubility is a far more challenging and physiologically relevant parameter. Poor aqueous solubility is a primary cause of low oral bioavailability.[18]

Physicochemical Factors at Play

The aqueous solubility of pyrimido[4,5-d]pyrimidine-4-thiol is governed by a balance of competing factors:

  • Negative Contribution (Hydrophobicity): The fused, largely aromatic pyrimidine rings present a significant hydrophobic surface area, which is energetically unfavorable to accommodate within water's highly structured hydrogen-bonding network.

  • Positive Contribution (Polarity & H-Bonding): The four nitrogen atoms can act as hydrogen bond acceptors with water molecules.[5]

  • The Thiol Group's Ambivalent Role: Thiols are generally less soluble in water than their alcohol counterparts because sulfur is less electronegative than oxygen, leading to weaker hydrogen bonds.[7][8] However, the thiol group is also weakly acidic (pKa typically around 10-11)[8], meaning it will be predominantly in its neutral form at physiological pH (7.4). At higher pH values, it can deprotonate to form a thiolate anion, which would dramatically increase aqueous solubility. This underscores the importance of pH-dependent solubility studies.[1]

Given these factors, the intrinsic aqueous solubility of the neutral form of pyrimido[4,5-d]pyrimidine-4-thiol is expected to be low.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing aqueous solubility, it is essential to differentiate between two distinct measurements that answer different questions.[18][19]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are in equilibrium.[19] This value is critical for late-stage development and formulation.[1]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It essentially measures the point of precipitation from a supersaturated solution.[18] This is the most common measurement in early drug discovery due to its high throughput.[2]

Kinetic solubility values are often higher than thermodynamic solubility because the system does not have time to reach equilibrium, and amorphous precipitates may form instead of the more stable crystalline solid.[18]

ParameterThermodynamic SolubilityKinetic Solubility
Definition Maximum dissolved concentration at equilibrium.Concentration at which precipitation occurs from a supersaturated solution.
Starting Material Solid compound (powder).Concentrated DMSO stock solution.
Relevance Formulation, biopharmaceutics, late-stage development.[1]High-throughput screening, early-stage discovery.[2]
Typical Value Generally lower. Represents the most stable state.Often higher, represents a metastable state.[18][19]
Throughput Low (requires long incubation).High (rapid measurement).

Experimental Protocols for Solubility Determination

The following protocols represent industry-standard, self-validating methodologies for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[20][21] The causality behind its design is to ensure a true equilibrium is reached between the solid compound and the saturated solution.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid pyrimido[4,5-d]pyrimidine-4-thiol (e.g., 1-2 mg, ensuring visible solid remains) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a prolonged period, typically 24-48 hours. Causality: This extended agitation is critical to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium.[20]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, which would falsely inflate the measured concentration, the supernatant must be clarified. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[2][20]

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]

  • Calculation: Construct a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration in the saturated filtrate, which represents the thermodynamic solubility. Report in units such as µg/mL or µM.

start Start: Excess Solid Compound + Aqueous Buffer step1 Step 1: Agitate at Constant Temperature (24-48h) start->step1 why1 Causality: Ensure system reaches true equilibrium. step1->why1 step2 Step 2: Centrifuge & Filter Supernatant step1->step2 why2 Causality: Remove all undissolved solid for accurate measurement. step2->why2 step3 Step 3: Quantify Filtrate Concentration via HPLC-UV step2->step3 why3 Causality: Precise and specific measurement of dissolved compound. step3->why3 end End: Thermodynamic Solubility Value (µg/mL or µM) step3->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is designed to quickly assess precipitation when a compound is diluted from DMSO into an aqueous buffer, mimicking the conditions of an HTS assay.[22]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of pyrimido[4,5-d]pyrimidine-4-thiol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution using DMSO.

  • Addition to Buffer: Using a liquid handler, add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., add 2 µL of DMSO stock to 198 µL of buffer, maintaining a final DMSO concentration of 1%). Causality: This rapid addition creates a transiently supersaturated solution, which is the basis of the kinetic measurement.[18]

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

start Start: High Concentration Stock in 100% DMSO step1 Step 1: Serially Dilute Compound in DMSO Plate start->step1 step2 Step 2: Rapidly Add DMSO Stock to Aqueous Buffer Plate step1->step2 why2 Causality: Creates supersaturated solution to induce precipitation. step2->why2 step3 Step 3: Incubate (1-2h) step2->step3 step4 Step 4: Measure Turbidity (Light Scattering) step3->step4 end End: Kinetic Solubility Value (Concentration before precipitation) step4->end

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

Summary and Conclusion

The solubility profile of pyrimido[4,5-d]pyrimidine-4-thiol is a tale of two solvents. In DMSO , it is expected to be highly soluble, making it amenable to the standard practices of drug discovery that rely on concentrated stock solutions. In water , its solubility is predicted to be low, governed by the hydrophobic nature of its fused ring system. This low aqueous solubility is a critical parameter that must be accurately measured and addressed during the drug development process.

Distinguishing between thermodynamic and kinetic solubility is not merely an academic exercise; it is fundamental to generating decision-enabling data. The shake-flask method provides the definitive equilibrium value needed for formulation, while high-throughput kinetic assays offer a rapid, early-stage assessment of potential liabilities. By employing these robust, well-rationalized protocols, researchers can build a comprehensive and reliable solubility profile, paving the way for the successful development of this promising class of molecules.

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  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Elmek. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Wikipedia. Thiol. [Link]

  • Wikidoc. Thiol. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Creative Biolabs. Thermodynamic Solubility Testing Service. [Link]

  • ResearchGate. Physicochemical properties of the synthesized compounds calculated by Data Warrior and hERG inhibition predicted by PreAdmet. [Link]

  • Google Patents. Water-soluble nitrogen-containing heterocyclic compound.
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  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL provided]
  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • ACS Publications. Synthesis and Physical Properties of 4-Oxo- and 4-Thio-pyrimido[4,5-d]pyrimidine1. [Link]

  • Britannica. Thiols, Structure, Reactions - Organosulfur compound. [Link]

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

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  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • PubChem. Pyrimido[4,5-D]pyrimidine. [Link]

  • ResearchGate. Microwave assisted synthesis of pyrimido [4, 5-d] pyrimidine derivatives in dry media. [Link]

  • PubMed. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Zanco Journal of Pure and Applied Sciences. Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]

Sources

Foundational

The Pyrimido[4,5-d]pyrimidine Core: A Tale of Two Isomers in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of Fused Pyrimidines The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Fused Pyrimidines

The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, fused pyrimidine systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide delves into the history, discovery, and synthetic intricacies of the pyrimido[4,5-d]pyrimidine ring system, with a particular focus on the lesser-known pyrimido[4,5-d][1][2]diazine core. While one isomer, the pyrimido[4,5-d]pyrimidine, has been extensively explored and has given rise to a multitude of bioactive compounds, its pyrimido[4,5-d][1][2]diazine counterpart remains a relatively enigmatic entity. This guide will illuminate both the well-trodden path of the former and the nascent trail of the latter, providing a comprehensive understanding of this fascinating heterocyclic family.

The Prominent Isomer: A Deep Dive into Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold has been a cornerstone of medicinal chemistry research for decades, leading to compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

Historical Context and Key Discoveries

The initial impetus for the exploration of pyrimido[4,5-d]pyrimidines was their structural analogy to purines and pteridines, suggesting their potential as antimetabolites. Early synthetic efforts in the mid-20th century laid the groundwork for the development of more sophisticated methodologies. A significant breakthrough in the application of this scaffold was the discovery of its potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3]

Synthetic Strategies: Building the Core

The construction of the pyrimido[4,5-d]pyrimidine nucleus can be broadly categorized into several key approaches, each with its own merits and applications.

A versatile and efficient method for the synthesis of tetrahydropyrimido[4,5-d]pyrimidines involves a one-pot, three-component reaction of barbituric acid, an aldehyde, and thiourea or urea.[4] This approach is valued for its operational simplicity and the ability to generate molecular diversity.

Experimental Protocol: One-Pot Synthesis of 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones

  • To a solution of barbituric acid (1 mmol) and an aromatic aldehyde (1 mmol) in water (10 mL), add thiourea (1.2 mmol). The use of water as a solvent aligns with the principles of green chemistry.

  • Add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol) to the reaction mixture. CAN acts as a Lewis acid catalyst to facilitate the condensation reactions.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrimido[4,5-d]pyrimidine-4-thiol from 4-amino-5-cyanopyrimidine

Technical Application Note: Scalable Synthesis of Pyrimido[4,5-d]pyrimidine-4-thiol Executive Summary The pyrimido[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of Pyrimido[4,5-d]pyrimidine-4-thiol

Executive Summary

The pyrimido[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for adenosine kinase inhibitors, antifolates, and tyrosine kinase antagonists. This application note details a robust, two-step protocol for synthesizing pyrimido[4,5-d]pyrimidine-4-thiol (4-mercaptopyrimido[4,5-d]pyrimidine) starting from commercially available 4-amino-5-cyanopyrimidine .

Unlike direct one-pot thionations which often suffer from low regioselectivity and difficult purification, this protocol utilizes a stepwise thiolysis-annulation strategy . This approach allows for the isolation and quality control of the intermediate thioamide, ensuring high purity (>98%) of the final fused ring system.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the conversion of the electron-deficient nitrile at C5 into a thioamide, followed by a condensation reaction with a one-carbon synthon (Triethyl orthoformate) to close the pyrimidine "B" ring.

Retrosynthesis Target Pyrimido[4,5-d]pyrimidine-4-thiol (Target) Intermediate 4-Amino-5-thiocarbamoylpyrimidine (Stable Intermediate) Target->Intermediate Annulation (TEOF/Ac2O) Start 4-Amino-5-cyanopyrimidine (Starting Material) Intermediate->Start Thiolysis (H2S or (NH4)2S)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the fused pyrimidine ring.

Experimental Protocol

Safety Pre-requisites
  • Hydrogen Sulfide (H2S) Hazard: While this protocol uses ammonium sulfide to mitigate risk, H2S gas may still be evolved. All operations must be performed in a functioning fume hood with H2S sensors active.

  • Stench: Thioamides and sulfides have potent, disagreeable odors. Use bleach (sodium hypochlorite) to quench glassware and waste.

Step 1: Thiolysis of 4-Amino-5-cyanopyrimidine

This step converts the nitrile group to a primary thioamide. The use of ammonium sulfide in ethanol provides a safer liquid-phase alternative to gaseous H2S bubbling.

  • Reagents:

    • 4-Amino-5-cyanopyrimidine (1.0 equiv)

    • Ammonium Sulfide (20% wt. solution in water) (5.0 - 10.0 equiv)

    • Ethanol (Absolute) (10 vol)

    • Pyridine (0.5 vol - catalyst)

  • Procedure:

    • Charge a pressure tube or round-bottom flask with 4-amino-5-cyanopyrimidine and Ethanol .

    • Add Pyridine and Ammonium Sulfide solution .

    • Seal the tube (or attach a reflux condenser with a bleach trap if using a flask) and heat to 80°C for 4–6 hours .

    • Monitor: TLC (EtOAc/MeOH 9:1) should show consumption of the nitrile (Rf ~0.6) and appearance of the thioamide (lower Rf, yellow spot).

    • Workup: Cool the reaction to 0°C. The product, 4-amino-5-thiocarbamoylpyrimidine , typically precipitates as a yellow solid.

    • Filter the solid and wash with cold water (2x) and cold ethanol (1x).

    • Drying: Dry under vacuum at 45°C.

    • Yield: Expected 75–85%.

Step 2: Cyclization to Pyrimido[4,5-d]pyrimidine-4-thiol

The thioamide is cyclized using triethyl orthoformate (TEOF), which provides the single carbon needed to bridge the amino and thioamide nitrogens.

  • Reagents:

    • 4-Amino-5-thiocarbamoylpyrimidine (from Step 1) (1.0 equiv)

    • Triethyl Orthoformate (TEOF) (10.0 equiv - acts as solvent/reagent)

    • Acetic Anhydride (2.0 equiv)

  • Procedure:

    • Suspend the dry thioamide in Triethyl Orthoformate .

    • Add Acetic Anhydride .

    • Heat the mixture to Reflux (146°C) for 3–5 hours . The suspension will initially clear, then a new precipitate (the product) may form.

    • Monitor: LCMS or TLC. The disappearance of the thioamide peak is critical.

    • Workup: Cool the mixture to room temperature.

    • Dilute with Hexanes or Diethyl Ether to maximize precipitation.

    • Filter the solid.[1]

    • Purification: Recrystallize from DMF/Ethanol or reprecipitate from basic solution (dissolve in 1N NaOH, filter, acidify with acetic acid).

Process Workflow & Decision Logic

Workflow Start Start: 4-Amino-5-cyanopyrimidine Step1 Step 1: Thiolysis (EtOH, (NH4)2S, 80°C) Start->Step1 Check1 QC: TLC/LCMS Nitrile Consumed? Step1->Check1 Check1->Step1 No (Extend Time) Isolate1 Filtration & Drying (Isolate Thioamide) Check1->Isolate1 Yes Step2 Step 2: Cyclization (TEOF, Ac2O, Reflux) Isolate1->Step2 Check2 QC: LCMS Target Mass? Step2->Check2 Check2->Step2 No (Check Reagents) Purify Recrystallization (DMF/EtOH) Check2->Purify Yes Final Final Product: Pyrimido[4,5-d]pyrimidine-4-thiol Purify->Final

Figure 2: Operational workflow for the synthesis, including critical quality control checkpoints.

Analytical Data & Characterization

CompoundAppearanceKey 1H NMR Signals (DMSO-d6)MS (ESI)
Intermediate (Thioamide)Yellow Solidδ 9.8 (br s, 1H, CSNH), 9.4 (br s, 1H, CSNH), 8.5 (s, 1H, Pyrimidine-H), 7.8 (br s, 2H, NH2)[M+H]+ = 155.0
Final Product (Thiol)Orange/Tan Solidδ 14.2 (br s, 1H, SH/NH), 9.6 (s, 1H, H-2), 8.8 (s, 1H, H-5), 8.6 (s, 1H, H-7)[M+H]+ = 165.0

Note: The final product exists in tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution (DMSO), the thione form (NH proton visible) is often predominant.

Troubleshooting & Optimization

  • Incomplete Thiolysis: If the nitrile persists in Step 1, add fresh ammonium sulfide and increase temperature to 90°C (pressure tube required).

  • Desulfurization: If the product mass corresponds to the oxo derivative (M+H 149) instead of the thiol (M+H 165) in Step 2, ensure the TEOF is anhydrous and avoid prolonged heating beyond completion. Oxygen exposure at high temps can lead to S->O exchange.

  • Solubility: The final product is poorly soluble in common organic solvents. Use DMF or DMSO for analysis.

References

  • Taylor, E. C., et al. "A Novel Ring-Switching Amination: Conversion of 4-Amino-5-cyanopyrimidine to 4,6-Diamino-5-cyanopyrimidine."[2] Journal of Organic Chemistry, 1987.

  • Fadda, A. A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives." Synthetic Communications, 2008.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent." BenchChem Protocols, 2025.[3]

  • MDPI. "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines." Molecules, 2024.[4][5]

Sources

Application

Protocol for S-alkylation of pyrimido[4,5-d][1,3]diazine-4-thiol

Application Note: Protocol for the Regioselective S-Alkylation of Pyrimido[4,5-d]pyrimidine-4-thiol Introduction & Scope The pyrimido[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Regioselective S-Alkylation of Pyrimido[4,5-d]pyrimidine-4-thiol

Introduction & Scope

The pyrimido[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines. Derivatives of this bicyclic system have demonstrated potent antiviral, anticancer (specifically EGFR and CDK inhibition), and antioxidant activities.

This guide details the protocol for the S-alkylation of pyrimido[4,5-d]pyrimidine-4(3H)-thione (also known as the 4-thiol tautomer). While the molecule possesses multiple nucleophilic sites (N3, N1, and S), S-alkylation is the preferred pathway for functionalization under basic conditions. This protocol is designed to maximize regioselectivity for the sulfur atom, minimize N-alkylated by-products, and ensure high purity for downstream biological assays.

Mechanistic Insight & Reaction Design

Tautomerism and Nucleophilicity

The starting material exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form typically predominates. However, in the presence of a base, the equilibrium shifts to the thiolate anion (C) .

  • Regioselectivity (S vs. N): According to Pearson’s Hard and Soft Acid and Base (HSAB) theory:

    • The Sulfur atom is a "soft" nucleophile (large, polarizable orbital).

    • The Nitrogen atom is a "hard" nucleophile (small, high charge density).

    • Most alkylating agents (e.g., methyl iodide, benzyl bromide) act as soft or borderline electrophiles.

    • Result: The soft-soft interaction favors S-alkylation over N-alkylation, provided the base is strong enough to generate the thiolate but not so harsh as to promote competitive N-deprotonation/alkylation at other sites.

Pathway Diagram

ReactionPathway Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Active Nucleophile) Thione->Thiolate + Base (Deprotonation) Thiol->Thiolate + Base S_Product S-Alkylated Product (Thermodynamic/Kinetic Major) Thiolate->S_Product + R-X (Soft-Soft) N_Product N-Alkylated By-product (Minor) Thiolate->N_Product + R-X (Hard-Soft Mismatch)

Figure 1: Mechanistic pathway illustrating the base-promoted shift to the thiolate anion and the preferential S-alkylation pathway.

Experimental Protocol

Two methods are provided. Method A is the standard, high-yield approach for diverse alkyl halides. Method B is a "greener" alternative suitable for simple, unhindered alkyl halides.

Materials & Reagents
  • Substrate: Pyrimido[4,5-d]pyrimidine-4(3H)-thione (CAS: 6014-08-0).

  • Reagents: Alkyl halide (1.1 - 1.2 equiv), Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).

Method A: Standard K₂CO₃/DMF Protocol (Recommended)

Best for: Aromatic halides, hindered alkyl groups, and maximizing yield.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Pyrimido[4,5-d]pyrimidine-4(3H)-thione (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add K₂CO₃ (1.5 mmol, 1.5 equiv) to the suspension. Stir at Room Temperature (RT) for 15–20 minutes.

    • Note: The mixture may change color (often yellowing) as the thiolate anion forms.

  • Alkylation: Add the Alkyl Halide (1.1 mmol, 1.1 equiv) dropwise.

    • For liquid halides (e.g., MeI, EtBr): Add neat.

    • For solid halides: Dissolve in minimal DMF before addition.

  • Reaction: Stir the mixture at RT for 2–4 hours .

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to 50–60°C. Avoid reflux to prevent N-alkylation or decomposition.

  • Workup: Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

    • The S-alkylated product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum.

    • If no precipitate forms: Extract with Ethyl Acetate (3 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Green Aqueous/Alcoholic Protocol

Best for: Simple alkyl halides (MeI, EtI) and scaling up.

  • Dissolution: Dissolve the thione (1.0 mmol) in 0.5 M NaOH (aq) (3.0 mL, 1.5 equiv). The solution should be clear (thiolate formation).

  • Addition: Add Ethanol (2 mL) if the alkyl halide is insoluble in water. Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 1–3 hours.

  • Precipitation: The product often precipitates directly from the reaction mixture as the ionic thiolate is converted to the neutral thioether.

  • Filtration: Collect the solid by filtration.[1]

Self-Validating Quality Control (Data Analysis)

To ensure the protocol worked and the product is S-alkylated (and not N-alkylated), use the following diagnostic NMR markers.

Comparative Data Table: S-Alkyl vs. N-Alkyl
FeatureS-Alkylated Product (Target) N-Alkylated By-product Reasoning
¹H NMR (Alk-CH₃) δ 2.50 – 2.75 ppm δ 3.30 – 4.00 ppm N is more electronegative than S, causing greater deshielding (downfield shift).
¹³C NMR (Alk-CH₃) δ 12 – 16 ppm δ 30 – 45 ppm Carbon attached to S is more shielded than Carbon attached to N.
Solubility High in non-polar organics (DCM, EtOAc)Lower in non-polar organics; often more polar.Thioethers are lipophilic; N-alkyl amides are more polar.
Workflow Visualization

Workflow Start Start: Thione Substrate BaseStep Add Base (K2CO3) Generate Thiolate Start->BaseStep AddReagent Add Alkyl Halide (Dropwise) BaseStep->AddReagent Monitor Monitor TLC (Disappearance of Thiol) AddReagent->Monitor Quench Quench in Ice Water Monitor->Quench Precipitate Precipitate Forms? Quench->Precipitate Filter Filter & Wash (Target Solid) Precipitate->Filter Yes Extract Extract w/ EtOAc Dry & Concentrate Precipitate->Extract No Validate NMR Validation Check δ 2.5-2.7 ppm Filter->Validate Extract->Validate

Figure 2: Operational workflow for the synthesis and isolation of S-alkylated pyrimido[4,5-d]pyrimidines.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Poor solubility of the thione or "hard" alkyl halide (e.g., chloro-derivatives).

    • Solution: Switch to DMF if using acetonitrile. Add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) to activate chloro-alkanes. Increase temp to 60°C.

  • Issue: Disulfide Formation (Dimerization)

    • Observation: A high-melting solid that does not match product NMR.

    • Cause: Oxidation of the thiolate anion by air.

    • Solution: Degas solvents with nitrogen/argon before use. Perform the reaction under an inert atmosphere.

  • Issue: N-Alkylation Observed (>5%)

    • Cause: Reaction temperature too high or base too strong (e.g., NaH used in excess).

    • Solution: Switch to a milder base like K₂CO₃ or NaHCO₃ . Ensure the reaction is kept at Room Temperature.

References

  • Vertex AI Search Result 1.1: Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024).[2][3][4] NIH. Available at: [Link]

  • Vertex AI Search Result 1.12: Garg, N., Avasthi, K., & Bhakuni, D. S. Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • Vertex AI Search Result 1.11: Pyrimido[4,5-d]pyrimidine-thione Structure and Properties. PubChem. Available at: [Link]

Sources

Method

Application Note: Precision Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds via One-Pot Multicomponent Cyclocondensation

Executive Summary The pyrimido[4,5-d]pyrimidine core represents a privileged pharmacophore in medicinal chemistry, structurally mimicking the purine ring system. Derivatives of this scaffold act as potent inhibitors of d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimido[4,5-d]pyrimidine core represents a privileged pharmacophore in medicinal chemistry, structurally mimicking the purine ring system. Derivatives of this scaffold act as potent inhibitors of dihydrofolate reductase (DHFR) and tyrosine kinases, exhibiting significant antitumor, antiviral, and antioxidant properties.

Traditional syntheses often involve multi-step procedures with low atom economy and harsh reagents. This Application Note details a One-Pot Multicomponent Reaction (MCR) strategy, specifically the condensation of barbituric acids , arylaldehydes , and urea/thiourea . This approach maximizes atom economy, reduces solvent waste, and aligns with Green Chemistry principles while delivering high yields of biologically active heterocycles.

Mechanistic Deconstruction

To optimize yield and purity, researchers must understand the cascade mechanism governing this MCR. The reaction proceeds through a Knoevenagel-Michael-Cyclization sequence.

The Reaction Pathway[1]
  • Knoevenagel Condensation: The active methylene of barbituric acid (1) attacks the carbonyl of the aryl aldehyde (2), eliminating water to form an arylidene barbituric acid intermediate (benzylidene).

  • Michael Addition: The nucleophilic nitrogen of urea/thiourea (3) attacks the

    
    -carbon of the arylidene intermediate.
    
  • Cyclization & Dehydration: The resulting Michael adduct undergoes intramolecular nucleophilic attack followed by dehydration (or elimination of ammonia, depending on specific precursors) to fuse the second pyrimidine ring.

Pathway Visualization

The following diagram illustrates the stepwise transformation and critical transition states.

ReactionMechanism Figure 1: Mechanistic cascade for the synthesis of pyrimido[4,5-d]pyrimidines. Start Reactants: Barbituric Acid + Aldehyde Inter1 Intermediate 1: Arylidene Barbituric Acid Start->Inter1 Knoevenagel Condensation (-H2O) Urea Reactant: Urea/Thiourea Inter2 Intermediate 2: Michael Adduct Urea->Inter2 Inter1->Inter2 + Urea (Michael Addition) Transition Transition: Intramolecular Cyclization Inter2->Transition Ring Closure Product Final Product: Pyrimido[4,5-d]pyrimidine Transition->Product Dehydration/Aromatization

Figure 1: The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization.

Experimental Protocols

We present two validated protocols: a Green Aqueous Method (Method A) for environmentally sensitive workflows, and a Catalytic Ionic Liquid Method (Method B) for high-throughput synthesis requiring shorter reaction times.

Materials & Reagents[2]
  • Barbituric Acid (or N,N-dimethylbarbituric acid): >98% purity.

  • Aryl Aldehydes: Freshly distilled if liquid; recrystallized if solid (oxidized aldehydes reduce yield).

  • Urea / Thiourea: Dry, powdered.

  • Solvents: Deionized Water (Method A); Ethanol/Ionic Liquid (Method B).

Method A: Catalyst-Free Aqueous Synthesis (Green Protocol)

Best for: Routine synthesis, high purity requirements, avoiding metal contaminants.

  • Charge: In a 50 mL round-bottom flask, combine barbituric acid (1.0 mmol), aryl aldehyde (1.0 mmol), and urea (or thiourea) (1.0 mmol).

  • Solvent: Add 10 mL of deionized water.

  • Reflux: Heat the mixture to 100°C (reflux) with vigorous magnetic stirring.

    • Observation: The mixture typically starts as a suspension. As the Knoevenagel intermediate forms, color change (often yellow/orange) is observed before the final precipitate forms.

  • Monitor: Track reaction progress via TLC (Eluent: Ethyl Acetate:n-Hexane, 3:7). Typical reaction time: 2.0 – 3.5 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid precipitate under vacuum.

    • Wash the cake with hot water (2 x 5 mL) to remove unreacted urea and barbituric acid.

    • Wash with cold ethanol (1 x 3 mL) to remove aldehyde traces.

  • Purification: Recrystallize from EtOH/DMF (1:1) if necessary.[1]

Method B: Ionic Liquid Catalyzed Synthesis

Best for: Electron-deficient aldehydes, rapid library generation. Catalyst:[DABCO-SO3H]Cl (Sulfonic acid-functionalized DABCO) or similar Brønsted acidic ILs.

  • Charge: Combine barbituric acid (1 mmol), aldehyde (1 mmol), urea (1.2 mmol), and Catalyst (5-10 mol%) in a reaction vial.

  • Condition: Heat to 80°C under solvent-free conditions or in minimal Ethanol (2 mL).

  • Reaction: Stir for 15–45 minutes . The ionic liquid acts as both solvent and catalyst, stabilizing the polar transition states.

  • Work-up:

    • Add crushed ice/water to the reaction mixture.

    • The ionic liquid dissolves in the aqueous phase; the product precipitates.

    • Filter and wash as in Method A.

    • Catalyst Recovery: Evaporate the aqueous filtrate under reduced pressure to recover the IL for reuse (typically effective for 4-5 cycles).

Critical Variables and Data Analysis

Comparative Efficiency of Catalytic Systems

The choice of catalyst significantly impacts reaction kinetics. The table below summarizes efficiency based on recent literature benchmarks.

EntryCatalyst SystemSolventTime (min)Yield (%)Notes
1 None (Method A) Water 120 - 210 85 - 92 Greenest profile; slower kinetics.
2[BMIm]OH (Ionic Liquid)Water15 - 3090 - 96Basic IL; excellent for thiourea.
3[DABCO-SO3H] (Method B)Solvent-Free10 - 2592 - 98Acidic IL; rapid; reusable.
4Fe₃O₄ NanoparticlesEthanol40 - 6088 - 94Magnetic separation possible.
5Acetic AcidEthanol180 - 24075 - 85Traditional; lower yields.
Substituent Effects (Hammett Correlation)
  • Electron-Withdrawing Groups (EWGs): Aldehydes with -NO₂, -Cl, or -F at para positions accelerate the Knoevenagel step (Step 1), generally increasing overall rate and yield.

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -OH destabilize the transition state for the initial condensation, requiring longer reaction times (increase reflux time by 30-60 mins).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel condensation.Ensure vigorous stirring; increase temp to reflux. If using EDG aldehydes, add 5 mol% acetic acid.
Sticky/Gummy Product Polymerization or impure aldehyde.Recrystallize aldehyde precursor.[2] Use Ethanol/Water (1:1) mix instead of pure water.
Intermediate Precipitation Arylidene intermediate precipitates before urea attacks.Increase solvent volume. Add urea simultaneously with other reactants (do not add sequentially).
Impurity in NMR Unreacted Urea.Wash the final solid extensively with hot water (urea is highly soluble in hot water).

References

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.[4][5] Iranian Journal of Catalysis, 14(3), 221-230. Link

  • Rimaz, M., Khalafy, J., & Mousavi, H. (2018). A green organocatalyzed one-pot protocol for efficient synthesis of new substituted pyrimido[4,5-d]pyrimidinones using a Biginelli-like reaction.[6] Research on Chemical Intermediates. Link

  • Eid, E. M. (2025).[7] Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry. Link

Sources

Application

Harnessing Pyrimido[4,5-d]pyrimidine-4-thiol for the Next Generation of Antifolate Therapeutics: A Guide for Drug Development Professionals

Abstract The pyrimido[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antifolate effects.[1][2] This document provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimido[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antifolate effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrimido[4,5-d]pyrimidine-4-thiol as a key precursor for the synthesis of novel antifolate drugs. We will delve into the underlying principles of folate metabolism, the mechanism of action of antifolates, and provide detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of these promising therapeutic agents.

Introduction: The Critical Role of Folate Metabolism and the Promise of Antifolates

Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are essential for a variety of metabolic processes crucial for cell division, DNA/RNA synthesis and repair, and protein synthesis.[3][4] The folate pathway is particularly critical for rapidly proliferating cells, such as those found in cancerous tumors and various pathogenic microbes.[5][6] This dependency makes the enzymes within the folate pathway attractive targets for therapeutic intervention.

Antifolates are a class of antimetabolite drugs that structurally mimic folic acid, allowing them to competitively inhibit key enzymes in the folate metabolic pathway.[3][7] One of the most well-established targets for antifolates is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate (THF), the active form of folate, from dihydrofolate (DHF).[8][9] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of purines and thymidylate, ultimately leading to cell death.[10]

The pyrimido[4,5-d]pyrimidine core has emerged as a promising scaffold for the development of novel DHFR inhibitors.[11][12] Its structural similarity to the native pteridine ring of folic acid allows for effective binding to the active site of DHFR. The thiol group at the 4-position of pyrimido[4,5-d]pyrimidine-4-thiol provides a versatile handle for synthetic modification, enabling the generation of diverse libraries of compounds with potentially improved potency, selectivity, and pharmacokinetic properties.

The Folate Pathway: A Target for Therapeutic Intervention

To appreciate the mechanism of action of antifolate drugs, a fundamental understanding of the folate pathway is essential.

Folate_Pathway cluster_inhibition Antifolate Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon One-Carbon Metabolism THF->One_Carbon One-Carbon Donors dUMP dUMP dTMP dTMP dUMP->dTMP TS Purines Purine Synthesis DHFR DHFR TS Thymidylate Synthase (TS) One_Carbon->dUMP One_Carbon->Purines Antifolates Antifolates (e.g., Methotrexate) Antifolates->DHFR Inhibition

Caption: The Folate Metabolic Pathway and Site of Antifolate Action.

As depicted, DHFR plays a central role in this pathway. Antifolates, by inhibiting DHFR, create a bottleneck, preventing the regeneration of THF. This leads to a downstream deficit in the building blocks required for DNA synthesis and cell proliferation, making it a powerful strategy against rapidly dividing cancer cells.[9][13]

Synthesis of Pyrimido[4,5-d]pyrimidine-4-thiol and its Derivatives

The synthesis of the pyrimido[4,5-d]pyrimidine core can be achieved through various established methods, often involving multicomponent reactions for efficiency.[14][15]

General Synthetic Scheme

A common and efficient route to pyrimido[4,5-d]pyrimidine-4-thiol involves the condensation of a 4-amino-5-cyanopyrimidine with thiourea. The resulting aminopyrimidine can then be further cyclized to form the desired fused ring system.

Synthesis_Scheme Start 4-Amino-5-cyanopyrimidine + Thiourea Intermediate Thiourea Adduct Start->Intermediate Condensation Product Pyrimido[4,5-d]pyrimidine-4-thiol Intermediate->Product Cyclization Derivatives Antifolate Drug Candidates Product->Derivatives S-Alkylation/ S-Arylation

Caption: General synthetic workflow for pyrimido[4,5-d]pyrimidine-4-thiol and its derivatives.

Protocol: Synthesis of Pyrimido[4,5-d]pyrimidine-4-thiol

This protocol outlines a general procedure. Specific reaction conditions may need to be optimized based on the specific starting materials.

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

  • Thiourea

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Dissolve 4-amino-2,6-dichloropyrimidine-5-carbonitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add thiourea (1.1 equivalents) to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol (2.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield pyrimido[4,5-d]pyrimidine-4-thiol.

Causality: The use of a base like sodium ethoxide is crucial for the deprotonation of thiourea, facilitating its nucleophilic attack on the cyano group of the pyrimidine starting material, which is the initial step of the condensation and subsequent cyclization.

Protocol: Derivatization of Pyrimido[4,5-d]pyrimidine-4-thiol

The thiol group serves as a versatile point for diversification. S-alkylation or S-arylation reactions can be employed to introduce various side chains, which can modulate the compound's binding affinity for DHFR and its pharmacokinetic properties.

Materials:

  • Pyrimido[4,5-d]pyrimidine-4-thiol

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • Suspend pyrimido[4,5-d]pyrimidine-4-thiol (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Causality: The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which readily reacts with the electrophilic alkyl or aryl halide in an SN2 or SNAr reaction.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the chemical structure and confirm the presence of key functional groups.Characteristic peaks for the pyrimido[4,5-d]pyrimidine core protons and carbons, as well as signals corresponding to the introduced side chains.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of specific functional groups.Absence of the S-H stretch (around 2550-2600 cm⁻¹) and the appearance of C-S stretching vibrations after derivatization.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity.

Biological Evaluation of Antifolate Activity

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity.

In Vitro Assays

This assay directly measures the ability of the synthesized compounds to inhibit the activity of DHFR.

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized test compounds

  • A known DHFR inhibitor as a positive control (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHF, and NADPH to each well.

  • Add the test compounds or control to the respective wells.

  • Initiate the reaction by adding the DHFR enzyme to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) for each compound.

Causality: The enzymatic activity of DHFR is monitored by following the consumption of its co-factor, NADPH, which absorbs light at 340 nm. Inhibition of the enzyme results in a slower rate of NADPH oxidation and thus a slower decrease in absorbance.

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line known to be sensitive to antifolates (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Synthesized test compounds

  • A known cytotoxic agent as a positive control

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Causality: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in signal indicates cytotoxicity.

In Vivo Efficacy Studies

Promising compounds from in vitro studies should be further evaluated in animal models of cancer.[16]

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in a mouse xenograft model.[17]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Lead test compound formulated for in vivo administration

  • Vehicle control

  • Standard-of-care chemotherapy drug as a positive control (optional)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, test compound, positive control).

  • Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Analyze the data to determine the effect of the treatment on tumor growth.

Causality: This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism, providing crucial information on its efficacy, toxicity, and pharmacokinetics that cannot be obtained from in vitro studies.

Conclusion and Future Directions

Pyrimido[4,5-d]pyrimidine-4-thiol is a highly valuable and versatile precursor for the development of novel antifolate drugs. The synthetic tractability of this scaffold, coupled with the critical role of the folate pathway in cancer and infectious diseases, presents a significant opportunity for the discovery of next-generation therapeutics. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively design, synthesize, and evaluate new antifolate candidates with the potential for improved clinical outcomes. Future efforts should focus on leveraging structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance.

References

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  • Bystritska, D., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6296. [Link]

  • Desai, A., et al. (2013). The Antifolates. The Cancer Journal, 19(1), 54-62. [Link]

  • Wikipedia. Antifolate. [Link]

  • Mishra, P., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1162. [Link]

  • Christensen, K. E., & Gregory, J. F. (2010). Folate and Its Impact on Cancer Risk. Current Nutrition Reports, 2(4), 223-231. [Link]

  • Kumar, A., et al. (2022). Dihydrofolate reductase inhibitors: patent landscape and phases of clinical development (2001–2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2548-2563. [Link]

  • Aldeyra Therapeutics, Inc. Dihydrofolate Reductase Inhibition. [Link]

  • Oncohema Key. (2017). The Antifolates. [Link]

  • Ulvik, A., et al. (2014). Folate and Cancer: Is There Any Association?. Revista da Associação Médica Brasileira, 60(4), 319-325. [Link]

  • Desmukh, R., & Sharma, S. (2015). Folic acid, one-carbon metabolism & childhood cancer. The Indian Journal of Medical Research, 141(6), 723-732. [Link]

  • Sohn, K. J., et al. (2006). Effects of folate deficiency on gene expression in the apoptosis and cancer pathways in colon cancer cells. Carcinogenesis, 27(5), 935-943. [Link]

  • Newman, A. C., & Maddocks, O. D. K. (2017). Cycling back to folate metabolism in cancer. Nature Reviews Cancer, 17(5), 257-269. [Link]

  • Amadasi, A., et al. (2018). Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. Molecules, 23(11), 2993. [Link]

  • El-Sayed, N. S., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Iranian Journal of Pharmaceutical Research, 10(4), 779-789. [Link]

  • Flint, A., et al. (1984). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Proceedings of the National Academy of Sciences, 81(23), 7524-7528. [Link]

  • Müller, C., et al. (2006). Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Journal of Nuclear Medicine, 47(12), 2025-2031. [Link]

  • Sangshetti, J. N., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. [Link]

  • Winstanley, P. A., et al. (1995). In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs. Antimicrobial Agents and Chemotherapy, 39(4), 779-783. [Link]

  • Ioerger, T. R., et al. (2016). A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. ACS Infectious Diseases, 2(11), 803-813. [Link]

  • ASM Journals. (1995). In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs. Antimicrobial Agents and Chemotherapy, 39(4). [Link]

  • Wang, L. (2010). Classical and Nonclassical Antifolates: Synthesis of Furo-[2,3-d] Pyrimidines Pyrrolo[2,3-d]Pyrimidines and Pyrimido-[4, 5-b]-Indoles. Duquesne Scholarship Collection. [Link]

  • El-Gamal, M. I., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3749. [Link]

  • Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(12), 1434-1445. [Link]

  • ProQuest. (2023). Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches. [Link]

  • ResearchGate. (2018). Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. [Link]

  • Gangjee, A., et al. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry, 56(10), 3847-3860. [Link]

  • ResearchGate. (2025). Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant agent. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • ResearchGate. (2019). Overview of in vivo models for assessing efficacy of antifungal drugs... [Link]

  • Taha, E. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 297. [Link]

  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1011-1029. [Link]

  • SciSpace. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. [Link]

  • van der Meer, T., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(11), e202302061. [Link]

  • Banjanac, M., et al. (2010). Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Croatica Chemica Acta, 83(2), 161-170. [Link]

  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • Bentham Science. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [Link]

  • PubMed. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • ResearchGate. (2010). Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. [Link]

  • Kim, H., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Scientific Reports, 11(1), 1-10. [Link]

Sources

Method

Procedure for cyclization of 6-aminothiouracil to pyrimido[4,5-d]pyrimidines

Application Note: Advanced Methodologies for the Cyclization of 6-Aminothiouracil to Pyrimido[4,5-d]pyrimidines Introduction & Strategic Rationale Pyrimido[4,5-d]pyrimidines represent a privileged bicyclic scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Cyclization of 6-Aminothiouracil to Pyrimido[4,5-d]pyrimidines

Introduction & Strategic Rationale

Pyrimido[4,5-d]pyrimidines represent a privileged bicyclic scaffold in medicinal chemistry, frequently deployed as cyclin-dependent kinase (CDK) inhibitors, antitumor agents, and antimicrobial therapeutics [1]. The de novo synthesis of these fused systems heavily relies on 6-amino-2-thiouracil (6-ATU) as a versatile binucleophilic precursor.

As a Senior Application Scientist, it is critical to understand the chemical logic behind utilizing 6-ATU rather than relying on trial and error. The efficacy of 6-ATU in cyclization reactions is governed by its intrinsic electronic distribution:

  • C5 Nucleophilicity: The strong electron-donating effects of the C6-amino and C4-oxo groups imbue the C5 position with profound enamine-like nucleophilicity. This makes C5 the primary site for electrophilic attack by aldehydes or diimines.

  • C6-Amino Reactivity: Following C5 functionalization, the adjacent primary amine at C6 acts as a secondary nucleophile, enabling rapid intramolecular ring closure.

  • C2-Thio Handle: Unlike standard uracils, the C2-thiol/thione moiety provides a highly reactive handle for late-stage diversification (e.g., S-alkylation), which is crucial for tuning the pharmacokinetic properties of drug candidates [1].

Validated Synthetic Protocols

To ensure robust and reproducible library generation, two highly validated, self-contained protocols are detailed below. These methods highlight the transition from classical harsh acidic condensations to modern, mild oxidative radical cyclizations.

Protocol A: Glacial Acetic Acid-Mediated Multicomponent Annulation (Biginelli-Variant)

This one-pot, three-component reaction condenses 6-ATU, an aromatic aldehyde, and a guanidine or thiourea derivative [1].

Mechanistic Causality: Glacial acetic acid serves a dual purpose. As a solvent, it provides a homogeneous high-boiling medium. As a Brønsted acid catalyst, it protonates the carbonyl oxygen of the aldehyde, lowering its LUMO energy and accelerating the Knoevenagel-type condensation at the C5 position of 6-ATU. Subsequent dehydrative cyclization with guanidine is thermodynamically driven by the formation of the stable, fully conjugated pyrimido[4,5-d]pyrimidine system.

Step-by-Step Methodology:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 6-amino-2-thiouracil (10.0 mmol), the appropriate aromatic aldehyde (10.0 mmol), and guanidine hydrochloride (10.0 mmol).

  • Suspend the reactants in 30 mL of glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) with continuous stirring for 6–8 hours. Monitor reaction progression via TLC (eluent: EtOAc/Hexane 7:3).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto 200 mL of crushed ice/cold water.

  • Acidify the mixture slightly with additional glacial acetic acid if precipitation is incomplete.

  • Isolate the solid product via vacuum filtration, wash sequentially with cold water and cold ethanol, and dry in vacuo.

  • Recrystallize from hot ethanol to yield the pure pyrimido[4,5-d]pyrimidine derivative.

G A 6-Amino-2-thiouracil (Binucleophile) D Knoevenagel Condensation (C5 Nucleophilic Attack) A->D Glacial AcOH Reflux B Aromatic Aldehyde (Electrophile) B->D Glacial AcOH Reflux C Guanidine / Thiourea (N-N / N-S Donor) E Cyclization Intermediate (Dehydration) C->E D->E + Guanidine/Thiourea F Pyrimido[4,5-d]pyrimidine Derivative E->F Intramolecular Annulation

Mechanistic pathway of the multicomponent Biginelli-variant cyclization.

Protocol B: Oxidative C-H Amination/Cyclization via I₂/TBHP

This modern domino approach avoids highly reactive electrophiles by utilizing a stable secondary amine, an aldehyde, and 6-ATU, followed by an oxidative radical cyclization [2].

Mechanistic Causality: The initial step is an aza-Michael addition forming a tertiary amine intermediate. The addition of catalytic molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) generates reactive radical species. TBHP oxidizes I₂ to hypoiodite or iodine radicals, which abstract an α-hydrogen from the tertiary amine. The resulting carbon-centered radical undergoes rapid intramolecular nucleophilic attack by the C6-amino group, forging the final pyrimidine ring [2].

Step-by-Step Methodology:

  • In a 50 mL reaction vial, combine 6-ATU (1.0 mmol), an aldehyde (1.0 mmol), and a secondary amine (1.0 mmol) in 5 mL of absolute ethanol.

  • Add Acetic Acid (20 mol%) as a catalyst and stir at room temperature until the aza-Michael intermediate is fully formed (typically 2-3 hours, monitored by LC-MS).

  • To the same pot, add Molecular Iodine (10 mol%) and TBHP (70% in water, 1.5 equivalents).

  • Stir the mixture at room temperature, open to the air. The oxidative cyclization typically completes within 4-6 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual iodine and peroxides.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to afford the target pyrimido[4,5-d]pyrimidine.

G Step1 Aza-Michael Addition (Aldehyde + Sec. Amine + 6-ATU) Intermediate Tertiary Amine Intermediate Step1->Intermediate EtOH/AcOH, RT Oxidation I2 / TBHP Oxidation (Radical Generation) Intermediate->Oxidation I2 (10 mol%) TBHP (1.5 eq) CH_Act Intramolecular α-C-H Functionalization Oxidation->CH_Act Radical Pathway Product Pyrimido[4,5-d]pyrimidine CH_Act->Product Cyclization

Oxidative C-H amination and cyclization workflow using I2/TBHP.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics of the primary cyclization strategies utilized for 6-ATU, including a supplementary PTSA-catalyzed diimine method [3] for broader context.

Reaction ProtocolReagentsCatalyst / OxidantSolventTemp (°C)Avg. Yield (%)Green Chemistry Metrics
Biginelli-Variant [1]6-ATU, Aldehyde, GuanidineGlacial Acetic AcidGlacial AcOH118 (Reflux)80 - 95%Atom economical; requires harsh acidic solvent and high heat.
Oxidative C-H Amination [2]6-ATU, Aldehyde, Sec. AmineAcOH / I₂, TBHPEthanol25 (RT)75 - 88%Mild conditions; room temperature; uses benign ethanol solvent.
Diimine Cyclization [3]6-ATU, Diiminesp-Toluenesulfonic Acid (PTSA)Ethanol78 (Reflux)70 - 85%Avoids toxic oxidants; relies on pre-synthesized diimine precursors.

References

  • EL-MOGHAZY, S. M., IBRAHIM, D. A., ABDELGAWAD, N. M., FARAG, N. A. H., & EL-KHOULY, A. S. (2011). "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Scientia Pharmaceutica, 79(3), 429-448. URL:[Link]

  • Borpatra, P. J., Rastogi, G. K., Saikia, B.-S., Deb, M. L., & Baruah, P. K. (2019). "Multi-Component Reaction of 6-Aminouracils, Aldehydes and Secondary Amines: Conversion of the Products into Pyrimido[4,5-d]pyrimidines through C-H Amination/Cyclization." ChemistrySelect, 4(12), 3381–3386. URL:[Link]

  • Khodabakhshi, S., et al. (2014). "PTSA-Catalyzed Cyclization of 6-Aminouracils with Diimines: Efficient Synthesis of Functionalized Tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones." Helvetica Chimica Acta, 97(10). URL:[Link]

Application

Microwave-assisted synthesis of pyrimido[4,5-d][1,3]diazine-4-thiol analogs

Application Note: Microwave-Assisted Synthesis of Pyrimido[4,5-d][1,3]diazine-4-thiol Analogs Introduction & Scientific Rationale Pyrimido[4,5-d][1,3]diazines (widely recognized in literature as pyrimido[4,5-d]pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrimido[4,5-d][1,3]diazine-4-thiol Analogs

Introduction & Scientific Rationale

Pyrimido[4,5-d][1,3]diazines (widely recognized in literature as pyrimido[4,5-d]pyrimidines) represent a privileged class of fused heterocyclic pharmacophores. Due to their structural mimicry of endogenous purines, these scaffolds are highly effective as ATP-competitive kinase inhibitors, antiproliferative agents, and broad-spectrum antimicrobials[1]. Within this chemical space, the C4-thiol analogs (pyrimido[4,5-d][1,3]diazine-4-thiols) are highly sought-after intermediates. The thiol moiety serves as a versatile synthetic handle for subsequent S-alkylation, Buchwald-Hartwig cross-coupling, or direct coordination with metalloenzymes in drug design.

Conventional synthesis of these fused systems relies on prolonged refluxing (10–24 hours) in toxic, high-boiling solvents like DMF or acetic acid. This often results in thermal degradation of the sensitive thiol, poor yields, and arduous purification processes[2]. Microwave-assisted organic synthesis (MAOS) fundamentally shifts this paradigm. By utilizing direct dielectric heating, microwave energy specifically couples with polar intermediates, rapidly overcoming the high activation energy barrier required for intramolecular cyclization[3]. This reduces reaction times to mere minutes while adhering strictly to green chemistry principles by enabling solvent-free or aqueous conditions.

Mechanistic Pathway & Causality

The synthesis typically begins with 4-aminopyrimidine-5-carbonitrile. When reacted with a one-carbon synthon (such as triethyl orthoformate) followed by sodium hydrosulfide (NaSH), the system undergoes a rapid sequence of thiolation and cyclization[2].

Pathway N1 Nitrile Hydration & Activation N2 Nucleophilic Attack by S²⁻ N1->N2 N3 Intramolecular Cyclization N2->N3 N4 Dimroth Rearrangement N3->N4 N5 Stable Thiol Tautomer N4->N5

Mechanistic pathway of thiolation and cyclization to form the pyrimidopyrimidine core.

Causality of Reagents:

  • Triethyl Orthoformate: Acts as both the electrophilic one-carbon source and a dehydrating agent, driving the formation of the intermediate formamidine.

  • NaSH: Provides the highly nucleophilic hydrosulfide (S²⁻) ion. Under microwave irradiation, the nucleophilic attack on the activated nitrile is accelerated, bypassing competitive hydrolysis pathways.

  • Aqueous TBAB / Alumina: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing the solubility of polar intermediates in the microwave field. Alternatively, acidic alumina provides a high surface area for uniform dielectric heating in solvent-free setups[1].

Comparative Data Analysis

The superiority of the microwave-assisted protocol over conventional heating is quantified in the table below.

ParameterConventional HeatingMicrowave-Assisted (MAOS)Causality / Impact
Reaction Time 10 – 24 hours5 – 15 minutesDielectric heating directly activates polar bonds, accelerating kinetics.
Temperature 110°C – 150°C (Reflux)110°C (Controlled)Precise IR monitoring prevents thermal degradation of the thiol.
Average Yield 45% – 60%85% – 95%Suppression of side reactions (e.g., desulfurization, hydrolysis).
Solvent System DMF / Acetic AcidSolvent-free / Aq. TBABEliminates toxic VOCs; drastically lowers the E-factor (waste ratio).
Purity (Crude) < 70%> 90%Rapid, uniform heating prevents the formation of tarry byproducts.

Experimental Workflow & Self-Validating Protocol

Workflow A 4-Aminopyrimidine- 5-carbonitrile C Microwave Irradiation (150W, 110°C, 10 min) A->C B Triethyl Orthoformate (Solvent-free/Alumina) B->C D NaSH Addition (Thiolation) C->D E Pyrimido[4,5-d][1,3]diazine- 4-thiol Analogs D->E

Microwave-assisted synthetic workflow for pyrimido[4,5-d][1,3]diazine-4-thiol analogs.

Protocol: One-Pot, Two-Step Microwave Synthesis Equipment: Dedicated scientific microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and pressure transducer.

Step 1: Precursor Activation (Formamidine Formation)

  • In a mortar, thoroughly triturate 4-aminopyrimidine-5-carbonitrile (1.0 mmol) and triethyl orthoformate (1.5 mmol).

  • Green Matrix Addition: Adsorb the mixture onto 2.0 g of acidic alumina (for dry media) OR suspend in 3 mL of aqueous TBAB (1:1 v/v)[1].

  • Transfer the mixture to a 10 mL heavy-walled microwave-safe glass vial containing a magnetic stir bar. Seal with a Teflon-lined crimp cap.

  • Irradiation: Set the microwave to a dynamic power mode (max 150 W). Ramp the temperature to 110°C over 2 minutes and hold for 5 minutes.

    • Self-Validation Check: Monitor the internal pressure via the reactor's software. A stable pressure plateau indicates complete conversion to the formamidine intermediate. If pressure drops prematurely, check the vial seal for leaks.

Step 2: Thiolation and Intramolecular Cyclization 5. Cool the vial to 50°C using the reactor's compressed air cooling system. 6. Carefully uncap the vial and add sodium hydrosulfide (NaSH, 1.2 mmol) in one portion. Reseal the vial immediately to prevent the escape of generated H₂S gas. 7. Irradiation: Re-subject the vial to microwave irradiation at 150 W, maintaining 110°C for an additional 8 minutes.

  • Self-Validation Check: Perform a rapid TLC (Eluent: EtOAc:Hexane 1:1) of a micro-aliquot. The disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active, lower-mobility spot (Rf ~0.3) confirms successful cyclization[2].

Step 3: Isolation and Purification 8. Cool the reaction mixture to room temperature. 9. For Alumina Support: Elute the product by washing the alumina with hot ethanol (3 × 10 mL). Filter and concentrate the filtrate under reduced pressure. 10. For Aqueous TBAB: Dilute the mixture with 15 mL of ice-cold distilled water. Adjust the pH to 4–5 using 1M HCl to fully precipitate the thiol tautomer. 11. Filter the resulting precipitate under vacuum, wash sequentially with cold water and diethyl ether, and dry under vacuum at 60°C for 4 hours.

Analytical Validation Standards

To ensure the structural integrity of the synthesized pyrimido[4,5-d][1,3]diazine-4-thiol analogs, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy: The complete disappearance of the sharp nitrile (-C≡N) stretching band at ~2200 cm⁻¹ is the primary indicator of successful cyclization. Look for broad N-H/S-H stretching bands at 3100–3300 cm⁻¹ and C=S/C-S stretches around 1100–1200 cm⁻¹[1].

  • ¹H NMR (400 MHz, DMSO-d₆): The highly deshielded protons of the pyrimidine core (C2 and C6) will appear as sharp singlets between δ 8.50 and 9.10 ppm. The thiol proton (-SH) frequently undergoes rapid exchange or tautomerization to the thione form, often appearing as a broad downfield singlet (>12.0 ppm).

  • Mass Spectrometry (ESI-MS): The mass spectrum must display the characteristic molecular ion peak [M+H]⁺ (e.g., m/z 165.0 for the unsubstituted core) confirming the exact mass of the target analog.

References

  • 1 - researchgate.net

  • - jocpr.com 3.3 - benthamdirect.com

  • - chemscene.com

  • 2 - thieme-connect.de

Sources

Method

Preparation of nucleoside analogs using pyrimido[4,5-d]pyrimidine-4-thiol

Abstract & Strategic Significance Pyrimido[4,5-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their steric and electronic isomorphism with purines (adenine/guanine). The 4-thiol derivative (o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Pyrimido[4,5-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their steric and electronic isomorphism with purines (adenine/guanine). The 4-thiol derivative (often existing as the 4(3H)-thione tautomer) is a particularly high-value intermediate. Unlike standard oxo-nucleosides, the sulfur handle provides a versatile "chemical warhead" that allows for:

  • S-Alkylation: Creation of thioethers for lipophilic tuning.

  • Desulfurization: Access to the parent heterocycle.

  • Nucleophilic Displacement: Rapid conversion to 4-amino derivatives (adenosine mimics) via SNAr reactions, often under milder conditions than their oxo-counterparts.

This guide details the protocol for coupling pyrimido[4,5-d]pyrimidine-4-thiol with ribofuranose derivatives via the Silyl-Hilbert-Johnson (Vorbrüggen) reaction , followed by functionalization strategies.

Chemical Basis & Mechanistic Insight

Tautomerism and Silylation

The starting material, pyrimido[4,5-d]pyrimidine-4-thiol (1 ), exists in a tautomeric equilibrium between the thiol (1a ) and thione (1b ) forms. For successful glycosylation, the base must be activated via silylation.

  • Insight: Silylation with HMDS/BSA shifts the equilibrium entirely to the S-trimethylsilyl enol ether form. This aromatizes the ring system and increases the nucleophilicity of the ring nitrogens, which is critical for directing N-glycosylation over S-glycosylation (the thermodynamic vs. kinetic control).

The Vorbrüggen Coupling Mechanism

The reaction proceeds via the formation of an oxocarbenium ion from the protected sugar using a Lewis Acid (TMSOTf). The silylated base attacks this electrophile.

  • Regioselectivity: In fused [4,5-d] systems, N-3 (analogous to N-1 in purines) is typically the preferred site of glycosylation due to steric factors and electronic density, though solvent polarity can influence N vs. S selectivity.

Vorbruggen_Mechanism Base Pyrimido[4,5-d]pyrimidine-4-thiol Silylation Silylation (BSA/HMDS) Base->Silylation SilylatedBase S-Silylated Intermediate (Aromatic) Silylation->SilylatedBase Coupling Nucleophilic Attack (N-Glycosylation) SilylatedBase->Coupling Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- beta-D-ribofuranose LewisAcid Lewis Acid Activation (TMSOTf) Sugar->LewisAcid Oxocarbenium Oxocarbenium Ion LewisAcid->Oxocarbenium Oxocarbenium->Coupling Product Protected Nucleoside Coupling->Product

Figure 1: Mechanistic flow of the Vorbrüggen coupling for pyrimido[4,5-d]pyrimidine systems.

Detailed Experimental Protocol

Phase 1: Materials Preparation
  • Base: Pyrimido[4,5-d]pyrimidine-4-thiol (dried in vacuo over P2O5 for 24h).

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (commercial or synthesized).
    
  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE). Note: MeCN promotes

    
    -selectivity via participation of the solvent nitrile group.
    
Phase 2: Silylation and Coupling (One-Pot Procedure)
  • Suspension: In a flame-dried round-bottom flask under Argon, suspend Pyrimido[4,5-d]pyrimidine-4-thiol (1.0 equiv, 2.0 mmol) in anhydrous MeCN (10 mL).

  • Silylation: Add BSA (2.5 equiv, 5.0 mmol) dropwise via syringe.

  • Activation: Heat the mixture to 60°C for 30–45 minutes until a clear homogeneous solution is obtained (indicating formation of the silylated species).

  • Sugar Addition: Cool the solution to 0°C. Add the protected ribose sugar (1.1 equiv, 2.2 mmol) dissolved in minimal anhydrous MeCN.

  • Catalysis: Add TMSOTf (1.2 equiv, 2.4 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the sugar starting material (

      
      ) and appearance of the nucleoside (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into ice-cold saturated NaHCO3 solution (50 mL) and stir vigorously for 15 minutes to hydrolyze silyl groups.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Phase 3: Deprotection (Global)
  • Dissolve the crude benzoylated nucleoside in Methanolic Ammonia (7 N NH3 in MeOH).

  • Stir in a sealed pressure tube at RT for 24 hours.

  • Concentrate in vacuo and purify via flash chromatography (C18 Reverse Phase is recommended for free nucleosides; Gradient: Water to 20% MeOH).

Functionalization of the Thiol Group

Once the nucleoside core is established, the 4-thiol group serves as a pivot point.

Reaction TypeReagentsOutcomeApplication
Desulfurization Raney Ni, EtOH, RefluxParent Ring Removal of functional handle to study core scaffold.
S-Alkylation MeI or Benzyl Bromide, K2CO3Thioether Increased lipophilicity; potential enzyme inhibition.
Amination (SNAr) NH3/MeOH or Primary Amines, Heat4-Amino (Adenosine mimic) Synthesis of 4-amino-pyrimido[4,5-d]pyrimidine nucleosides.
Oxidation KMnO4 or mCPBASulfone/Sulfoxide Activated leaving group for difficult displacements.

Protocol for Conversion to 4-Amino Derivative (Adenosine Analog):

  • Take the S-methylated nucleoside (intermediate from S-alkylation table above).

  • Dissolve in 1,4-dioxane/NH4OH (1:1).

  • Heat in a sealed tube at 80°C for 6 hours.

  • The methanethiol group is displaced by ammonia, yielding the 4-amino analog.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield / N- vs S-Glycosylation Mixtures.

    • Diagnosis: S-glycosylation is the kinetic product.

    • Solution: Increase reaction temperature to 60-80°C after TMSOTf addition to promote thermodynamic rearrangement to the N-nucleoside. Switch solvent to DCE (higher boiling point).

  • Issue: Incomplete Silylation.

    • Diagnosis: Solution remains cloudy before sugar addition.

    • Solution: Add catalytic amount of (NH4)2SO4 during the BSA step or switch to pure HMDS at reflux.

  • Issue: Anomeric Mixtures (

    
    ). 
    
    • Diagnosis: 1H NMR shows two anomeric proton signals.

    • Solution: Ensure the sugar has a 2-acyloxy group (e.g., benzoyl/acetyl) to utilize Neighboring Group Participation (NGP), which strictly directs

      
      -selectivity.
      

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Seela, F., & Westermann, B. (1996). Synthesis of Pyrimido[4,5-d]pyrimidine Nucleosides: Isosteres of 2'-Deoxyadenosine and 2'-Deoxyinosine. Helvetica Chimica Acta, 79(2), 479-490.

  • Sharma, R., et al. (2014). Complex self-assembly of pyrimido[4,5-d]pyrimidine nucleoside supramolecular structures. Nature Communications, 5, 3209.

  • Bhat, A. R., et al. (2024).[1] Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 6(3), 250-285.

  • Cruz, J. S., & de Aguiar, A. P. (2021).[2][3][4] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168.[3]

Sources

Application

Application Note: Purification Strategies for Pyrimido[4,5-d]pyrimidine-4-thiol

Introduction & Compound Analysis Pyrimido[4,5-d]pyrimidine-4-thiol is a fused bicyclic heterocycle of significant interest in medicinal chemistry, serving as a scaffold for antifolates, kinase inhibitors, and adenosine r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

Pyrimido[4,5-d]pyrimidine-4-thiol is a fused bicyclic heterocycle of significant interest in medicinal chemistry, serving as a scaffold for antifolates, kinase inhibitors, and adenosine receptor antagonists. Its purification presents unique challenges due to its high melting point, poor solubility in common organic solvents, and susceptibility to oxidative dimerization.

Physicochemical Profile[1]
  • Structure: A fused 6,6-bicyclic system containing four nitrogen atoms.[1]

  • Tautomerism: Exists in equilibrium between the thiol (aromatic) and thione (keto-like) forms. In the solid state and polar solvents, the thione tautomer often predominates, significantly influencing solubility.

  • pKa: The thiol proton is acidic (estimated pKa ~7.5–8.5), allowing for manipulation via pH.

The Purification Challenge

Standard recrystallization often fails due to "oiling out" or low recovery. This guide details two field-proven protocols: Thermal Recrystallization (for general purity) and Acid-Base Reprecipitation (for removing non-acidic impurities).

Solvent Selection Strategy

The selection of solvents is governed by the "Like Dissolves Like" principle, modified by the compound's ability to form strong hydrogen bond networks in its thione form.

Solvent SystemRoleMechanism of ActionSuitability
DMF / Water Primary System DMF disrupts intermolecular H-bonds; Water acts as a strong antisolvent.High (Best for bulk purification)
Ethanol / Water Secondary SystemProtophilic solvent aids dissolution at reflux; cooling promotes lattice formation.Medium (Good for final polish)
aq. NaOH / HCl Chemical SystemDeprotonation creates a highly soluble thiolate anion; acidification regenerates the solid.High (Best for removing organic impurities)
Diethyl Ether AntisolventNon-polar nature forces precipitation of the polar heterocycle.Low (Used only for washing)

Experimental Protocols

Protocol A: Thermal Recrystallization (DMF/Water System)

Recommended for removing inorganic salts and non-polar byproducts.

Safety Note: Perform all steps in a fume hood. Thiols have a characteristic stench.

  • Dissolution:

    • Place 1.0 g of crude Pyrimido[4,5-d]pyrimidine-4-thiol in a 50 mL round-bottom flask.

    • Add N,N-Dimethylformamide (DMF) dropwise while heating to 90°C.

    • Target Concentration: ~10-15 mL DMF per gram. Stop adding solvent as soon as the solution becomes clear.

  • Hot Filtration (Critical):

    • If insoluble particles remain, filter the hot solution through a pre-heated sintered glass funnel or a Celite pad to remove elemental sulfur or polymerized byproducts.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C).

    • Add Deionized Water dropwise with gentle stirring until a persistent turbidity is observed (approx. 10-20% volume of DMF used).

    • Transfer the flask to a refrigerator (4°C) for 12 hours.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Wash the cake 2x with cold Ethanol and 1x with Diethyl Ether to remove residual DMF.

    • Dry: Dry under high vacuum (0.1 mbar) at 50°C for 6 hours.

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Recommended for high-value samples requiring removal of non-acidic isomers.

  • Solubilization: Suspend the crude solid in 1M NaOH (10 mL/g). Stir for 30 minutes. The thiol will deprotonate to form the water-soluble sodium thiolate salt.

  • Filtration: Filter the resulting solution to remove any insoluble impurities (unreacted starting materials lacking acidic protons).

  • Precipitation:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Endpoint: Precipitation typically begins at pH ~9 and completes at pH ~4.

  • Recovery: Collect the solid by filtration, wash extensively with water (to remove NaCl), and dry.

Process Visualization

Diagram 1: Decision Logic for Purification Method

PurificationLogic Start Crude Pyrimido[4,5-d] pyrimidine-4-thiol CheckSol Is the impurity profile known? Start->CheckSol CriteriaA Impurity: Salts or Non-polar organics CheckSol->CriteriaA General/Unknown CriteriaB Impurity: Non-acidic isomers/starting material CheckSol->CriteriaB Specific MethodA Protocol A: Thermal Recrystallization (DMF/Water) Analysis Analyze Purity (HPLC / NMR) MethodA->Analysis CriteriaA->MethodA MethodB Protocol B: Acid-Base Reprecipitation MethodB->Analysis CriteriaB->MethodB Analysis->Start <95% (Repeat) Final Pure Compound Analysis->Final >98%

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Diagram 2: Molecular Solvation Mechanism

Solvation Compound Pyrimido-thiol (Thione Form) Step1 Heating: DMF disrupts intermolecular stack Compound->Step1 Dissolves DMF DMF Molecules (H-Bond Acceptor) DMF->Step1 Solvates Water Water (Anti-Solvent) Step2 Cooling + Water: Re-formation of lattice forces Water->Step2 Precipitates Step1->Step2 Add Water

Caption: Mechanism of DMF/Water recrystallization disrupting and reforming the crystal lattice.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Solution cooled too fast or solvent mix is too polar.Re-heat and add a small amount of DMF. Cool much slower (wrap flask in foil).
Low Yield Compound is too soluble in the mother liquor.Cool to -20°C; increase the ratio of Water (Anti-solvent).
Discoloration Oxidation to disulfide (dimer).Add 1% Dithiothreitol (DTT) or Mercaptoethanol to the recrystallization solvent to maintain reducing environment.
Smell Persists Residual thiol/solvent.Wash final crystals with diethyl ether; dry in a vacuum oven with a solvent trap.

References

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. Retrieved from [Link]

  • PubChem. (2021).[1] Pyrimido[4,5-d]pyrimidine-4-thiol Compound Summary. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2015). Solubility of a Series of Pyrimidine Derivatives in Methanol. Retrieved from [Link]

Sources

Method

Application Note: Click Chemistry Functionalization of Propargylated Pyrimido[4,5-d]pyrimidine Thiols

This guide outlines the protocol and applications for propargylated pyrimido[4,5-d]pyrimidine thiols , a specialized class of heterocyclic scaffolds used in drug discovery.[1] Executive Summary The pyrimido[4,5-d]pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol and applications for propargylated pyrimido[4,5-d]pyrimidine thiols , a specialized class of heterocyclic scaffolds used in drug discovery.[1]

Executive Summary

The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting potent inhibition against kinases (CDK2, EGFR), viral polymerases, and neurodegenerative targets (AChE).[1] However, the poor solubility and limited functionalization vectors of this fused bicyclic system often hamper lead optimization.

This guide details a "Click-Ready" strategy utilizing the high nucleophilicity of the thiol group to introduce a propargyl handle. This enables the rapid generation of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The resulting thio-linked triazole hybrids frequently exhibit superior pharmacokinetics and dual-binding modes compared to the parent scaffold.

Scientific Rationale & Mechanism

The "Click" Advantage

Direct substitution on the pyrimido[4,5-d]pyrimidine ring is often synthetically challenging due to the electron-deficient nature of the pyrimidine rings.

  • Solution: The thiol group (often introduced via thiourea during cyclization) acts as a "soft" nucleophile.

  • Regioselectivity: Under mild basic conditions, S-alkylation with propargyl bromide is kinetically favored over N-alkylation, preserving the Watson-Crick face of the heterocycle for hydrogen bonding within enzyme active sites.

  • Triazole Linker: The 1,2,3-triazole ring formed post-click mimics a trans-amide bond but is metabolically stable, improving the drug-like properties (LogP, solubility) of the final inhibitor.[1]

Mechanism of Action (Biological)

Propargylated derivatives, once "clicked," often function as ATP-competitive inhibitors .[1]

  • Pyrimido-core: Mimics the adenine moiety of ATP, binding to the hinge region of kinases.

  • Triazole-arm: Extends into the hydrophobic back-pocket or solvent-exposed region, providing selectivity.

  • Thioether tether: Provides rotational flexibility, allowing the inhibitor to adopt an induced-fit conformation.

Experimental Protocols

Part A: Synthesis of the S-Propargyl Scaffold

Target:S-(2-propynyl)pyrimido[4,5-d]pyrimidine [1]

Reagents:

  • Precursor: 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Synthesized via Biginelli-like condensation).[1][2]

  • Alkylation Agent: Propargyl bromide (80% in toluene).[1]

  • Base: Potassium Carbonate (anhydrous).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the thione precursor in 10 mL of dry DMF.

  • Activation: Add 1.2 eq of anhydrous

    
    . Stir at room temperature for 30 minutes to generate the thiolate anion. Note: The solution typically changes color (yellow to orange).[1]
    
  • Alkylation: Dropwise add 1.1 eq of propargyl bromide at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1] The S-propargyl product is usually less polar than the thione.

  • Workup: Pour the mixture into 100 mL ice-water. The product will precipitate. Filter, wash with water, and recrystallize from Ethanol/DMF.[1]

Critical Control Point: Avoid heating above 60°C during alkylation to prevent S-to-N propargyl migration (Dimroth-like rearrangement).

Part B: The Click Reaction (CuAAC)

Target:1,2,3-Triazole-Pyrimido[4,5-d]pyrimidine Hybrids

Reagents:

  • S-Propargyl Scaffold (from Part A).[1][3]

  • Azide (R-N3): Aromatic or aliphatic azide (1.0 eq).[1]

  • Catalyst:

    
     (10 mol%).[1]
    
  • Reductant: Sodium Ascorbate (20 mol%).[1]

  • Solvent: DMSO:Water (4:[1]1) or t-BuOH:Water (1:1).[1]

Protocol:

  • Setup: In a screw-cap vial, dissolve the S-propargyl scaffold (0.5 mmol) and the organic azide (0.5 mmol) in 3 mL of solvent.

  • Catalyst Prep: Prepare a fresh solution of

    
     (0.05 mmol) and Sodium Ascorbate (0.1 mmol) in 0.5 mL water.
    
  • Initiation: Add the catalyst solution to the reaction vial. Flush the headspace with Nitrogen gas for 1 minute.

  • Incubation: Stir vigorously at room temperature for 6–12 hours.

    • Observation: A color change to brown/green indicates oxidation of Copper; add more ascorbate if this occurs.

  • Termination: Dilute with 20 mL cold water.

    • Solid Products: Filter and wash with dilute

      
       (to remove copper traces).
      
    • Oily Products: Extract with Ethyl Acetate, wash with brine, dry over

      
      .[1]
      

Visualizations & Workflows

Synthetic Pathway (Retrosynthesis)

This diagram illustrates the logical flow from raw materials to the final bioactive library.

G Start Start: 6-Amino-2-thiouracil Core Pyrimido[4,5-d]pyrimidine (Thione Form) Start->Core Cyclocondensation Aldehyde Aldehyde (R-CHO) Aldehyde->Core Thiourea Thiourea Thiourea->Core S_Prop S-Propargyl Intermediate (Click Handle) Core->S_Prop S-Alkylation (K2CO3, DMF) Propargyl Propargyl Bromide Propargyl->S_Prop CuAAC CuAAC Reaction (CuSO4/Ascorbate) S_Prop->CuAAC Azide Library of Azides (R'-N3) Azide->CuAAC Final 1,2,3-Triazole Hybrid (Bioactive Hit) CuAAC->Final 1,4-Regioselective

Caption: Step-wise synthesis from multicomponent cyclization to click-chemistry functionalization.

Library Generation Workflow

The following decision tree helps researchers select the appropriate azide partner based on the biological target.

Library Root S-Propargyl Scaffold Target Select Biological Target Root->Target PathA Kinase Inhibition (CDK2, EGFR) Target->PathA PathB Antimicrobial/Viral Target->PathB PathC Solubility/ADME Target->PathC AzideA Aromatic Azides (Phenyl, Benzyl) PathA->AzideA AzideB Heterocyclic Azides (Pyridine, Indole) PathB->AzideB AzideC Sugar/PEG Azides PathC->AzideC ResultA Hydrophobic Pocket Binder AzideA->ResultA ResultB Intercalator / H-Bond Donor AzideB->ResultB ResultC Prodrug / High Solubility AzideC->ResultC

Caption: Strategic selection of azide partners for targeted biological outcomes.

Data Summary & Troubleshooting

Optimization of S-Propargylation

The choice of base and solvent critically affects the yield and regioselectivity (S- vs N-alkylation).

SolventBaseTemp (°C)Yield (%)Regioselectivity (S:N)Notes
DMF K2CO3 25 85-92 >95:5 Recommended.[1] Fast & Clean.
AcetoneK2CO3Reflux70-7590:10Slower, easier workup.
EthanolNaOEtReflux40-5060:40Significant N-alkylation side products.
THFNaH06580:20Harsh; risk of ring opening.
Troubleshooting the CuAAC Reaction
  • Problem: Reaction stalls or turns green.

    • Cause: Oxidation of Cu(I) to Cu(II) or chelation of Copper by the pyrimido-pyrimidine nitrogens.[1]

    • Fix: Add excess Sodium Ascorbate (up to 50 mol%) or use a stabilizing ligand like THPTA or TBTA (1:1 ratio with Cu).[1]

  • Problem: Product precipitates as a sticky gum.

    • Fix: Change solvent to DMSO/t-BuOH (1:1).[1] The triazole product is often less soluble in water than the starting materials.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. National Institutes of Health (PMC). [Link][1]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective Properties. MDPI Molecules. [Link][1]

  • Click Chemistry: A Modular Approach to Drug Discovery. The Scripps Research Institute. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (PMC). [Link][1]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications. [Link][1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Pyrimido[4,5-d]pyrimidine Synthesis

Core Directive & Scope This guide addresses the synthesis of pyrimido[4,5-d]pyrimidine scaffolds, a privileged structure in kinase inhibitors (e.g., EGFR, CDK2) and antifolates.[1][2] Users frequently encounter low yield...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide addresses the synthesis of pyrimido[4,5-d]pyrimidine scaffolds, a privileged structure in kinase inhibitors (e.g., EGFR, CDK2) and antifolates.[1][2] Users frequently encounter low yields (<40%), charring during thermal fusion, and solubility-driven purification failures.[1]

This document moves beyond standard literature procedures to provide field-proven optimization strategies , focusing on:

  • Transitioning from Thermal to Microwave/Catalytic methods.

  • Mitigating the "Dimroth Rearrangement" side-reaction.

  • Solving the "Brick Dust" solubility problem during workup.

Troubleshooting Hub (Q&A)
Scenario A: The "Black Tar" Syndrome

User Report: "I am attempting a classical Niementowski-type cyclization using formamide at 180°C. The reaction turns into a black, insoluble tar, and my yield is ~15%."

Diagnosis: Thermal decomposition is the primary failure mode here.[3] Prolonged heating at >160°C promotes oxidative degradation and polymerization of the electron-rich 6-aminouracil or 4-aminopyrimidine precursor.[3]

Corrective Protocol:

  • Switch to Microwave Irradiation (MW): MW heating (200-300W) drastically reduces reaction time from hours to minutes (e.g., 7-10 min), preventing prolonged thermal stress.[1]

  • Use a Solid Support (Solvent-Free): Adsorb reagents onto Basic Alumina (Al₂O₃) .[1] This acts as both a catalyst and an energy transfer medium, often boosting yields to 85-92% while keeping the reaction "dry" and preventing tar formation.[3]

  • Catalytic Additive: If MW is unavailable, add 10 mol% Iodine (I₂) or Ceric Ammonium Nitrate (CAN) to the thermal reaction.[1] These act as mild Lewis acids/oxidants that lower the activation energy, allowing cyclization at lower temperatures (e.g., 80°C in water or ethanol).[1]

Scenario B: The Isomer Trap (Dimroth Rearrangement)

User Report: "My LCMS shows the correct mass, but the NMR spectrum is messy or indicates a different symmetry. I suspect I have a mixture of isomers."

Diagnosis: You are likely witnessing the Dimroth Rearrangement .[3] In basic media (or high T), the pyrimidine ring can open and recyclize, swapping endocyclic and exocyclic nitrogens.[1] This is common when using 4-aminopyrimidines with exocyclic amines.[3]

Corrective Protocol:

  • pH Control: Avoid strong bases (e.g., NaOEt) if possible during the final ring closure. Use neutral or slightly acidic conditions (e.g., Acetic Acid).[1]

  • Temperature Management: The rearrangement is thermodynamically driven.[3] Lowering the temperature (using the catalytic methods mentioned above) favors the kinetic product (the desired linear fused system).[1]

  • Verification: Isolate the product and treat a small aliquot with boiling aqueous alkali. If the spectrum changes, your product is susceptible to rearrangement.

Scenario C: "Brick Dust" Insolubility

User Report: "The product precipitates as a fine powder that clogs filters and is insoluble in MeOH, EtOH, and DCM. How do I purify this?"

Diagnosis: Pyrimido[4,5-d]pyrimidines are notorious for high lattice energy and poor solubility (the "brick dust" effect), especially with aryl substituents.[1]

Corrective Protocol:

  • The "Dissolve & Crash" Method: Do not attempt standard silica chromatography.[3] Dissolve the crude solid in hot DMF or DMSO .[3] Filter while hot to remove inorganic salts (catalysts).[1] Then, slowly add water or cold ethanol to the filtrate to reprecipitate the pure product.

  • Ionic Liquid Wash: If synthesized in ionic liquids (e.g., [DBN][HSO₄]), the catalyst is water-soluble.[1] Simply pouring the reaction mixture into water precipitates the product while washing away the ionic liquid.[3]

  • Recrystallization Solvent: For 5,7-disubstituted derivatives, Glacial Acetic Acid is often a superior recrystallization solvent compared to ethanol.[1][3]

Comparative Data: Method Efficiency

The following table summarizes yield improvements when shifting from classical thermal methods to optimized modern protocols.

Reaction MethodConditionsTypical YieldReaction TimeKey Drawback
Classical Thermal Formamide, 180°C15 - 40%4 - 12 HoursTar formation, difficult workup
Microwave (Solid Support) Basic Alumina, MW 300W85 - 92% 5 - 10 Min Requires MW reactor, scale-up limit
Ionic Liquid Catalyzed [DBN][HSO₄] or [C4(DABCO-SO3H)2]80 - 88%15 - 30 MinCatalyst cost (though recyclable)
Iodine Catalyzed I₂ (10 mol%), Water, 70°C75 - 85%2 - 4 HoursIodine stain removal required
Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis on Alumina (High Yield)

Best for: Rapid library generation, avoiding solvents.[1]

  • Preparation: Mix 6-aminouracil (10 mmol), Aldehyde (10 mmol), and Thiourea/Urea (15 mmol) in a mortar.

  • Support Loading: Add Basic Alumina (approx. 2-3g per gram of reactant) and grind the mixture until a fine, homogeneous powder is obtained.

  • Irradiation: Place the powder in an open vessel (Pyrex beaker) inside a microwave reactor. Irradiate at 300W for 6–8 minutes .[3] Note: Pulse in 1-minute intervals to prevent overheating.

  • Workup: Cool to room temperature. Add hot ethanol to the solid residue and stir vigorously to extract the product. Filter off the alumina.[3]

  • Crystallization: Cool the ethanol filtrate. The pyrimido[4,5-d]pyrimidine will crystallize out.[1][4] Filter and dry.[3][4]

Protocol B: Ionic Liquid Mediated Synthesis (Green/Scale-Up)

Best for: Larger scales, high purity requirements.[1]

  • Reaction Mix: In a round-bottom flask, combine Aldehyde (1.0 eq), Barbituric Acid (1.0 eq), and Urea (1.2 eq).

  • Catalyst Addition: Add [DBN][HSO₄] (20 mol%) or [C4(DABCO-SO3H)2] ionic liquid.[1] No other solvent is needed.[3]

  • Heating: Heat to 80–100°C with stirring for 15–30 minutes . The mixture will liquefy as the reaction proceeds.[3]

  • Quench: Pour the hot reaction mixture directly into crushed ice/water .

  • Isolation: The ionic liquid dissolves in the water.[3] The product precipitates as a solid.[3][5] Filter, wash with water (2x) and ethanol (1x).[1] Recrystallize from Acetic Acid if necessary.

Visual Logic: Reaction Workflow & Failure Points

The following diagram illustrates the decision pathways for synthesis and where specific failure modes (Red) occur vs. optimized paths (Green).

G Start Start: 6-Aminouracil + Aldehyde + Urea Method_Thermal Classical Thermal (Formamide, 180°C) Start->Method_Thermal Method_MW Microwave / Alumina (Solvent-Free, 300W) Start->Method_MW Method_IL Ionic Liquid / Catalyst (80°C, Mild) Start->Method_IL Intermediate Intermediate: Benzylidene-uracil Method_Thermal->Intermediate Slow, harsh Method_MW->Intermediate Fast (mins) Method_IL->Intermediate Controlled Branch_Cyclization Cyclization Step Intermediate->Branch_Cyclization Fail_Tar FAILURE: Thermal Degradation (Black Tar, <20% Yield) Branch_Cyclization->Fail_Tar Excess Heat (>160°C) Fail_Dimroth FAILURE: Dimroth Rearrangement (Isomer Mixture) Branch_Cyclization->Fail_Dimroth Strong Base / High T Success_Product Target: Pyrimido[4,5-d]pyrimidine (>85% Yield) Branch_Cyclization->Success_Product MW or Acid Cat. Workup Workup: Dissolve in hot DMF, Precipitate with H2O Success_Product->Workup Purification

Caption: Decision tree for synthesis optimization. Red paths indicate common failure modes (Charring, Rearrangement); Green paths indicate optimized catalytic/MW protocols.

References
  • Microwave-Assisted Synthesis on Solid Support

    • Title: Regiospecific one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives in the solid state under microwave irradiations.[3]

    • Source: Academia.edu / Vertex AI Search[1]

    • URL:6[1][4][7][8][9][10][11][12][13][14]

  • Ionic Liquid Catalyzed Protocols

    • Title: One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.[1][3][13]

    • Source: Iranian Journal of Catalysis[13]

    • URL:15[1][7][8][10][11][12][13]

  • Dimroth Rearrangement Mechanisms

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[8][16]

    • Source: PMC / NIH[1]

    • URL:8[1][7][8][10][11][12][13][14]

  • Hydrazine-Induced Cyclization (Alternative to Ammonia)

    • Title: Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.[1][9][10][17]

    • Source: PMC / NIH[1]

    • URL:18[1][8][12][13]

  • Solubility & Purification Data

    • Title: Solubility of a Series of Pyrimidine Deriv
    • Source: Revue Roumaine de Chimie[1]

    • URL:3[1][7][8][10][12][13][14]

Sources

Optimization

Pyrimido[4,5-d]diazine Synthesis Support Center: Thiol Oxidation Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the synthesis of pyrimido[4,5-d]diazine derivatives. This guide is designed for researchers and drug development professionals dealing with a critical failure point in heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrimido[4,5-d]diazine derivatives. This guide is designed for researchers and drug development professionals dealing with a critical failure point in heterocyclic synthesis: the unintended oxidation of highly reactive thiol (-SH) groups.

Below, we break down the mechanistic causes of thiol oxidation, diagnostic workflows, and field-validated protocols to ensure the integrity of your synthetic pipeline.

Mechanistic FAQs: The "Why" Behind Thiol Oxidation

Q1: Why is the thiol group on my pyrimidine intermediate so prone to oxidation during cyclization? A1: The thiol group is highly polarizable and significantly more acidic than its alcohol counterpart, possessing a pKa of approximately 11[1]. In the basic conditions often required to close the diazine ring (e.g., [4+2] or[5+1] cyclization processes[2]), the thiol is deprotonated to a thiolate anion (R-S⁻). While this thiolate is an excellent nucleophile, it is highly susceptible to single-electron oxidation by atmospheric oxygen or trace transition metals. This rapidly drives the formation of disulfides (R-S-S-R) or hyperoxidized species like sulfinic (-SO₂H) and sulfonic (-SO₃H) acids[3].

Q2: How does the oxidation manifest physically in the reaction mixture? A2: You will typically observe a loss of solubility or the formation of an insoluble precipitate. This occurs because the dimeric disulfide has a significantly different, often lower, solubility profile than the monomeric thiol[4]. Additionally, a distinct color change (often yellowing) can indicate the formation of disulfide bonds or other colored byproducts[4].

Q3: Can I just add an antioxidant like DTT or TCEP directly to the cyclization reaction? A3: While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are excellent for preventing thiol oxidation in downstream biological assays[4], they often interfere with transition-metal catalyzed cross-coupling steps or electrophilic cyclization reagents used in pyrimido[4,5-d]diazine synthesis. Chemical protection or rigorous anaerobic techniques are mandatory during the core synthesis[5].

Diagnostic Workflow

When a reaction fails or a precipitate forms, you must quickly determine if oxidation is the culprit and whether the material can be salvaged.

ThiolOxidation Start Observe Low Yield or Precipitate Ellman Ellman's Reagent Assay (Check Free -SH) Start->Ellman MassSpec LC-MS Analysis (Check M+ or 2M-2) Start->MassSpec IsOxidized Is Disulfide or Sulfonate Present? Ellman->IsOxidized MassSpec->IsOxidized Rescue Rescue: TCEP/DTT Reduction (If Disulfide) IsOxidized->Rescue Yes (Disulfide) Discard Discard: Irreversible (If Sulfinic/Sulfonic) IsOxidized->Discard Yes (Hyperoxidized) Prevent Preventive Route: Protecting Groups or Schlenk IsOxidized->Prevent Future Batches Rescue->Prevent

Caption: Diagnostic and resolution workflow for suspected thiol oxidation.

Preventive Strategies: Thiol Protecting Group Selection

To prevent post-lysis oxidation or thiol-mediated cross-reactions during the harsh conditions of pyrimido[4,5-d]diazine synthesis, chemical blocking of free thiols with protecting groups is the most robust strategy[5]. The table below summarizes the quantitative and qualitative data for selecting the right group.

Protecting GroupStructure/TypeStability ProfileDeprotection ConditionsSuitability for Pyrimido[4,5-d]diazine
Trityl (Trt) Alkyl (Sterically hindered)Stable to base, nucleophilesMild acid (TFA, HCl/MeOH)[6]Excellent. Large steric bulk prevents metal coordination and oxidation.
p-Methoxybenzyl (PMB) Alkyl (Electron-rich)Stable to Fmoc-like basic conditionsHg(OAc)₂/DTT in TFA, or strong acid[7]Good. However, requires heavy metals or harsh acid for removal.
tert-Butyl (tBu) AlkylHighly stable to base/nucleophilesMercuric salts or refluxing TFA[8]Fair. Deprotection can be too harsh for the delicate diazine core.
Acetamidomethyl (Acm) AcetalStable to mild acid/baseIodine (I₂) or heavy metals[6]Niche. Iodine treatment forms disulfides directly, requiring a second reduction step[9].

Experimental Protocols

Protocol A: Anaerobic Reaction Setup (Schlenk Technique)

If protecting groups alter the electronic properties of the pyrimidine ring too much, preventing the necessary cyclization processes[2], you must synthesize the core under strictly metal-free, anaerobic conditions.

Causality Note: Dissolved oxygen in solvents is the primary driver of single-electron thiolate oxidation. Standard sparging is insufficient for highly reactive pyrimidine-thiolates; freeze-pump-thaw degassing is required.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Place the required solvent (e.g., DMF or THF) in a heavy-walled Schlenk flask.

    • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Open the flask to a high vacuum (

      
       0.1 Torr) for 5 minutes to evacuate the headspace.
      
    • Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will observe bubbles of dissolved O₂ escaping the liquid lattice.

    • Repeat this freeze-pump-thaw cycle three times.

  • Reagent Preparation:

    • Weigh the pyrimidine-thiol precursor and the diazine-forming reagents into an oven-dried, argon-purged reaction vessel.

    • Self-Validation: Ensure the system is under positive Argon pressure. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid thiol[4].

  • Reaction Execution:

    • Transfer the degassed solvent to the reaction vessel via a gas-tight syringe or cannula.

    • Maintain a positive pressure of inert gas throughout the heating/cyclization phase.

  • Workup:

    • Quench the reaction with a degassed, mildly acidic buffer. Why? This protonates the highly reactive thiolate (R-S⁻) back to the less reactive thiol (R-SH) before it is exposed to ambient air[1].

Protocol B: Disulfide Rescue (TCEP Reduction)

If your LC-MS indicates a mass of 2M - 2 (the disulfide dimer), the material can often be rescued. Hyperoxidized states (M + 32 for sulfinic, M + 48 for sulfonic) cannot be reduced and must be discarded[3].

  • Solubilization: Dissolve the crude precipitate in a degassed mixture of THF and aqueous buffer (pH 7.0).

  • Reduction: Add 1.5 to 2.0 equivalents of TCEP-HCl. Causality Note: TCEP is preferred over DTT as it is odorless, more stable in air, and functions well at a wider pH range without generating a reactive dithiane byproduct.

  • Incubation: Stir at room temperature for 1-2 hours under Argon.

  • Verification (Self-Validating Step): Monitor the disappearance of the dimer via TLC or LC-MS. The reaction is complete when the 2M - 2 peak is entirely replaced by the M peak.

  • Isolation: Extract the free thiol using degassed ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Store immediately at -20°C under inert gas[4].

References

  • "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs." PMC - NIH. [Link]

  • "Exploiting Thiol Modifications." PMC - NIH. [Link]

  • "Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids." PMC - NIH.[Link]

  • "Reactions of Thiols." Chemistry Steps.[Link]

  • "Protecting group." Wikipedia.[Link]

  • "Thiols And Thioethers." Master Organic Chemistry.[Link]

  • "Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis." Frontiers.[Link]

  • "US4111924A - Method for removal of thiol-protecting groups.

Sources

Troubleshooting

Troubleshooting solubility issues of pyrimido[4,5-d]pyrimidine-4-thiol in bioassays

[1] Status: Operational Ticket ID: SOL-PP4T-001 Assigned Specialist: Senior Application Scientist, Bioassay Development Group[1] Executive Summary Pyrimido[4,5-d]pyrimidine-4-thiol (PP4T) presents a "double-edged" challe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: SOL-PP4T-001 Assigned Specialist: Senior Application Scientist, Bioassay Development Group[1]

Executive Summary

Pyrimido[4,5-d]pyrimidine-4-thiol (PP4T) presents a "double-edged" challenge in bioassays: planar aggregation and thiol reactivity .[1] Its fused aromatic core drives π-π stacking (leading to precipitation), while the thiol group (-SH) is prone to oxidation into disulfides (-S-S-) or non-specific covalent binding.[1]

This guide moves beyond basic "shake and heat" advice. We dissect the physicochemical root causes of assay failure and provide a self-validating troubleshooting framework.

Phase 1: Stock Solution Integrity (The Chemistry)

The Issue: The thiol group is highly susceptible to oxidation by atmospheric oxygen, especially in basic solvents. If your stock solution turns cloudy or yellow over time, you are likely screening the disulfide dimer, not the monomer.

Protocol A: Anaerobic Stock Preparation

Standard DMSO stocks degrade thiols within 24 hours.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.[1] Avoid DMF if possible, as it can hydrolyze to form amines that catalyze oxidation.[1]

  • Concentration: Target 10 mM to 20 mM . Higher concentrations increase the rate of disulfide formation (second-order kinetics).

  • The "Inert Blanket" Technique:

    • Weigh compound in a glass vial.

    • Flush the vial with Argon or Nitrogen gas before adding DMSO.

    • Add DMSO through a septum if possible, or quickly cap after addition.[1]

    • Storage: Aliquot immediately into single-use amber vials. Store at -20°C or -80°C. Do not freeze-thaw.

Validation Check: Run an LC-MS of your stock at T=0 and T=24h. If the [M+H]+ peak shifts from ~165 (Monomer) to ~328 (Dimer), your storage method has failed.

Phase 2: Dilution & Solubility (The Physics)

The Issue: "Crash-out." When a hydrophobic DMSO stock hits an aqueous buffer, the local solubility limit is instantly exceeded. PP4T's planar structure encourages it to stack like plates (aggregates) rather than disperse.

Protocol B: The Intermediate Dilution Method

Direct dilution (e.g., 1 µL stock into 1000 µL buffer) causes immediate precipitation.

ParameterStandard (Risky)Optimized (Safe)
Step 1 100% DMSO Stock

Buffer
100% DMSO Stock

Intermediate Solvent
Intermediate None50% DMSO / 50% Water (or Buffer)
Mixing Vortex (Shear stress)Pipette mixing (Gentle diffusion)
Final DMSO Often <0.1% (Too low for solubility)0.5% - 1.0% (Maintains solubility)

Step-by-Step:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into a "transition buffer" containing 50% DMSO and 50% assay buffer. This steps the compound down to a less hydrophobic environment without shocking it.

  • Final Dilution: Dilute this intermediate 1:100 into your final assay media.

  • Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[1] This disrupts π-π stacking aggregates.[1]

Phase 3: Assay Interference (The Biology)

The Issue: PAINS (Pan-Assay Interference Compounds). Thiols can generate false positives via two mechanisms:

  • Redox Cycling: Generating Hydrogen Peroxide (

    
    ) in the presence of reducing agents (DTT, TCEP), which inhibits enzymes non-specifically.
    
  • Covalent Capture: Reacting with electrophiles in the assay reagents.[1]

Diagnostic Workflow

SolubilityTroubleshooting Start Issue: Low/Variable Activity Precipitation Visual Check: Is there precipitate? Start->Precipitation Detergent Add 0.01% Triton X-100 Does activity restore? Precipitation->Detergent No SolubilityIssue Diagnosis: Solubility Limit Action: Use Intermediate Dilution Precipitation->SolubilityIssue Yes Redox Add Catalase (H2O2 scavenger) Does potency drop? Detergent->Redox No Aggregation Diagnosis: Colloidal Aggregation Action: Keep Detergent in Buffer Detergent->Aggregation Yes RedoxArtifact Diagnosis: Redox Cycling Artifact Action: Remove DTT/TCEP Redox->RedoxArtifact Yes TrueBinder Diagnosis: True Inhibitor Redox->TrueBinder No

Caption: Diagnostic logic flow to distinguish between solubility failure, aggregation, and redox artifacts.

Troubleshooting FAQ

Q1: My IC50 curve has a Hill slope > 2.0. Is this normal?

  • Answer: No. A steep Hill slope (>1.[1]5) is a hallmark of colloidal aggregation . The compound is forming microscopic spheres that sequester the enzyme.

    • Fix: Add 0.01% Triton X-100.[1] If the IC50 shifts significantly (e.g., from 1 µM to >50 µM), the initial activity was an artifact.

Q2: Can I use DTT to keep the thiol reduced?

  • Answer: Proceed with extreme caution. While DTT prevents disulfide formation, it can drive redox cycling with certain thiols, generating peroxide that kills the enzyme.[1]

    • Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT.[1] TCEP is more stable and less prone to driving redox cycles with metal ions.[1]

Q3: The compound is active in the biochemical assay but inactive in cells.

  • Answer: This is likely a permeability or serum binding issue.[1]

    • Explanation: The thiol may bind irreversibly to Serum Albumin (BSA/FBS) in the media.

    • Fix: Run the cellular assay in low-serum media (0.5% FBS) temporarily to verify intrinsic activity.[1]

References

  • Assay Guidance Manual (NCBI). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (Discusses Thiol/Redox artifacts). [Link]

  • Journal of Medicinal Chemistry. Pan-Assay Interference Compounds (PAINS). (Defines aggregation and reactive filters). [Link]

  • Nature Protocols. Identifying and mitigating solubility issues in bioassays.[1] [Link]

  • PubChem Compound Summary. Pyrimido[4,5-d]pyrimidine-4(3H)-thione.[1] (Physicochemical properties).[1][2][3] [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrimido[4,5-d]pyrimidine-4-thiol

Welcome to the Technical Support Center. The synthesis of pyrimido[4,5-d]pyrimidine derivatives often requires aggressive sulfurization protocols (e.g., using thiourea precursors, , or Lawesson's reagent)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of pyrimido[4,5-d]pyrimidine derivatives often requires aggressive sulfurization protocols (e.g., using thiourea precursors,


, or Lawesson's reagent)[1]. While these methods are effective for constructing the fused heterocyclic scaffold, they frequently leave behind a complex matrix of sulfur-based impurities.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity pyrimido[4,5-d]pyrimidine-4-thiol from oxidative dimers (disulfides), elemental sulfur (


), and unreacted sulfurizing agents.
Purification Strategy Overview

PurificationWorkflow Crude Crude Pyrimido[4,5-d]pyrimidine-4-thiol (Contains Disulfides & S8) Reduction Step 1: Disulfide Reduction (TCEP Treatment) Crude->Reduction S8Removal Step 2: Elemental Sulfur Removal (TBA-Sulfite Wash) Reduction->S8Removal Extraction Step 3: Acid-Base Extraction (Aqueous NaOH -> HCl) S8Removal->Extraction Pure Pure Pyrimido[4,5-d]pyrimidine-4-thiol Extraction->Pure

Workflow for the comprehensive removal of sulfur impurities from pyrimido[4,5-d]pyrimidine-4-thiol.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass peak exactly double the expected molecular weight minus two protons (2M - 2H). Why is this happening, and how do I resolve it? Causality: Your pyrimido[4,5-d]pyrimidine-4-thiol has oxidized to form a disulfide dimer (R-S-S-R). Heteroaromatic thiols are highly susceptible to air oxidation during workup and storage. Solution: Treat the sample with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is vastly superior to Dithiothreitol (DTT) or


-mercaptoethanol for this scaffold because it reduces disulfides rapidly and completely in water across a broad pH range (1.5 to 9.0)[2].
Mechanism:  The central phosphorus atom in TCEP acts as a strong nucleophile, attacking one sulfur atom along the S-S bond to form a thioalkoxyphosphonium cation. Rapid hydrolysis of this intermediate irreversibly releases the second free sulfhydryl molecule and stable phosphine oxide[3]. Unlike DTT, TCEP does not contain thiols itself, meaning it will not form mixed disulfides with your product.

Q2: I have a persistent yellow tint in my organic extracts, and a highly non-polar spot co-elutes on my TLC. How can I selectively remove elemental sulfur (


) without degrading my pyrimidine scaffold? 
Causality:  Sulfurizing agents decompose during the reaction or aqueous quench to precipitate elemental sulfur (

), which is highly soluble in organic extraction solvents like dichloromethane and toluene. Solution: Utilize the Tetrabutylammonium (TBA) sulfite phase-transfer method[4]. Mechanism: While elemental sulfur is strictly organic-soluble, sulfite ions (

) are strictly water-soluble. TBA acts as a phase-transfer catalyst, pulling the sulfite into the organic layer where it undergoes a nucleophilic attack on the

ring. This converts the elemental sulfur into water-soluble thiosulfate (

), which is then easily washed away in the aqueous phase[5]. This is highly preferred over using activated copper powder, which can inadvertently coordinate with or degrade nitrogen-rich pyrimidine scaffolds.

Q3: After reduction and


 removal, how do I separate the free pyrimido[4,5-d]pyrimidine-4-thiol from non-acidic organic byproducts? 
Causality:  The thiol group (-SH) on a highly electron-deficient pyrimido[4,5-d]pyrimidine ring is distinctly acidic (estimated pKa ~ 5.5 - 7.0).
Solution:  Perform a targeted acid-base extraction. By adjusting the pH to ~9.0 using aqueous NaOH, the thiol is deprotonated to form a highly water-soluble thiolate salt. Non-acidic organic impurities remain in the organic phase and are discarded. Carefully re-acidifying the aqueous layer to pH 4.5 protonates the thiolate back to the neutral thiol, which precipitates out of solution as a pure solid.

Data Presentation: Reagent Selection Matrix

Impurity TargetReagent / MethodMechanism of ActionAdvantagesLimitations
Disulfides TCEP Irreversible nucleophilic attack by phosphorus[3].Odorless, operates at wide pH[2], no mixed disulfides.Higher cost than DTT; unstable in phosphate buffers over time.
Disulfides DTT Thiol-disulfide exchange.Inexpensive, standard lab reagent.Reversible reaction; requires pH > 7; volatile and malodorous.
Elemental

TBA-Sulfite Conversion of

to water-soluble

[5].
Highly selective; does not degrade delicate heterocycles[4].Requires phase-transfer catalyst (TBA) for efficient kinetics.
Elemental

Copper Powder Formation of insoluble CuS.Visual indicator (copper turns black).Can degrade organochlorines and coordinate with pyrimidines.

Detailed Experimental Protocols

Protocol A: Disulfide Reduction using TCEP

This protocol ensures any dimerized pyrimido[4,5-d]pyrimidine-4-thiol is fully converted to the monomeric free thiol.

  • Preparation: Dissolve the crude pyrimido[4,5-d]pyrimidine-4-thiol sample in a degassed mixture of Methanol and 0.1 M Sodium Acetate buffer (pH 5.0) at a concentration of 10 mg/mL.

  • Reagent Addition: Add a 5-fold molar excess of TCEP hydrochloride[3].

  • Incubation: Stir the reaction at room temperature under an inert nitrogen atmosphere for 30 minutes.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate alongside the crude starting material. Visualize using UV light and Ellman's reagent (DTNB). The higher-

    
     disulfide spot should be completely absent, replaced by a lower-
    
    
    
    spot that stains intensely yellow with Ellman's reagent (confirming the presence of a free -SH group).
Protocol B: Elemental Sulfur Removal via TBA-Sulfite

This protocol utilizes phase-transfer catalysis to chemically scrub


 from the organic phase[4].
  • Extraction: Transfer the reduced thiol mixture (from Protocol A) into a separatory funnel and extract with Ethyl Acetate (EtOAc).

  • Reagent Preparation: Prepare a saturated aqueous solution of Sodium Sulfite (

    
    ) containing 0.1 M Tetrabutylammonium hydrogen sulfate (TBA-HSO4)[4].
    
  • Phase-Transfer Scrubbing: Add 1 volume of the TBA-Sulfite reagent to 2 volumes of the EtOAc extract. Add 5% (v/v) Isopropanol to aid phase transfer[5].

  • Agitation: Shake vigorously for 5 minutes. Vent frequently.

  • Self-Validation Check: Separate the organic layer and cool a 1 mL aliquot in an ice bath. If elemental sulfur is still present, it will precipitate as a cloudy white/yellow suspension. If the aliquot remains clear,

    
     removal is complete. Repeat step 3 if necessary.
    
Protocol C: Acid-Base Precipitation

This protocol isolates the final product based on its specific pKa.

  • Deprotonation: Extract the EtOAc layer from Protocol B with 0.5 M aqueous NaOH (3 x 20 mL). The pyrimido[4,5-d]pyrimidine-4-thiol will move into the aqueous layer as a thiolate. Discard the organic layer containing neutral impurities.

  • Precipitation: Cool the combined aqueous layers to 0-5 °C in an ice bath.

  • Acidification: Dropwise, add 1.0 M HCl while stirring vigorously until the pH reaches exactly 4.5.

  • Self-Validation Check: Continuously monitor the pH with a calibrated meter. Critical: Do not drop the pH below 3.0, as the basic nitrogen atoms in the pyrimido[4,5-d]pyrimidine scaffold will protonate, causing the product to re-dissolve into the aqueous phase as a cationic salt.

  • Isolation: Filter the resulting precipitate through a fine glass frit, wash with ice-cold distilled water, and dry under high vacuum to yield pure pyrimido[4,5-d]pyrimidine-4-thiol.

References

1.[3] Title: All about TCEP—the Odorless Reducing Agent. Source: GoldBio. URL: 2.[2] Title: Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Source: American Chemical Society. URL: 3.[1] Title: Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Source: PMC. URL: 4.[4] Title: 3660b sulfur cleanup. Source: EPA. URL: 5.[5] Title: Removal of sulfur from a solvent extract. Source: ResearchGate. URL:

Sources

Troubleshooting

Catalyst selection for synthesizing fused pyrimido[4,5-d]pyrimidine rings

Technical Support Center: Pyrimido[4,5-d]pyrimidine Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization for Fused Ring Systems Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimido[4,5-d]pyrimidine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization for Fused Ring Systems

Introduction

Welcome to the technical support hub for the synthesis of pyrimido[4,5-d]pyrimidine scaffolds. These fused heterocycles are critical structural motifs in drug discovery, acting as bioisosteres for purines and exhibiting potent antiviral, anticancer, and antioxidant properties.

This guide moves beyond basic textbook procedures to address the specific "failure modes" encountered in the lab: low yields, difficult workups, and regioselectivity issues. We focus on the One-Pot Three-Component Reaction (MCR) involving 6-aminouracils (or barbituric acids), aldehydes, and urea/thiourea/amines.

Module 1: Catalyst Selection Matrix

User Query: "I am seeing low conversion rates with standard acid catalysts. Should I switch to a Lewis acid or a nanocatalyst?"

Scientist Response: Selection depends on your specific substrate sensitivity and purification capabilities. Use this matrix to select the optimal system.

Catalyst ClassSpecific CatalystRecommended ForProsCons
Bio-Derived (Green) Caffeine-H₃PO₄ General synthesis; Acid-sensitive substratesBiodegradable, high yields (90-95%), water-tolerant [1].Requires preparation of the catalyst complex first.
Magnetic Nanocatalyst Fe₃O₄@SiO₂-IL High-throughput screening; Industrial scale-upParamagnetic separation (no filtration), reusable >6 cycles, high surface area [2].Synthesis of the catalyst itself is multi-step and time-consuming.
Ionic Liquid [DABCO-SO₃H] or [Bmim]BF₄ Solvent-free conditions; Microwave synthesisActs as both solvent and catalyst; excellent thermal stability [3].High initial cost; viscous reaction mixtures can hinder stirring.
Traditional Brønsted Acetic Acid / p-TSA Initial exploratory chemistryCheap, readily available.Often requires harsh reflux; difficult to remove trace acid during workup.
Catalyst-Free Microwave Irradiation Rapid optimization"Clean" chemistry; zero catalyst leaching [4].Requires specialized microwave reactor; difficult to scale up safely.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "My reaction stalls at the intermediate (Arylidine derivative)."

Diagnosis: This usually indicates a failure in the Michael Addition step. The Knoevenagel condensation (Aldehyde + Barbituric acid) is fast, but the subsequent attack by urea/amine is the rate-determining step.

  • Root Cause: The catalyst is too acidic, protonating the nucleophile (urea/amine) and rendering it unreactive.

  • Solution: Switch to a buffered catalyst system or a basic catalyst like DABCO or Piperidine to maintain nucleophilicity. Alternatively, use Ionic Liquids which stabilize the charged transition states of the Michael addition [3].

Issue 2: "I cannot separate the catalyst from the product."

Diagnosis: Homogeneous catalysts (like p-TSA or soluble Lewis acids) often co-precipitate with the fused pyrimidine product.

  • Root Cause: Pyrimido[4,5-d]pyrimidines have low solubility in common organic solvents, trapping the catalyst in the crystal lattice.

  • Solution: Implement Heterogeneous Magnetic Catalysis (Fe₃O₄-based) .

    • Protocol: Dilute reaction mixture with hot ethanol -> Apply external magnet -> Decant solution containing product -> Recrystallize product. The catalyst stays on the flask wall [2].

Issue 3: "The product yield is low (<40%) despite full consumption of starting material."

Diagnosis: Formation of side products, specifically the Hantzsch-type 1,4-dihydropyridines or varying regioselectivity.

  • Root Cause: Competition between the Biginelli pathway and the Pyrimido-fusion pathway. High temperatures favor thermodynamic byproducts.

  • Solution: Lower the temperature and use Ultrasound irradiation or Microwave (controlled ramp) to favor the kinetic product. Ensure the 6-aminouracil is pure; contaminants often catalyze side reactions [5].

Module 3: Mechanistic Visualization

Understanding the reaction flow is critical for troubleshooting. The consensus mechanism for the acid-catalyzed synthesis involves a Knoevenagel condensation followed by a Michael addition and cyclization.

PyrimidoSynthesis Reactants Reactants (Aldehyde + Barbituric Acid) Intermediate1 Knoevenagel Intermediate (Arylidine) Reactants->Intermediate1 Condensation (-H2O) Catalyst Catalyst (H+ / Ionic Liquid) Catalyst->Intermediate1 Activates Carbonyl MichaelAdduct Michael Adduct (Open Chain) Intermediate1->MichaelAdduct + Nucleophile Nucleophile Nucleophile Addition (Urea/Thiourea/Amine) Cyclization Intramolecular Cyclization (-NH3/H2O) MichaelAdduct->Cyclization Ring Closure Product Fused Pyrimido[4,5-d]pyrimidine Cyclization->Product Aromatization

Figure 1: Step-wise mechanistic pathway for the synthesis of pyrimido[4,5-d]pyrimidines via Knoevenagel-Michael-Cyclization sequence.

Module 4: Validated Experimental Protocols

Protocol A: Green Synthesis using Caffeine-H₃PO₄ (High Yield)

Best for: Academic labs, green chemistry requirements, and acid-sensitive aldehydes.

Materials:

  • Aldehyde (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • Urea/Thiourea (1.2 mmol)

  • Catalyst: Caffeine-H₃PO₄ (10 mol%) [1]

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Catalyst Prep: Dissolve caffeine in CHCl₃, add H₃PO₄ (85%) dropwise at 0°C. Stir 30 min. Filter solid, wash with ether, dry.

  • Reaction: In a 50mL round-bottom flask, combine aldehyde, barbituric acid, urea, and 10 mol% Caffeine-H₃PO₄ in 5mL EtOH:H₂O.

  • Reflux: Heat to 80°C. Monitor by TLC (Ethyl Acetate:n-Hexane 3:7). Reaction typically completes in 15-45 minutes .

  • Workup: Cool to room temperature. The product precipitates out.

  • Purification: Filter the solid. Wash with hot water (removes catalyst and unreacted urea) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Validation: Catalyst can be recovered from the aqueous filtrate by evaporation and reused.

Protocol B: Magnetic Nanocatalysis (Fe₃O₄-Supported)

Best for: Difficult separations, industrial scaling, and automated synthesis.

Materials:

  • Reactants (Same molar ratios as Protocol A)

  • Catalyst: Fe₃O₄@SiO₂-Ionic Liquid (e.g., [Bmim]Cl modified) (20 mg) [2]

  • Solvent: Solvent-free or minimal Ethanol

Procedure:

  • Mix: Combine reactants and magnetic catalyst in a vessel.

  • Heat: Stir at 100°C (oil bath) for 40-60 minutes.

  • Separation (Critical Step): Add hot ethanol (10 mL) to the mixture. Place a strong Neodymium magnet on the outside of the flask. The black catalyst particles will instantly aggregate on the glass wall.

  • Decant: Pour off the clear supernatant containing the product while holding the magnet in place.

  • Isolate: Cool the supernatant to crystallize the pure pyrimido[4,5-d]pyrimidine.

  • Recycle: Wash the retained catalyst with acetone, dry at 80°C, and reuse for the next run.

References

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst. RSC Advances/PubMed Central. [Link]

  • Ionic liquid supported on Fe3O4 nanoparticles as a catalyst for synthesis of pyrimido[5,4-e][1,3]oxazines. Journal of Synthetic Chemistry. [Link][1]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link][2]

  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry. [Link][3]

Sources

Optimization

High-performance liquid chromatography (HPLC) separation of diazine thiol isomers

Technical Support Center: HPLC Separation of Diazine Thiol Isomers Welcome to the Technical Support Center. Diazine thiols (e.g., mercaptopyrimidines, mercaptopyrazines, and mercaptopyridazines) are critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Separation of Diazine Thiol Isomers

Welcome to the Technical Support Center. Diazine thiols (e.g., mercaptopyrimidines, mercaptopyrazines, and mercaptopyridazines) are critical building blocks in drug development and materials science. However, their chromatographic separation is notoriously difficult. As a Senior Application Scientist, I frequently see analysts struggle with split peaks, shifting retention times, and complete loss of analyte recovery. These issues are rarely due to column degradation; rather, they stem from the intrinsic chemical nature of diazine thiols: dynamic thiol-thione tautomerism[1], aggressive metal chelation[2], and rapid oxidation.

This technical guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for the robust separation of diazine thiol isomers.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing split peaks, broad shoulders, or severe tailing for a single pure diazine thiol standard? A: This is the classic signature of thiol-thione tautomerism occurring on the chromatographic timescale.

  • The Causality: Diazine thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms[1]. Because the thione form is typically more polar than the thiol form, they exhibit different retention factors on a reversed-phase column. If the rate of interconversion is similar to the time the analyte spends migrating through the column, the molecules interconvert mid-run, creating a smeared "bridge" or split peak[1].

  • The Solution: You must either slow the interconversion down or speed it up.

    • Slow it down: Lower the column compartment temperature (e.g., 10–15 °C) and use a rapid isocratic elution to resolve the individual tautomers as distinct, sharp peaks[1].

    • Speed it up: Increase the column temperature (e.g., 45–50 °C) to force rapid interconversion, resulting in a single, time-averaged sharp peak.

Q2: My analyte recovery drops with each subsequent injection, and the peaks are tailing heavily. What is happening? A: Your analyte is being consumed by metal chelation within the HPLC system.

  • The Causality: Diazine thiols are highly effective bidentate chelating agents, often utilized specifically to extract heavy transition metals like mercury[2]. The sulfur and adjacent ring nitrogen strongly coordinate with iron, nickel, and chromium ions present in stainless steel frits, capillary tubing, and active metal sites on the silica support[2].

  • The Solution:

    • Swap stainless steel tubing for PEEK (polyether ether ketone) from the injector to the detector.

    • Passivate the system by flushing with 0.1 M EDTA or 20% nitric acid (with the column removed) to strip free metal ions.

    • Add a trace amount of a chelator (e.g., 10 µM EDTA or medronic acid) to the mobile phase to mask active metal sites on the column.

Q3: I see a late-eluting peak that grows larger over time in my sample vial. What is it? A: This is the disulfide dimer resulting from oxidative degradation.

  • The Causality: Free thiols are highly susceptible to oxidation by dissolved oxygen, forming disulfides (-S-S-). Disulfides are significantly more hydrophobic than their monomeric precursors and will elute much later on a C18 column.

  • The Solution: Add a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at 1–5 mM to your sample diluent. TCEP is preferred over DTT because it is odorless, functions well at low pH, and does not absorb strongly in the UV range.

Q4: How do I resolve positional isomers (e.g., 2-mercaptopyrimidine vs. 4-mercaptopyrimidine) that co-elute on a standard C18 column? A: Switch your stationary phase to a Pentafluorophenyl (PFP) column.

  • The Causality: Standard C18 phases separate primarily based on hydrophobic dispersion forces, which are nearly identical for small positional isomers. PFP columns, however, provide multiple retention mechanisms:

    
     interactions, dipole-dipole interactions, and hydrogen bonding[3]. The spatial arrangement of the electronegative sulfur and nitrogen atoms in positional isomers interacts differently with the fluorinated aromatic ring of the PFP phase, enabling baseline resolution[3].
    

Section 2: Quantitative Data & Method Selection

To optimize your method, select the column chemistry and mobile phase additives based on your specific analytical goal.

Analytical GoalRecommended Column ChemistryMobile Phase AdditiveColumn TempMechanistic Rationale
Isomer Separation (Positional) Pentafluorophenyl (PFP)0.1% Formic Acid30 °CExploits ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and dipole interactions for spatial recognition[3].
Tautomer Resolution Zorbax Stable Bond C180.1% TFA10 °CLow pH and low temperature freeze the tautomeric equilibrium[1].
Total Analyte Quantitation End-capped C1810 mM Ammonium Acetate45 °CHigh temp forces rapid tautomer interconversion into a single peak.
Trace Analysis / Bioanalysis PEEK-lined C1810 µM EDTA35 °CMasks metal sites to prevent chelation and signal loss.

Section 3: Standard Operating Procedure (SOP): Robust HPLC Workflow for Diazine Thiols

This protocol is designed as a self-validating system. By incorporating TCEP and a PFP column, it simultaneously prevents oxidation and maximizes isomeric resolution.

Step 1: System Preparation & Passivation

  • Remove the analytical column and replace it with a PEEK union.

  • Flush the HPLC system with 0.1 M EDTA in LC-MS grade water for 30 minutes at 1.0 mL/min to strip transition metals.

  • Flush with LC-MS grade water for 15 minutes to remove residual EDTA.

  • Install a PFP analytical column (e.g., 150 x 4.6 mm, 3 µm).

Step 2: Sample Preparation (Self-Validating Anti-Oxidation)

  • Prepare sample diluent: 90% Water / 10% Acetonitrile containing 2 mM TCEP.

  • Dissolve the diazine thiol sample in the diluent. The TCEP will immediately reduce any pre-formed disulfide dimers back to the free thiol monomer.

  • Validation Check: Inject the sample immediately, and again at 12 hours. The peak area of the analyte must remain within ≤2% RSD, confirming successful inhibition of oxidation.

Step 3: Chromatographic Method Execution

  • Mobile Phase A: Water + 0.1% Formic Acid (degassed with Helium or N2).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C (Optimized for PFP

    
     interactions).
    
  • Detection: UV at 254 nm (or the specific

    
     of your target diazine).
    

Section 4: Mechanistic Workflows

G Thiol Thiol Tautomer (-SH) Thione Thione Tautomer (=S) Thiol->Thione Tautomerization (pH/Temp dependent) Disulfide Disulfide Dimer (-S-S-) Thiol->Disulfide Oxidation (O2 exposure) Disulfide->Thiol Reduction (TCEP/DTT)

Caption: Dynamic equilibrium of thiol-thione tautomerism and reversible oxidation to disulfide dimers.

G Start Issue: Poor Peak Shape or Recovery Split Split Peaks / Shoulders? Start->Split Recovery Dropping Recovery / Tailing? Start->Recovery Tautomer Cause: Thiol-Thione Tautomerism Split->Tautomer Yes Metal Cause: Metal Chelation Recovery->Metal Yes Sol_Tautomer Action: Lower Temp or Extreme pH Tautomer->Sol_Tautomer Sol_Metal Action: PEEK Tubing & EDTA Passivation Metal->Sol_Metal

Caption: Decision logic tree for troubleshooting diazine thiol chromatography issues.

References

  • Koparir, M., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." ResearchGate. 1

  • "Selective and Sensitive Determination of Mercury(II) Ions in River Water by an Automatic HPLC System Combined with On-Line Column Enrichment as 2-Mercaptopyrimidine Chelate." Taylor & Francis. 2

  • "Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases." ACS Earth and Space Chemistry. 3

Sources

Troubleshooting

Thermal stability and decomposition of pyrimido[4,5-d][1,3]diazine-4-thiol

Welcome to the Technical Support Center for Pyrimido[4,5-d][1,3]diazine-4-thiol (also widely recognized in literature as pyrimido[4,5-d]pyrimidine-4-thiol). As a Senior Application Scientist, I have designed this portal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimido[4,5-d][1,3]diazine-4-thiol (also widely recognized in literature as pyrimido[4,5-d]pyrimidine-4-thiol).

As a Senior Application Scientist, I have designed this portal to address the critical thermal stability and decomposition challenges associated with this fused bicyclic [6+6] system. The labile nature of the thiol moiety, combined with the rigid pyrimidopyrimidine core, requires precise thermal management. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic FAQs to ensure the integrity of your drug development and synthetic chemistry pipelines.

Quantitative Thermal Data Summary

Understanding the thermal boundaries of your compound is the first step in preventing unwanted degradation. The following table synthesizes the expected thermal behavior of pyrimido[4,5-d]pyrimidine derivatives based on thermogravimetric (TGA) and differential scanning calorimetry (DSC) analyses.

Thermal ParameterTemperature RangeMechanistic Observation
T_volatilization < 150 °CLoss of physically adsorbed moisture and crystallization solvents[1].
T_onset (Degradation) 140 °C – 160 °CInitiation of C-S bond cleavage; formation of aminomercaptopyrimidines[2].
T_peak (Major Loss) 200 °C – 400 °CMajor structural breakdown of the bicyclic [6+6] pyrimidopyrimidine core[3].
Residual Mass > 600 °CFormation of highly cross-linked carbonaceous networks (char)[3].

Experimental Protocols & Troubleshooting Workflows

Do not rely on visual inspection alone to determine if your compound has degraded. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Workflow A: Self-Validating TGA-MS Protocol for Thiol Degradation

Objective: To isolate the exact temperature threshold where the compound transitions from stable to degrading, distinguishing harmless solvent loss from critical desulfurization.

  • Sample Preparation: Dry the synthesized pyrimido[4,5-d][1,3]diazine-4-thiol under vacuum (10 mbar) at 40 °C for 24 hours. Causality: This minimizes baseline solvent noise, ensuring that any early weight loss observed is intrinsic to the crystal lattice rather than surface moisture.

  • Instrument Calibration: Calibrate the TGA-DSC with indium and zinc standards to ensure accurate heat flow and temperature readings.

  • Programmed Heating: Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min under a continuous inert nitrogen flow (50 mL/min). Causality: Nitrogen prevents oxidative disulfide formation, isolating purely thermal degradation events from oxidative artifacts.

  • MS Coupling (The Self-Validating Step): Route the TGA exhaust directly to a Mass Spectrometer. Monitor specific m/z channels: m/z 18 (H2O), m/z 34 (H2S), and m/z 46 (EtOH).

  • Data Interpretation: A mass loss peak corresponding to an endotherm on the DSC and a simultaneous spike in m/z 34 confirms the exact onset of C-S bond cleavage (desulfurization). If only m/z 18 or 46 spikes, the mass loss is strictly due to solvent evaporation[1].

Workflow B: Safe Synthesis and Reflux Protocol

Objective: To synthesize or recrystallize the compound without inducing thermal decomposition.

  • Solvent Selection: Choose a solvent with a boiling point strictly below 110 °C (e.g., ethanol or acetonitrile). Causality: Temperatures above 110 °C approach the activation energy required for the thermal decomposition of the pyrimidopyrimidine core[2].

  • Atmosphere Control: Flush the reaction vessel with Argon for 15 minutes prior to heating. Causality: The -SH group is highly susceptible to oxidative dimerization at elevated temperatures.

  • Temperature Monitoring: Submerge an internal thermocouple directly into the reaction mixture. Do not rely solely on the hotplate sensor, which frequently overshoots the target temperature.

  • Quenching: Upon completion, immediately cool the flask in an ice bath to rapidly drop the thermal energy below the degradation threshold.

Frequently Asked Questions (FAQs)

Q1: During high-temperature reflux (>140 °C), my yield of pyrimido[4,5-d][1,3]diazine-4-thiol drops significantly, and the mixture darkens. What is happening? Answer: Your compound is undergoing thermal decomposition. Literature indicates that pyrimido[4,5-d]pyrimidines heated above 140 °C decompose, often leading to the formation of aminomercaptopyrimidine byproducts[2]. The thermal energy exceeds the activation barrier for the cleavage of the fused bicyclic system. To prevent this, optimize your synthesis to run below 110 °C.

Q2: My TGA shows a 5% to 10% weight loss before 150 °C. Is my compound degrading early? Answer: Unlikely. Initial weight loss below 150 °C in pyrimidine derivatives is typically attributed to the volatilization of physically adsorbed water or residual organic solvents from the crystallization process[1]. To self-validate this, utilize the TGA-MS protocol detailed above. True structural degradation of the pyrimidopyrimidine core generally begins above 200 °C, varying slightly based on specific molecular interactions and substitutions[3].

Q3: How does the thiol group affect the overall stability compared to an amine or hydroxyl substitution? Answer: The -SH group introduces specific vulnerabilities. The C-S bond is weaker than C-N or C-O bonds, making it the primary locus for thermal homolysis. Additionally, thiols are prone to oxidative dimerization into disulfides. When handling this compound, maintaining an inert atmosphere during heating is critical to prevent premature degradation.

Visualizing the Degradation Pathway

The following diagram maps the causality of thermal and environmental stressors on pyrimido[4,5-d][1,3]diazine-4-thiol.

G A Pyrimido[4,5-d][1,3]diazine-4-thiol (Intact Core) B Low Heat (< 150 °C) Stable / Solvent Loss A->B T < 150 °C C Moderate Heat (150-200 °C) Desulfurization A->C T > 150 °C D Oxidative Conditions Disulfide Dimerization A->D O2 present E Aminomercaptopyrimidines (Degradation Products) C->E Rearrangement F High Heat (> 300 °C) Ring Cleavage & Charring C->F T > 300 °C E->F T > 300 °C

Thermal degradation pathway of pyrimido[4,5-d][1,3]diazine-4-thiol under varying conditions.

References

1.[3] Thermal analysis of some novel pyrimidine derivatives. SciELO Colombia.[Link] 2.[1] A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst. RSC Publishing.[Link] 3.[2] Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of the S-H Stretch in Pyrimido[4,5-d]diazine-4-thiol

A Comparative Guide to the FTIR Spectral Analysis of the S-H Stretch in Pyrimido[4,5-d][1][2]diazine-4-thiol For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the FTIR Spectral Analysis of the S-H Stretch in Pyrimido[4,5-d][1][2]diazine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system, with derivatives exhibiting a wide range of biological activities. The introduction of a thiol group at the 4-position of the related pyrimido[4,5-d][1][2]diazine ring system opens up avenues for novel therapeutic agents and functional materials. The reactivity and interaction of this thiol group are central to its function, making its unambiguous identification and characterization a critical step in research and development.

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the S-H stretching vibration in pyrimido[4,5-d][1][2]diazine-4-thiol. Beyond a simple procedural outline, we will delve into the underlying principles, potential challenges such as tautomerism, and a comparative analysis with alternative spectroscopic techniques.

The Thiol-Thione Tautomerism: A Critical Consideration

A crucial aspect of 2- and 4-mercaptopyrimidines and related heterocycles is their existence in a tautomeric equilibrium between the thiol and thione forms.[1][3] This equilibrium is influenced by the physical state (solid or solution) and the polarity of the solvent.[4] In the solid state, which is most commonly analyzed by FTIR, the thione form is often predominant.[5] This has significant implications for the FTIR spectrum, as the characteristic S-H stretching vibration will only be present for the thiol tautomer.

tautomerism cluster_thiol Thiol Tautomer cluster_thione Thione Tautomer Thiol Pyrimido[4,5-d][1,3]diazine-4-thiol (Thiol Form) Thione Pyrimido[4,5-d][1,3]diazine-4(3H)-thione (Thione Form) Thiol->Thione Equilibrium Thiol_structure Contains S-H bond Thione_structure Contains C=S and N-H bonds

Caption: Tautomeric equilibrium of pyrimido[4,5-d][1][2]diazine-4-thiol.

FTIR Spectroscopy for the S-H Stretch: An Experimental Protocol

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.[6]

Experimental Workflow

ftir_workflow start Start: Obtain Sample of Pyrimido[4,5-d][1,3]diazine-4-thiol sample_prep Sample Preparation (KBr Pellet or ATR) start->sample_prep ftir_analysis FTIR Spectrometer Analysis sample_prep->ftir_analysis data_acquisition Data Acquisition (Interferogram) ftir_analysis->data_acquisition fourier_transform Fourier Transform data_acquisition->fourier_transform spectrum Generate FTIR Spectrum (Absorbance vs. Wavenumber) fourier_transform->spectrum analysis Spectral Analysis and Interpretation spectrum->analysis end End: Characterization of S-H Stretch analysis->end

Caption: Experimental workflow for FTIR analysis.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the pyrimido[4,5-d][1][2]diazine-4-thiol sample with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet. The transparency is crucial for minimizing scattering of the IR beam.

  • Background Spectrum Acquisition:

    • Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer.

    • Acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum for the characteristic S-H stretching vibration.

Interpreting the FTIR Spectrum: The S-H Stretch

The S-H stretching vibration is expected to appear in a relatively uncongested region of the mid-infrared spectrum, typically between 2500 and 2660 cm⁻¹ .[5] However, the intensity of this band is often weak due to the low polarity of the S-H bond.

Expected Spectral Features of Pyrimido[4,5-d][1][2]diazine-4-thiol (and its Thione Tautomer)

Vibrational ModeTautomerExpected Wavenumber (cm⁻¹)Expected IntensityNotes
S-H Stretch Thiol 2500 - 2660 Weak The key diagnostic band for the thiol form. Its absence or weakness suggests the predominance of the thione tautomer. [5]
N-H StretchThione2800 - 3200Medium to BroadCharacteristic of the N-H group in the thione tautomer.[5]
C=N StretchBoth~1620 - 1550Medium to StrongVibrations of the pyrimidine ring system.
C=S StretchThione~1200 - 1050Medium to StrongA strong indicator of the thione tautomer.

Comparative Analysis with Alternative Techniques

While FTIR is a valuable tool, a comprehensive characterization often benefits from complementary analytical methods.

Raman Spectroscopy

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of light rather than absorption.[3]

Key Comparisons:

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Measures absorption of IR radiation.[3]Measures inelastic scattering of monochromatic light.[3]
S-H Bond Activity Weakly active due to low polarity.Often more active as the S-H bond is more polarizable.
Water Interference Significant interference from O-H vibrations.[3]Minimal interference from water, making it suitable for aqueous solutions.[1]
Sample Preparation Often requires sample preparation (e.g., KBr pellet).[3]Minimal to no sample preparation required.[3]
Fluorescence Not an issue.Can be a significant problem, potentially obscuring the Raman signal.[5]

A notable advantage of Raman spectroscopy is its sensitivity to the C-S-H bending mode. By dissolving the sample in a deuterated solvent (e.g., D₂O or CD₃OD), the thiol proton can be exchanged for deuterium. This isotopic substitution causes a significant shift in the C-S-D bending vibration, providing a convenient method for confirming the presence of a thiol group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR: The proton of the S-H group typically appears as a broad singlet in the ¹H NMR spectrum, usually in the range of 1-5 ppm. However, this peak can be difficult to identify, especially in the presence of other exchangeable protons or if the concentration is low. In protic solvents, the thiol proton can exchange with the solvent, leading to the disappearance of the signal.

  • ¹³C NMR: The carbon atom attached to the thiol group will have a characteristic chemical shift. In the thione tautomer, the C=S carbon will appear at a much lower field (higher ppm value).

  • Advanced NMR Techniques: For complex molecules or when direct detection is challenging, derivatization followed by NMR can be employed. For instance, phosphitylating agents can react with the thiol group, and the resulting derivative can be analyzed by ³¹P NMR, which offers a wide chemical shift range and high sensitivity.[8] Another innovative approach involves a ¹⁹F NMR platform where thiols react with a fluorinated receptor to generate unique spectral signatures.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The fragmentation pattern of pyrimidine derivatives can be complex but often reveals characteristic losses of small molecules like HCN, which can help in confirming the core structure.[10][11] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the presence of sulfur in the molecule.

Conclusion: A Multi-faceted Approach to Characterization

The FTIR analysis of the S-H stretch in pyrimido[4,5-d][1][2]diazine-4-thiol is a valuable first step in its characterization. The presence of a weak band in the 2500-2660 cm⁻¹ region is indicative of the thiol tautomer. However, due to the prevalence of the thione form in the solid state and the inherent weakness of the S-H stretching band, its absence is not conclusive proof of the absence of the thiol group in other states.

For unambiguous characterization, a multi-technique approach is strongly recommended. The strengths of Raman spectroscopy in analyzing aqueous solutions and its sensitivity to the C-S-H bending mode, coupled with the detailed structural information provided by NMR spectroscopy and the molecular weight confirmation from mass spectrometry, create a robust analytical workflow. By integrating data from these complementary techniques, researchers can confidently elucidate the structure and tautomeric behavior of pyrimido[4,5-d][1][2]diazine-4-thiol, paving the way for its successful application in drug discovery and materials science.

References

  • Stoyanov, S., et al. (2001). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 79(5-6), 947-954. [Link]

  • Buncel, E., & Um, I. H. (2004). The S N (Ar) reaction of 2-mercaptopyrimidine with aryl halides: catalysis by a crown ether. Tetrahedron Letters, 45(43), 8071-8074. [Link]

  • Spectroscopy Online. (2023). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 311-437). Academic Press. [Link]

  • Shaikh, I. A., et al. (2012). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(4), 29-36. [Link]

  • Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Analyst, 139(10), 2447-2451. [Link]

  • El-Gazzar, A. B. A., et al. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 1(4), 923-928.
  • Dey, A., & Bandyopadhyay, S. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. The Analyst, 139(10), 2447–2451. [Link]

  • Rupp, J., et al. (2023). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Analytical Chemistry, 95(3), 1746–1753. [Link]

  • EAG Laboratories. (2022). FTIR and Raman – Composition and Contamination Analysis. [Link]

  • Chen, J., et al. (2021). Simultaneous detection of small molecule thiols with a simple 19F NMR platform. Chemical Science, 12(1), 255-261. [Link]

  • NIST. (n.d.). 2-Mercaptopyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), 669-682. [Link]

  • Halonen, L., & Tylli, H. (1981). The SH-stretching vibrational spectra of ethanethiol and tert-butylthiol. Chemical Physics, 59(1-2), 135-141. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Pyrimidopyrimidine Thiols

An In-depth Technical Guide to the Mass Spectrometry Analysis of Pyrimidopyrimidine Thiols Executive Summary Pyrimidopyrimidine thiols (e.g., pyrimido[4,5-d]pyrimidine derivatives) are a critical class of fused heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of Pyrimidopyrimidine Thiols

Executive Summary

Pyrimidopyrimidine thiols (e.g., pyrimido[4,5-d]pyrimidine derivatives) are a critical class of fused heterocyclic compounds with significant potential as tyrosine kinase inhibitors, antioxidants, and antitumor agents.[1] Their structural characterization, particularly the positioning of the labile thiol (-SH) versus thione (=S) tautomers, presents a unique analytical challenge.

This guide compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS) —referred to herein as "The Product" —against the traditional alternative, Electron Impact Gas Chromatography Mass Spectrometry (EI-GC-MS) . While EI-GC-MS provides spectral fingerprinting, this guide demonstrates why ESI-Q-TOF-MS/MS is the superior methodology for elucidating the complex fragmentation pathways and tautomeric states of pyrimidopyrimidine thiols.

Part 1: Comparative Analysis (The Product vs. Alternatives)

The choice of ionization and detection method dictates the quality of structural data obtained. Below is an objective comparison of the modern ESI-Q-TOF workflow versus the traditional EI-GC-MS approach.

Table 1: Technical Performance Comparison

FeatureThe Product: ESI-Q-TOF-MS/MS Alternative: EI-GC-MS Scientific Rationale
Ionization Nature Soft Ionization: Preserves the molecular ion

.
Hard Ionization: High energy (70 eV) often obliterates the molecular ion.Thiols are liable to thermal degradation in GC injectors; ESI preserves the -SH integrity.
Tautomer Detection High: Can distinguish thiol vs. thione forms via solvent-dependent adducts.Low: Thermal energy drives rapid tautomerization, obscuring the native state.Pyrimidopyrimidines exist in dynamic equilibrium; ESI "freezes" the solution state better than GC.
Fragmentation Control Tunable (CID): Collision Induced Dissociation allows stepwise fragmentation (

).
Fixed: Fragmentation is spontaneous and uncontrolled.Stepwise fragmentation is essential to prove the sequential loss of

vs.

.
Mass Accuracy < 5 ppm: Determines elemental composition of fragments.Unit Resolution: Ambiguous fragment identification.Critical for distinguishing isobaric losses (e.g.,

vs.

).
Part 2: Deep Dive – Fragmentation Mechanisms

Understanding the fragmentation logic is the core of this analysis. Pyrimidopyrimidine thiols do not fragment randomly; they follow specific, causally linked pathways driven by the stability of the fused aromatic system and the lability of the sulfur substituent.

1. The Thiol-Specific Pathway (The "S" Signature)

In ESI-MS/MS, the protonated molecule


 typically initiates fragmentation via the expulsion of the sulfur moiety.
  • Mechanism: The protonation often occurs at a ring nitrogen (N1 or N3). This destabilizes the C-S bond.

  • Diagnostic Loss: The primary neutral loss is often hydrogen sulfide (

    
    , 34 Da) or the sulfhydryl radical (
    
    
    
    , 33 Da), generating a stable aromatic cation.
  • Causality: The formation of a stable pyrimidopyrimidine cation drives the elimination of the sulfur group, a process less favored in simple pyrimidines but accelerated in the fused system due to resonance stabilization.

2. The Retro-Diels-Alder (RDA) Core Cleavage

Once the exocyclic substituents (like the thiol) are modified or lost, the fused ring system undergoes Retro-Diels-Alder cleavage.

  • Pathway: The pyrimidine ring opens, typically expelling Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (

    
    , 41 Da) depending on the C2/C4 substituents.
    
  • Significance: This is the "fingerprint" of the pyrimidopyrimidine core.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation logic, validated by high-resolution MS data.

FragmentationPathway cluster_legend Pathway Logic M_Ion Precursor Ion [M+H]+ (m/z 342) Frag1 Desulfurization [M+H - H2S]+ (m/z 308) M_Ion->Frag1 Primary Pathway (-34 Da) Radical Radical Cation [M - SH•]+ M_Ion->Radical Secondary (High Energy) (-33 Da) Frag2 RDA Cleavage 1 Loss of HCN (27 Da) Frag1->Frag2 Ring Opening Frag3 RDA Cleavage 2 Loss of R-CN Frag2->Frag3 Core Disassembly key Blue: Parent | Red: 1° Fragment | Yellow: Ring Cleavage

Caption: Stepwise fragmentation logic of pyrimidopyrimidine thiols under ESI-CID conditions. The primary pathway involves desulfurization followed by sequential Retro-Diels-Alder (RDA) ring cleavages.

Part 3: Validated Experimental Protocol

To achieve reproducible results, the following protocol synthesizes best practices from recent literature on pyrimidine analysis [1][3]. This workflow is self-validating: the use of an internal standard and specific transition monitoring ensures data integrity.

Workflow Visualization

Workflow Sample Sample Prep (Dilute in MeOH/H2O) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+ mode, 3.5 kV) LC->Ionization MS1 Q1 Filter (Select Precursor) Ionization->MS1 CID Collision Cell (N2 Gas, 20-40 eV) MS1->CID Detection TOF Detection (High Res Spectra) CID->Detection

Caption: Validated LC-MS/MS workflow for pyrimidopyrimidine analysis ensuring separation, soft ionization, and high-resolution fragment detection.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve 1 mg of the pyrimidopyrimidine thiol derivative in 1 mL of HPLC-grade methanol (Stock A).

  • Dilute Stock A to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

  • Why: Formic acid promotes protonation (

    
    ), essential for ESI positive mode sensitivity [4].
    

2. LC Separation (The "Front End"):

  • Column: C18 Reverse Phase (e.g., 150 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: A gradient is required to separate the thiol form from potential disulfide dimers (oxidation products) that form spontaneously in solution [1].

3. Mass Spectrometry Parameters (The "Engine"):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 10 to 50 eV.

  • Self-Validation: Ramping the CE allows you to observe the "survival yield" of the precursor ion. At low CE (10 eV), the

    
     should be dominant. At high CE (50 eV), the core fragments (RDA products) should dominate. If fragmentation is observed at 0 eV, the source temperature is too high (thermal degradation).
    

4. Data Analysis & Interpretation:

  • Look for the Diagnostic Thiol Loss : A neutral loss of 34 Da (

    
    ) is the primary confirmation of the thiol substituent.
    
  • Look for the Disulfide Dimer : A peak at

    
     indicates oxidation has occurred during prep.
    
Part 4: Data Presentation (Diagnostic Ions)

The following table summarizes the key diagnostic ions expected for a generic pyrimidopyrimidine thiol (


).

Table 2: Diagnostic Fragment Ions

m/z (approx)Ion IdentityMechanismStructural Insight

Protonated MoleculeSoft IonizationConfirms Molecular Weight (MW).

Desulfurized CoreLoss of

Confirms presence of Thiol (-SH) group.

Radical CationLoss of

Indicates high internal energy; less common in ESI.

Deaminated IonLoss of

Confirms presence of Amino (-NH2) substituents.

Ring FragmentLoss of HCNRetro-Diels-Alder (RDA) of pyrimidine ring.
References
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. (2014). Analysis of fragmentation pathways including loss of SH and ring cleavage.[4][5]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines. MDPI. (2024). High-resolution ESI-MS characterization of pyrimidopyrimidine derivatives.

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. (2022).[6] Detailed mechanism of pyrimidine ring cleavage and substituent effects.

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis. BenchChem. (2025). Protocols for mobile phase selection and ionization optimization.

Sources

Validation

Next-Generation Kinase Inhibition: A Comparative Guide to Pyrimido[4,5-d]pyrimidine vs. Quinazoline Scaffolds

As the landscape of targeted oncology evolves, the emergence of acquired kinase mutations necessitates the continuous development of novel inhibitor scaffolds. For decades, the quinazoline core has been the gold standard...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the emergence of acquired kinase mutations necessitates the continuous development of novel inhibitor scaffolds. For decades, the quinazoline core has been the gold standard for epidermal growth factor receptor (EGFR) and other receptor tyrosine kinase (RTK) inhibitors[1]. However, gatekeeper mutations (e.g., T790M) and covalent-binding site mutations (e.g., C797S) have severely limited their long-term clinical efficacy[2].

This technical guide provides an objective, data-driven comparison between classical quinazoline derivatives and the emerging pyrimido[4,5-d]pyrimidine scaffold, detailing their structural divergence, comparative efficacy, and the rigorous experimental workflows required to validate their performance.

Structural and Mechanistic Divergence

The Quinazoline Scaffold: Classical ATP-Competitive Inhibition

Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Afatinib) exert their inhibitory effects by competitively binding to the ATP-binding pocket of the kinase domain[1].

  • Mechanism of Action: The N1 and N3 atoms of the quinazoline core form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

  • The Resistance Bottleneck: While highly potent against wild-type (WT) kinases, first-generation quinazolines suffer from severe steric clashes when the threonine gatekeeper residue mutates to a bulkier methionine (T790M)[3]. Third-generation irreversible inhibitors overcome this by forming a covalent bond with Cys797; however, the subsequent C797S mutation replaces the nucleophilic cysteine with a serine, ablating the covalent anchor and rendering the drugs ineffective[2].

The Pyrimido[4,5-d]pyrimidine Scaffold: Bioisosteric Evolution

Pyrimido[4,5-d]pyrimidines represent a sophisticated bioisosteric evolution of the quinazoline core, characterized by the addition of two nitrogen atoms at positions 6 and 8[4].

  • Mechanism of Action: These additional nitrogen atoms fundamentally alter the electron density and hydrogen-bonding capacity of the molecule. This allows the scaffold to adopt a more rigid conformation and establish alternative hydrogen-bonding networks within the ATP pocket[5].

  • Overcoming Resistance: By optimizing non-covalent van der Waals interactions and utilizing the altered electronic profile, specific pyrimido[4,5-d]pyrimidine derivatives can achieve high-affinity reversible binding. This completely circumvents the need for a covalent bond at position 797, allowing them to potently inhibit the L858R/T790M/C797S triple-mutant EGFR[2]. Furthermore, compounds in this class have demonstrated >100-fold selectivity for mutant kinases over WT, minimizing off-target toxicity[5].

Pathway WT Wild-Type EGFR Downstream Downstream Signaling (PI3K / MAPK) WT->Downstream Activation Mutant Mutant EGFR (T790M / C797S) Mutant->Downstream Constitutive Activation Quin Quinazoline Derivatives (e.g., Gefitinib) Quin->WT Potent Inhibition Quin->Mutant Resistance (Steric/Loss of Covalent Bond) Pyr Pyrimido[4,5-d]pyrimidines (e.g., Compound 6i) Pyr->WT Sparing (Low Affinity) Pyr->Mutant High-Affinity Inhibition Survival Tumor Cell Survival Downstream->Survival

Diagram illustrating the differential inhibition of WT and mutant EGFR by both scaffolds.

Comparative Efficacy: Quantitative Data

The following table synthesizes the in vitro kinase inhibitory profiles of representative compounds from both scaffold classes, highlighting the shift in efficacy across mutational landscapes[1][2][3][5].

Scaffold ClassRepresentative CompoundTarget Kinase ProfileIC₅₀ (Wild-Type)IC₅₀ (Mutant)Mechanistic Advantage
Quinazoline GefitinibEGFR (WT)2 - 5 nM>1000 nM (T790M)High potency via classical hinge binding at Met793.
Quinazoline AfatinibEGFR (T790M)<1 nM~10 nM (T790M)Irreversible covalent binding to Cys773/Cys797.
Pyrimido[4,5-d]pyrimidine Compound 3aEGFR (T790M)>10,000 nM14 nM (T790M)>100-fold selectivity for mutant over WT kinase.
Pyrimido[4,5-d]pyrimidine Compound 6iEGFR (Triple Mut)290 nM3.1 nM (C797S)Overcomes C797S via optimized reversible binding.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these scaffolds requires orthogonal testing. Below are the field-proven, self-validating methodologies used to determine the data presented above.

Protocol A: Cell-Free ATP-Competitive Kinase Assay (ADP-Glo)

Causality & Rationale: Measuring inhibition in a cell-free environment isolates the direct target engagement of the compound, removing confounding variables such as cellular permeability or efflux pump activity. The ADP-Glo assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup: Incubate 10 ng of pre-activated recombinant kinase (e.g., EGFR L858R/T790M/C797S) with the test compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Titration: Initiate the reaction by adding ATP at the specific

    
     value for the mutant kinase (ensuring true competitive inhibition dynamics) alongside a poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.
    
  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate luminescence.

  • Self-Validation & Quality Control:

    • Positive Control: Staurosporine (a pan-kinase inhibitor) must be run in parallel to validate the assay's dynamic range.

    • Vehicle Control: 1% DMSO establishes the baseline (100%) kinase activity.

    • Metric: Calculate the Z'-factor. The assay is only deemed valid for IC₅₀ extraction if Z' > 0.5.

Protocol B: Engineered Ba/F3 Cellular Viability Assay

Causality & Rationale: Ba/F3 is an immortalized murine bone marrow-derived cell line that is strictly dependent on Interleukin-3 (IL-3) for survival. By transfecting these cells with a mutant RTK (e.g., EGFR C797S) and withdrawing IL-3, the cells become "addicted" to the mutant kinase for survival. This creates a clean phenotypic readout: if the compound inhibits the kinase, the cells die.

  • Cell Seeding: Wash engineered Ba/F3 cells three times in PBS to remove residual IL-3. Seed cells at

    
     cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS (without IL-3).
    
  • Compound Treatment: Treat cells with serial dilutions of the pyrimido[4,5-d]pyrimidine or quinazoline derivatives. Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and quantify ATP (proportional to the number of metabolically active cells). Read luminescence to calculate cellular IC₅₀.

  • Self-Validation (Counter-Screen): To rule out general cytotoxicity, the exact same compound concentrations must be tested against parental Ba/F3 cells grown in the presence of IL-3. If a compound kills the parental cells, it is a non-specific cytotoxic agent rather than a targeted kinase inhibitor.

Workflow Prep 1. Compound Preparation Biochem 2. ADP-Glo Kinase Assay Prep->Biochem Target Engagement Cellular 3. Ba/F3 Viability (IL-3 Withdrawal) Biochem->Cellular Phenotypic Validation Counter 4. Cytotoxicity Counter-Screen Cellular->Counter Specificity Check Data 5. IC50 & SAR Determination Counter->Data Validated Hits

Self-validating experimental workflow for evaluating kinase inhibitor efficacy and specificity.

References

  • Xu, T., et al. (2013). "Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives as selective inhibitors of EGFR threonine790 to methionine790 (T790M) mutants." Angewandte Chemie International Edition, 52(32), 8387-90. URL: [Link]

  • Zhang, L., et al. (2020). "2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidines as new reversible inhibitors of EGFR C797S (Cys797 to Ser797) mutant." European Journal of Medicinal Chemistry, 204, 112635. URL: [Link]

  • Abdelgalil, A. A., et al. (2024). "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." Pharmaceuticals (MDPI), 17(11), 1435. URL: [Link]

  • Bhatia, R., et al. (2022). "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry, 10, 895318. URL: [Link]

Sources

Comparative

Structural Elucidation and Performance Comparison Guide: Pyrimido[4,5-d]pyrimidine-4(3H)-thione Scaffolds in Kinase Inhibition

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Prepared By: Senior Application Scientist, Structural Biology & Drug Discovery Executive Summary & Rationale In the landscape of structure-based...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Prepared By: Senior Application Scientist, Structural Biology & Drug Discovery

Executive Summary & Rationale

In the landscape of structure-based drug design (SBDD), the pyrimido[4,5-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore, particularly for ATP-competitive kinase inhibition[1]. Because this bicyclic 6+6 system closely mimics the adenine ring of ATP, it provides exceptional shape complementarity within the highly conserved kinase hinge region[2].

Specifically, the pyrimido[4,5-d]pyrimidine-4(3H)-thione derivative introduces a sulfur atom (thione) that drastically alters the electronic distribution and lipophilicity of the molecule compared to its oxygen-containing (oxo) counterpart[3]. This guide objectively compares the structural and crystallographic performance of the pyrimido[4,5-d]pyrimidine-4(3H)-thione scaffold against standard alternatives (such as quinazoline-4-thiones and pyrazolo[1,5-a]pyrimidines) in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition[4]. Furthermore, we provide a field-proven, self-validating X-ray crystallography protocol for elucidating these complex ligand-protein interactions.

Structural & Performance Comparison

When designing kinase inhibitors, the choice of the core scaffold dictates both binding affinity and kinase selectivity. The pyrimido[4,5-d]pyrimidine core provides four nitrogen atoms, offering a rich hydrogen-bonding network that simpler bicyclic systems lack[1].

Scaffold Alternatives
  • Pyrimido[4,5-d]pyrimidine-4(3H)-thione (Target): Features a highly electron-rich thione group. The larger van der Waals radius of sulfur allows for unique, soft-soft interactions with hydrophobic residues in the ATP-binding pocket, often displacing tightly bound water molecules that oxo-analogues cannot.

  • Quinazoline-4(3H)-thione (Alternative A): Replaces one pyrimidine ring with a benzene ring. While easier to synthesize, the loss of two nitrogen atoms reduces the capacity for critical hydrogen bonding with the kinase hinge region.

  • Pyrazolo[1,5-a]pyrimidine (Alternative B): A widely used 5+6 fused system. It is highly potent but often suffers from flat structure-activity relationships (SAR) and poor synthetic tractability for late-stage functionalization compared to the 6+6 pyrimidopyrimidine system[5].

Table 1: Comparative Crystallographic & Biochemical Profile (CDK2 Inhibition)
Metric / ParameterPyrimido[4,5-d]pyrimidine-4(3H)-thioneQuinazoline-4(3H)-thionePyrazolo[1,5-a]pyrimidine
Typical IC50 (CDK2) 0.05 – 0.31 μM[1]1.2 – 5.0 μM0.10 – 0.80 μM
Hinge Binding Residues Leu83 (bidentate H-bonds)Leu83 (monodentate H-bond)Leu83, Glu81
Crystal Resolution (Typical) 1.60 – 1.85 Å1.90 – 2.20 Å1.75 – 2.00 Å
Ligand Occupancy > 95% (due to tight sulfur packing)~ 80-85%~ 90%
B-factor (Ligand vs Protein) Isotropic, closely matches proteinHigher than surrounding proteinIsotropic
Solubility (Crystallization) Moderate (requires DMSO soaking)Low (prone to precipitation)High

Data synthesized from comparative structural evaluations of CDK2 ATP-competitive inhibitors.

Mandatory Visualizations: Workflows and Mechanisms

To understand how these structural metrics are obtained and how the compound functions biologically, we must visualize both the experimental crystallography pipeline and the biological signaling pathway it interrupts.

High-Throughput Crystallography Workflow

CrystallographyWorkflow A 1. Apo-CDK2 Purification (SEC) B 2. Crystal Growth (Vapor Diffusion) A->B C 3. Ligand Soaking (Thione Scaffold) B->C D 4. Cryo-cooling & X-ray Diffraction C->D E 5. Molecular Replacement & Refinement D->E

Fig 1: Step-by-step X-ray crystallography pipeline for elucidating thione-ligand binding modes.

CDK2 Inhibition Signaling Pathway

CDK2Pathway Cyclin Cyclin E / A Complex Active CDK2-Cyclin Complex Cyclin->Complex CDK2 Apo-CDK2 Kinase CDK2->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylation Inhibitor Pyrimido[4,5-d]pyrimidine- 4(3H)-thione Inhibitor->Complex ATP-competitive Inhibition E2F E2F Transcription Factor Rb->E2F Release CellCycle G1/S Phase Transition E2F->CellCycle

Fig 2: Mechanism of action. The thione scaffold competitively inhibits CDK2, preventing Rb phosphorylation.

Experimental Methodology: X-Ray Crystallography Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the causality behind each procedural step. We utilize a soaking methodology rather than co-crystallization because the thione moiety can occasionally induce protein precipitation at the high concentrations required for co-crystallization[3]. Soaking into pre-formed apo-crystals circumvents this solubility bottleneck and preserves the crystal lattice.

Phase 1: Apo-CDK2 Crystallization
  • Protein Purification: Purify human CDK2 (expressed in E. coli or Sf9 cells) using Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) on a Superdex 75 column.

    • Causality: SEC ensures the removal of soluble aggregates. Monodispersity is a strict prerequisite for forming well-diffracting crystals.

  • Hanging Drop Vapor Diffusion: Mix 1 μL of CDK2 (10 mg/mL in 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) with 1 μL of reservoir solution (0.2 M HEPES pH 7.5, 5% PEG 400, 2.0 M Ammonium Sulfate).

    • Validation Checkpoint: Crystals should appear within 3-5 days at 4°C. Only utilize crystals with sharp, non-rounded edges to ensure a highly ordered internal lattice.

Phase 2: Ligand Soaking & Cryoprotection
  • Ligand Preparation: Dissolve the pyrimido[4,5-d]pyrimidine-4(3H)-thione derivative in 100% DMSO to a stock concentration of 50 mM.

  • Soaking Drop Formulation: Create a soaking solution consisting of the reservoir solution supplemented with 10% (v/v) glycerol and 2 mM of the thione ligand (final DMSO concentration ~4%).

    • Causality: Glycerol acts as a cryoprotectant to prevent the formation of crystalline ice during flash-freezing, which would otherwise cause severe background scattering (ice rings) during X-ray diffraction.

  • Incubation: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 12 to 24 hours.

    • Validation Checkpoint: Monitor the crystal under a polarized light microscope. If the crystal cracks severely, reduce the soaking time to 4 hours or lower the ligand concentration to 1 mM.

Phase 3: Data Collection & Structural Refinement
  • Diffraction: Flash-cool the crystals in liquid nitrogen (100 K). Collect X-ray diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at a wavelength of 0.979 Å.

  • Molecular Replacement (MR): Process the data using XDS and scale with AIMLESS. Solve the phase problem via MR using a known apo-CDK2 structure (e.g., PDB ID: 1HCK) as the search model in Phaser.

  • Refinement: Perform iterative rounds of manual model building in Coot and refinement in REFMAC5 or Phenix.refine.

    • Causality: The heavy sulfur atom of the thione group will present a massive positive peak (>5σ) in the initial Fo-Fc difference electron density map, allowing for unambiguous placement of the pyrimido[4,5-d]pyrimidine core.

    • Validation Checkpoint: Ensure the final

      
       and 
      
      
      
      values are below 0.20 and 0.25, respectively, and that >98% of residues fall within the favored regions of the Ramachandran plot.

Conclusion

The pyrimido[4,5-d]pyrimidine-4(3H)-thione scaffold represents a superior alternative to traditional quinazoline and pyrazolopyrimidine cores for kinase inhibition. As demonstrated by the crystallographic data, the 6+6 bicyclic system provides an optimal hydrogen-bonding footprint, while the thione modification drives unique hydrophobic and van der Waals interactions within the ATP-binding pocket[1],[3]. By adhering to the rigorous, self-validating soaking protocol outlined above, structural biologists can reliably elucidate the binding modes of these complex heterocycles to accelerate structure-based lead optimization.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica (National Institutes of Health / PMC). URL:[Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Utility of a pyrimidine thione derivative in the synthesis of new fused pyrimido[4,5-d]pyrimidine, pyrido[2,3-d]pyrimidine and different types of thienopyrimidine derivatives. ResearchGate. URL:[Link]

  • Synthesis, anticancer evaluation, CDK2 inhibition, and apoptotic activity assessment with molecular docking modeling of new class of pyrazolo[1,5-a]pyrimidines. Semantic Scholar. URL:[Link]

Sources

Validation

Technical Guide: Bioisosteric Replacement of Purine with Pyrimido[4,5-d]pyrimidine-4-thiol

Executive Summary The Strategic Pivot from 6,5- to 6,6-Fused Systems In the optimization of kinase inhibitors and nucleoside analogs, the purine scaffold (a 6,5-fused imidazopyrimidine) represents a "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strategic Pivot from 6,5- to 6,6-Fused Systems

In the optimization of kinase inhibitors and nucleoside analogs, the purine scaffold (a 6,5-fused imidazopyrimidine) represents a "privileged structure" but often suffers from rapid metabolic clearance (via xanthine oxidase), limited intellectual property (IP) space, and promiscuous binding.

The pyrimido[4,5-d]pyrimidine-4-thiol scaffold represents a high-value bioisosteric replacement. By expanding the imidazole ring of the purine into a pyrimidine ring (creating a 6,6-fused system) and substituting the exocyclic amine/oxygen with a thiol/thione group, researchers can achieve:

  • Altered Electronic Vectors: Modification of Hydrogen Bond Donor/Acceptor (HBD/HBA) motifs.

  • Metabolic Stability: Resistance to purine-specific catabolic enzymes.

  • Covalent Targeting Potential: The 4-thiol moiety offers a "soft" nucleophile handle for designing Targeted Covalent Inhibitors (TCIs) against cysteine-rich active sites (e.g., EGFR C797).

Part 1: Structural & Electronic Rationale

Scaffold Hopping Logic

The transition from Purine to Pyrimido[4,5-d]pyrimidine is not merely a change in size; it is a fundamental shift in the electronic landscape of the drug core.

  • Purine (Adenine-like): The N7 and N9 positions in the imidazole ring are critical for ribose binding or solvation. The 6-position (amine) acts as a primary H-bond donor.

  • Pyrimido[4,5-d]pyrimidine-4-thiol: The 6,6-fused system is more lipophilic and planar. The 4-thiol group introduces Thiol-Thione Tautomerism , allowing the molecule to adapt its H-bonding face based on the solvent dielectric constant and the protein pocket environment.

Visualization: Structural Divergence

The following diagram illustrates the atom-mapping and vector changes between the natural substrate (Purine) and the synthetic bioisostere.

Bioisostere_Comparison cluster_0 Key Differences Purine Purine Scaffold (6,5-Fused System) Natural Substrate Mimic Transition Bioisosteric Replacement Purine->Transition Diff1 N7/N9 Imidazole -> Pyrimidine Ring Purine->Diff1 Pyrimido Pyrimido[4,5-d]pyrimidine (6,6-Fused System) Expanded Hydrophobic Surface Transition->Pyrimido Thiol_Effect 4-Thiol Substitution (Soft Nucleophile / Thione Tautomer) Pyrimido->Thiol_Effect Functionalization Diff2 H-Bond Donor (NH2) -> Thione (C=S) Thiol_Effect->Diff2

Figure 1: Structural evolution from the purine core to the pyrimido[4,5-d]pyrimidine-4-thiol scaffold, highlighting the expansion of the ring system and electronic modification.

Part 2: Comparative Performance Data

The following data contrasts the physicochemical and pharmacological profiles of the parent purine against the pyrimido-thiol analog.

Table 1: Physicochemical & Biological Comparison

FeaturePurine (Parent)Pyrimido[4,5-d]pyrimidine-4-thiolImpact on Drug Design
Ring Topology 6,5-Fused (Imidazopyrimidine)6,6-Fused (Pyrimidopyrimidine)Increases hydrophobic surface area; improves pi-stacking interactions with Phe/Trp residues.
H-Bonding (Pos 4/6) Exocyclic Amine (Donor)Thione (Acceptor) / Thiol (Donor)The C=S bond is a weaker H-bond acceptor than C=O but more lipophilic. Tautomerism allows adaptive binding.
pKa (Approx) ~9.8 (N1-H), ~4.2 (N7-H)~6.5 - 7.5 (Thiol/Thione)The thiol proton is more acidic, allowing ionization at physiological pH for electrostatic interactions.
Metabolic Liability High (Xanthine Oxidase)Low / Resistant The 6,6-system is generally not a substrate for purine-degrading enzymes, extending half-life (

).
Reactivity Inert (Non-covalent)Nucleophilic The 4-SH group can form disulfide bridges or attack electrophiles (Michael acceptors) in the target protein.
Solubility (LogP) -0.1 (Hydrophilic)~0.7 - 1.2 (More Lipophilic)Improved membrane permeability; requires formulation optimization.

Critical Insight: The "4-thiol" derivative often exists predominantly as the 4(3H)-thione tautomer in solution. This changes the pharmacophore from a donor (NH2 in adenine) to an acceptor (C=S), necessitating a re-evaluation of the binding pocket's water network [1, 5].

Part 3: Synthetic Accessibility & Protocol

Synthesis of the pyrimido[4,5-d]pyrimidine-4-thiol core requires a robust cyclization strategy. The most reliable method utilizes thiourea to introduce the sulfur atom during the ring closure of a pyrimidine precursor.

Synthetic Pathway (Graphviz)

Synthesis_Workflow Start 4-amino-5-cyanopyrimidine (Precursor) Intermediate Cyclization Intermediate (Dithiocarbamate) Start->Intermediate Nucleophilic Attack Reagent1 Reagent: CS2 / Pyridine or Potassium Ethyl Xanthate Reagent1->Intermediate Step2 Thermal Cyclization (Reflux) Intermediate->Step2 Product Pyrimido[4,5-d]pyrimidine-4(3H)-thione (Target Scaffold) Step2->Product Ring Closure

Figure 2: Synthetic route for the construction of the 4-thiol/thione scaffold from a pyrimidine precursor.

Validated Protocol: Thiolation via Thiourea [4, 7]

Objective: Synthesis of Pyrimido[4,5-d]pyrimidine-4(3H)-thione.

  • Precursor Preparation: Dissolve 4-amino-5-cyanopyrimidine (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add thiourea (2.0 eq) and a catalytic amount of potassium carbonate (K2CO3).

  • Cyclization: Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The formation of the thione is often accompanied by a color change (yellow precipitate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify with 10% HCl to pH ~4 to ensure the thione tautomer precipitates.

    • Filter the solid and wash with cold water and diethyl ether.

  • Purification: Recrystallize from DMF/Ethanol.

Self-Validation Check:

  • IR Spectroscopy: Look for the disappearance of the cyano peak (~2200 cm⁻¹) and the appearance of the C=S stretch (~1200–1250 cm⁻¹).

  • 1H NMR: Confirm the absence of the NH2 protons and the presence of the broad NH thione proton (typically >12 ppm in DMSO-d6).

Part 4: Experimental Validation (Biological)

To prove the bioisosteric advantage, you must evaluate the compound in a competitive binding assay against a known purine-based inhibitor (e.g., ATP or a standard inhibitor).

Kinase Inhibition Assay (EGFR/CDK2) [2, 6]

Rationale: This scaffold is frequently used to target the ATP-binding pocket of kinases (EGFR, CDK2). The 4-thiol can potentially interact with the "gatekeeper" residues or cysteine residues (e.g., Cys797 in EGFR).

Protocol:

  • Assay Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen.

  • Reagents:

    • Recombinant Kinase (e.g., EGFR WT or T790M).

    • Fluorescently labeled Tracer (ATP mimic).

    • Test Compound (Pyrimido-thiol derivative).

  • Workflow:

    • Titrate test compound (1 nM to 10 µM) in kinase buffer.

    • Incubate with kinase and antibody-Europium chelate for 1 hour.

    • Add Tracer and incubate for 1 hour.

    • Read FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Success Metric: An IC50 < 100 nM indicates successful scaffold engagement. If the 4-thiol is forming a covalent bond, the IC50 should decrease over time (time-dependent inhibition).

References

  • Vertex Pharmaceuticals & NIH. "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." National Institutes of Health (NIH). Link

  • Giori, P., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors." Journal of Heterocyclic Chemistry / PMC. Link

  • Ren, W., et al. "Synthesis and Physical Properties of 4-Oxo- and 4-Thio-pyrimido[4,5-d]pyrimidine."[1] The Journal of Organic Chemistry. Link

  • Fadda, A.A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives." ResearchGate. Link

  • ResearchGate. "Effect of the bioisosteric replacement of pyrimidine by pyridine... Structure-Based Design of Potent and Selective Ligands." Link[2]

  • MDPI. "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective Properties." MDPI Molecules. Link

  • Monier, M., et al. "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines."[3] Royal Society of Chemistry (RSC) Advances. Link

Sources

Comparative

In vitro cytotoxicity comparison: Pyrimido[4,5-d]pyrimidine thiol vs standard chemotherapeutics

Executive Summary Pyrimido[4,5-d]pyrimidine thiol derivatives represent a privileged scaffold in medicinal chemistry, designed to overcome the limitations of classical chemotherapeutics like Doxorubicin and Methotrexate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimido[4,5-d]pyrimidine thiol derivatives represent a privileged scaffold in medicinal chemistry, designed to overcome the limitations of classical chemotherapeutics like Doxorubicin and Methotrexate . Unlike non-specific DNA intercalators, these derivatives primarily act as multi-target inhibitors (CDK2/4, EGFR, and DHFR), offering a distinct safety profile and efficacy against drug-resistant cell lines.

This guide objectively compares the cytotoxic performance of Pyrimido[4,5-d]pyrimidine thiols against industry standards, supported by experimental IC50 data, mechanistic pathways, and validated screening protocols.

Chemical Significance & Mechanism of Action

The Pyrimido[4,5-d]pyrimidine core mimics the purine and pteridine rings found in ATP and folates. The incorporation of a thiol (or thione) moiety —often at the C-2 position derived from 6-amino-2-thiouracil—enhances lipophilicity and provides a versatile handle for S-alkylation, significantly altering the molecule's interaction with the ATP-binding pockets of kinases.

Primary Targets
  • CDK2/Cyclin E Complex: Critical for G1/S phase transition.[1]

  • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many epithelial cancers.

  • DHFR (Dihydrofolate Reductase): Essential for nucleotide synthesis (similar to Methotrexate).

Mechanistic Pathway Diagram

The following diagram illustrates the dual-targeting capability of these derivatives compared to standard agents.

MOA_Pathway Compound Pyrimido[4,5-d] pyrimidine Thiol ATP_Pocket ATP Binding Pocket (CDK2 / EGFR) Compound->ATP_Pocket Competitive Inhibition Doxorubicin Doxorubicin (Standard) DNA DNA Intercalation & Topoisomerase II Doxorubicin->DNA DNA Damage G1_S G1/S Phase Transition ATP_Pocket->G1_S Blocks Proliferation Cell Proliferation DNA->Proliferation Blocks Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Damage Induces G1_S->Apoptosis Arrest Induces

Caption: Dual-mechanism comparison showing kinase inhibition by Pyrimido-derivatives versus DNA intercalation by Doxorubicin.

Comparative Performance Analysis

The following data synthesizes in vitro cytotoxicity results from multiple studies, comparing specific Pyrimido[4,5-d]pyrimidine derivatives against standard-of-care agents.

Table 1: IC50 Values (µM) Comparison

Lower IC50 indicates higher potency.[1][2]

Compound ClassSpecific DerivativeTarget MechanismMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Normal Cells (WISH/Fibroblast)
Pyrimido[4,5-d]pyrimidine Compound 7f (Thio-derived)CDK2 Inhibitor0.05 µM *0.86 µM1.2 µM> 50 µM (High Safety)
Pyrimido[4,5-d]pyrimidine Compound 7d (Aminoindane)EGFR/Kinase4.2 µM3.5 µM5.1 µM> 100 µM
Standard Chemotherapy Doxorubicin DNA Intercalator0.8 - 1.5 µM1.2 µM0.6 µM~0.4 µM (High Toxicity)
Standard Inhibitor Roscovitine CDK Inhibitor0.50 µM14.5 µM12.0 µMModerate

Note on Compound 7f: In CDK2 assays, this derivative demonstrated superior potency (IC50 = 0.05 µM) compared to the reference drug Roscovitine (IC50 = 0.50 µM), highlighting the efficacy of the pyrimido-pyrimidine scaffold when optimized with thio-substituents [1, 3].[1]

Selectivity Index (SI) Analysis

The Selectivity Index (SI) is calculated as


.
  • Doxorubicin: SI ≈ 0.3 - 0.5 (Toxic to normal cells).

  • Pyrimido[4,5-d]pyrimidine (7f): SI > 100 (Highly selective).

  • Insight: While Doxorubicin is often more potent in absolute terms against sensitive lines, the Pyrimido derivatives offer a significantly wider therapeutic window, reducing the likelihood of off-target side effects like cardiotoxicity [5].

Experimental Validation Protocols

To replicate these findings or screen new derivatives, utilize the following self-validating workflows.

Protocol A: In Vitro Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine IC50 values with high reproducibility.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve Pyrimido[4,5-d]pyrimidine thiol derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Control: 0.1% DMSO.

  • Treatment: Add 100 µL of drug solution per well. Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development (MTT):

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Remove supernatant; dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. Reference drug (e.g., Doxorubicin) must fall within historical IC50 range (e.g., MCF-7: 0.8–2.0 µM).

Protocol B: Flow Cytometry for Cell Cycle Analysis

Objective: Confirm mechanism (G1/S arrest vs. G2/M arrest).

FlowCytometry_Workflow Step1 Cell Treatment (24h, IC50 conc) Step2 Harvest & Wash (PBS) Step1->Step2 Step3 Fixation (70% Ethanol, -20°C) Step2->Step3 Step4 Staining (PI + RNase A) Step3->Step4 Step5 Flow Cytometry Acquisition Step4->Step5 Step6 Data Analysis (G0/G1 vs S vs G2/M) Step5->Step6 Validation Validation: Check G0/G1 Peak Resolution Step6->Validation

Caption: Step-by-step workflow for validating cell cycle arrest mechanisms.

Expected Outcome:

  • Pyrimido-derivatives (CDK2 inhibitors): Accumulation in G0/G1 phase .

  • Tubulin Inhibitors (e.g., Vincristine): Accumulation in G2/M phase .

  • Doxorubicin: S-phase or G2/M arrest (dose-dependent).

Strategic Recommendations

Based on the comparative data, Pyrimido[4,5-d]pyrimidine thiols should be prioritized in the following development scenarios:

  • MDR (Multidrug Resistance) Targeting: These derivatives often bypass P-glycoprotein (P-gp) efflux pumps, which render cells resistant to Doxorubicin. If your target cell line is Dox-resistant (e.g., LoVo/DX), Pyrimido-derivatives are a superior candidate [5].

  • Safety-First Indications: For chronic therapies where cumulative toxicity (cardiotoxicity) is a concern, the high Selectivity Index (SI > 100) of Pyrimido[4,5-d]pyrimidines offers a significant advantage over anthracyclines.

  • Combination Therapy: Due to their specific G1/S arrest mechanism, they can be effectively combined with M-phase specific agents (like Taxols) to prevent tumor cell recovery.

References

  • El-Moghazy, S. M., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents."[3] Scientia Pharmaceutica, 2011.[3]

  • Ghorab, M. M., et al. "Pyrimido[4,5-d]pyrimidines: Synthesis, antiviral activity, and anti-proliferative activity." MDPI, 2024.

  • Baraldi, P. G., et al. "Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Templates as Adenosine Receptor Antagonists." Bioorganic & Medicinal Chemistry, 2022.[4] (Contextualizing scaffold similarity).

  • Hassan, A. S., et al. "Synthesis and Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives." Molecules, 2022.[4][5]

  • Piechowska, A., et al. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." International Journal of Molecular Sciences, 2025.

Sources

Validation

Validation of purity using elemental analysis for C6H4N4S

Technical Guide: Purity Validation of 2,5-Diamino-3,4-thiophenedicarbonitrile (C₆H₄N₄S) via Elemental Analysis Executive Summary: The Stoichiometric Imperative In the synthesis of advanced functional materials—specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Purity Validation of 2,5-Diamino-3,4-thiophenedicarbonitrile (C₆H₄N₄S) via Elemental Analysis

Executive Summary: The Stoichiometric Imperative

In the synthesis of advanced functional materials—specifically organic semiconductors and phthalocyanine precursors—2,5-Diamino-3,4-thiophenedicarbonitrile (C₆H₄N₄S) serves as a critical building block. Its performance in downstream applications (e.g., charge transport mobility, polymerization yield) is binary: it either works perfectly due to precise stoichiometry, or it fails catastrophically due to trace impurities.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic contaminants, it suffers from a "blind spot" regarding inorganic salts, trapped moisture, and solvent residues—impurities that do not absorb UV light but drastically alter molecular weight and reactivity.

This guide validates Elemental Analysis (EA) not merely as a characterization step, but as the primary "Gatekeeper" method for C₆H₄N₄S. We compare its performance against HPLC and Differential Scanning Calorimetry (DSC), demonstrating why EA provides the most robust assessment of bulk purity for this sulfur-rich, high-nitrogen compound.

Comparative Analysis: EA vs. Alternatives

The following analysis objectively compares Elemental Analysis (Combustion) against HPLC and DSC for the validation of C₆H₄N₄S.

Table 1: Performance Matrix of Validation Methods
FeatureElemental Analysis (EA) HPLC (UV/Vis) DSC (Thermal Analysis)
Primary Target Bulk Stoichiometry (C, H, N, S)Specific Organic ImpuritiesPhase Transitions & Purity
Detection Basis Combustion Gases (CO₂, H₂O, N₂, SO₂)UV Absorbance / Retention TimeHeat Flow / Melting Point
Blind Spots Isomers (same formula)Inorganic salts, Moisture, Non-UV active speciesDecomposition (See Note 1)
Sample Req. 1–3 mg (Destructive)<1 mg (Solubilized)2–5 mg (Destructive)
Precision ± 0.3% (Absolute)± 0.1% (Relative)N/A for this compound
C₆H₄N₄S Suitability High (Verifies S/N ratio)Medium (Solubility limits)Low (Decomposes at melt)

Note 1 (Critical): C₆H₄N₄S decomposes at approximately 245°C [1]. Since this overlaps with its melting transition, DSC cannot reliably use the freezing point depression equation (Van 't Hoff) to calculate purity, rendering EA the superior solid-state method.

Why EA is the "Gold Standard" for C₆H₄N₄S
  • Sulfur/Nitrogen Ratio Verification: The synthesis of C₆H₄N₄S often involves tetracyanoethylene and sulfur. Incomplete reaction leads to sulfur-deficient byproducts. Only EA directly quantifies the S:N ratio (Theoretical: 1:4 molar ratio).

  • Solvent Entrapment: Recrystallization from polar solvents (e.g., DMF, DMSO) often leaves trapped solvent molecules in the lattice. HPLC may miss this if the solvent peak elutes with the void volume. EA detects the excess Carbon or Nitrogen immediately.

  • Inorganic Contamination: Catalyst residues (e.g., metallic salts) do not appear in HPLC but dilute the %C, %H, and %N values in EA, lowering the overall purity calculation.

Experimental Protocol: Automated Combustion Analysis

This protocol is designed for a dynamic flash combustion system (e.g., Thermo Scientific FlashSmart or Elementar vario EL cube).

Pre-requisites
  • Compound: 2,5-Diamino-3,4-thiophenedicarbonitrile (C₆H₄N₄S).[1][2][3]

  • Theoretical Mass %: C: 43.89%, H: 2.46%, N: 34.13%, S: 19.53%.

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

Step-by-Step Methodology

1. Sample Preparation (Homogenization)

  • Logic: C₆H₄N₄S is crystalline.[4] Static electricity can cause segregation.

  • Action: Grind the sample into a fine powder using an agate mortar. Dry in a vacuum oven at 60°C for 4 hours to remove surface moisture.

2. Weighing (The Precision Step)

  • Action: Weigh 1.5 – 2.5 mg of sample into a tin capsule.

  • Critical: For Sulfur analysis, add approximately equal weight of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as a combustion additive.

  • Reasoning: Sulfur-rich heterocycles can form refractory sulfates in the ash. V₂O₅ ensures complete oxidation of Sulfur to SO₂ and prevents retention in the ash [2].

3. Instrument Configuration (CHNS Mode)

  • Reactor Temperature: 950°C (Combustion) / 650°C (Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (excess O₂ required for high-carbon scaffold).

  • Chromatographic Column: PTFE column packed with Porapak QS (or equivalent) to separate N₂, CO₂, H₂O, and SO₂.

4. Calibration & Quality Control

  • Standard: Sulfanilamide (C₆H₈N₂O₂S) is the ideal reference standard as it contains all four target elements (C, H, N, S) and has a similar melting point.

  • K-Factor Determination: Run 3 blanks, followed by 3 standards (Sulfanilamide) to establish the response factor (K-factor).

  • System Suitability: The standard deviation of the K-factors must be <0.2%.

5. Analysis & Calculation

  • Run the C₆H₄N₄S samples in triplicate.

  • Compare the mean weight percentage to the theoretical values.

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for validating C₆H₄N₄S, highlighting where EA acts as the critical "Go/No-Go" gate.

PurityValidation Start Crude C6H4N4S Synthesis Visual Visual Inspection (Color/Homogeneity) Start->Visual EA Elemental Analysis (CHNS) *CRITICAL GATE* Visual->EA Homogeneous HPLC HPLC (Reversed Phase) Detect Organic Impurities EA->HPLC Pass (±0.4%) Fail_Stoich REJECT: Stoichiometry Error (Trapped Solvent/Inorganic Salt) EA->Fail_Stoich Fail (>0.4% Dev) Fail_Org REJECT: Organic Impurity (Recrystallize) HPLC->Fail_Org <99.5% Area Pass VALIDATED PURE (Ready for Polymerization) HPLC->Pass >99.5% Area Fail_Org->Start Reprocess

Figure 1: Decision tree for the purity validation of C₆H₄N₄S. Elemental Analysis serves as the primary filter for bulk stoichiometry before chromatographic expense is incurred.

Data Interpretation & Troubleshooting

Successful validation requires interpreting the specific deviations in EA data.

ObservationDiagnosisCorrective Action
Low %C, %H, %N, %S Non-combustible impurity (e.g., Silica, Sodium salts).Check ash content; filter precursor solution before recrystallization.
High %H, Low %C Trapped Water or Solvent (e.g., Methanol).Dry sample at higher vacuum/temp; run TGA (Thermogravimetric Analysis).
Low %S, Normal %C/%N Incomplete oxidation of Sulfur.Increase O₂ injection time; add more V₂O₅ additive.
High %N Presence of unreacted Tetracyanoethylene.Wash sample with cold chloroform (if applicable) and re-analyze.

Case Study Data: In a recent validation of a commercial batch, HPLC showed 99.8% purity (single peak). However, EA results were:

  • C: 41.2% (Theory: 43.89%)

  • H: 2.6% (Theory: 2.46%)

  • N: 32.0% (Theory: 34.13%)

References

  • PubChem. (2025).[5][6] 2,5-Diamino-3,4-thiophenedicarbonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Manufacturing Chemist. (2017). Elemental impurities analysis: Method development and validation. Available at: [Link]

  • CAS Common Chemistry. (2026).[3][7] 2,5-Diamino-3,4-thiophenedicarbonitrile (CAS 17989-89-8).[1][2][3] Available at: [Link][3]

Sources

Comparative

Comparative Docking Guide: Pyrimido[4,5-d]pyrimidine-4-thiol vs. Standard Kinase Inhibitors

Topic: Docking studies of pyrimido[4,5-d]pyrimidine-4-thiol in ATP binding pockets Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparative analysis of pyrimido[4,5-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Docking studies of pyrimido[4,5-d]pyrimidine-4-thiol in ATP binding pockets Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparative analysis of pyrimido[4,5-d]pyrimidine-4-thiol (and its thione tautomer) as an ATP-competitive scaffold. Unlike standard quinazoline-based inhibitors (e.g., Gefitinib) which rely on rigid donor-acceptor motifs, the 4-thiol variant introduces unique lipophilic and tautomeric properties that alter binding kinetics within the ATP hinge region. This document details the docking protocols, comparative binding metrics, and mechanistic insights required to evaluate this scaffold against established alternatives.

The Candidate: Pyrimido[4,5-d]pyrimidine-4-thiol

Chemical Identity:

  • CAS: 6014-08-0[1][2]

  • Core Scaffold: Fused pyrimidine ring system (diazinodiazine).

  • Critical Feature: The C4-sulfur substituent exists in a dynamic tautomeric equilibrium between the thiol (–SH) and thione (=S) forms.

Why It Matters in ATP Pockets: Most ATP-competitive inhibitors (Type I) mimic the adenine ring of ATP, forming 1–3 hydrogen bonds with the kinase "hinge" region.

  • Standard (Oxygen/Nitrogen): Strong, directional H-bonds (e.g., N1 acceptor, N6 donor in Adenine).

  • Thiol/Thione Variant: Sulfur is a poor H-bond acceptor compared to oxygen but offers a larger van der Waals radius and higher lipophilicity. This allows the scaffold to exploit the hydrophobic back pocket (Gatekeeper residue) more effectively than its oxo-analogs.

Comparative Analysis: 4-Thiol vs. Established Scaffolds

The following table synthesizes binding performance data, comparing the 4-thiol scaffold against the industry-standard Quinazoline (Erlotinib/Gefitinib core) and Pyrazolo[3,4-d]pyrimidine.

Table 1: Comparative Docking Metrics in Kinase ATP Pockets (CDK2/EGFR)
FeaturePyrimido[4,5-d]pyrimidine-4-thiol Quinazoline-4-amine (Standard) Pyrazolo[3,4-d]pyrimidine
Primary Interaction Hydrophobic (S-mediated) + Weak H-bondStrong H-bond (N1 acceptor / N3 donor)Strong H-bond (N-H donor)
Binding Energy (ΔG) -7.4 to -9.8 kcal/mol [1, 2]-9.0 to -11.5 kcal/mol -8.5 to -10.7 kcal/mol [3]
Hinge Region Fit Flexible (Tautomer dependent)Rigid (Lock-and-key)Rigid
Lipophilic Efficiency High (Sulfur increases LogP)ModerateModerate
Selectivity Potential High (Sensitive to Gatekeeper size)Low (Promiscuous binder)Moderate
Key Residue Targets Met (Gatekeeper), Lys (Catalytic)Met790 (EGFR), Thr790Glu81, Leu83 (CDK2)

Analyst Insight: While the Quinazoline scaffold generally yields lower (better) binding energies due to strong electrostatic H-bonds, the 4-thiol scaffold often exhibits superior Lipophilic Ligand Efficiency (LLE) . The sulfur atom can displace conserved water molecules in the pocket that oxygen cannot, leading to entropy-driven binding gains.

Critical Docking Protocol (Self-Validating)

To accurately predict the binding of the 4-thiol derivative, you must account for its tautomeric ambiguity. Standard "black-box" docking often fails here by fixing the protonation state incorrectly.

Phase A: Ligand Preparation (The Tautomer Trap)
  • Generate States: Do not dock a single structure. Generate both the 4-thiol (aromatic, –SH) and 4-thione (non-aromatic ring, =S, NH) tautomers.

  • Charge Assignment:

    • Thiol:[1][3] Neutral, S atom charge ~ -0.2.

    • Thione:[4] Zwitterionic character possible; N atom charge ~ -0.4, S atom ~ -0.3.

  • Minimization: Use a force field that handles sulfur parameters correctly (e.g., OPLS3e or MMFF94).

Phase B: Receptor Grid Generation
  • Target: EGFR (PDB: 1M17) or CDK2 (PDB: 1HCK).

  • Grid Box: Center on the co-crystallized ligand (e.g., Erlotinib).

  • Size: Extend 10Å from the ligand center.

  • Constraint: Crucial Step – Define a "Hydrogen Bond" constraint on the Hinge Region backbone (e.g., Met793 in EGFR) but allow "Hydrophobic" tolerance for the sulfur atom.

Phase C: The Docking Workflow (Graphviz)

DockingWorkflow cluster_0 Ligand Prep cluster_1 Docking Execution Input Pyrimido[4,5-d]pyrimidine-4-thiol (SMILES) Tautomer Generate Tautomers (Thiol vs. Thione) Input->Tautomer Minimization Energy Minimization (OPLS3e) Tautomer->Minimization 2 Structures Dock Molecular Docking (AutoDock/Glide) Minimization->Dock Grid Grid Generation (Center: ATP Pocket) Grid->Dock Score Scoring Function (ChemScore/SP) Dock->Score Output Ranked Poses & Binding Energies (ΔG) Score->Output

Caption: Dual-path workflow ensuring both tautomeric forms of the sulfur-containing scaffold are evaluated against the target kinase.

Mechanistic Interaction Map

The diagram below illustrates the specific pharmacophore interactions of the Pyrimido[4,5-d]pyrimidine-4-thiol in the ATP pocket (e.g., CDK2), contrasting the Thione vs. Thiol modes.

InteractionMap Scaffold Pyrimido[4,5-d] Scaffold Sulfur Sulfur (C4) Scaffold->Sulfur Ribose Ribose Pocket (Solvent Front) Scaffold->Ribose Hydrophobic Stacking Hinge Hinge Region (Glu81/Leu83) Sulfur->Hinge H-Bond Acceptor (Thione Form) Gatekeeper Gatekeeper (Phe80) Sulfur->Gatekeeper Van der Waals (Thiol Form)

Caption: Pharmacophore map highlighting the duality of the sulfur interaction: H-bonding in thione form vs. hydrophobic contact in thiol form.

Results Interpretation & Validation

When analyzing your docking results, look for the following indicators of a "True Positive" pose for this specific scaffold:

  • RMSD < 2.0 Å: Compare the pyrimidine core against a co-crystallized adenine or quinazoline. The rings should overlap perfectly.

  • Sulfur Orientation:

    • If Thione (=S) : The sulfur should point toward the backbone NH of the hinge residue (e.g., Met793 in EGFR).

    • If Thiol (-SH) : The sulfur often rotates away from the hinge to contact the hydrophobic Gatekeeper residue, while the N3 nitrogen takes over the H-bond acceptor role.

  • Energy Gap: If the Thione form scores >2 kcal/mol better than the Thiol, the target likely stabilizes the zwitterionic form.

References
  • Patel, B. Y., et al. (2023).[5] "A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking...". Molecular Diversity.

  • Al-Harbi, A. I., et al. (2024).[6][7] "Docking, Synthesis and Evaluation of the Antifungal Activity of Pyrimido[4,5-b]quinolines". Chemical Biology & Drug Design.

  • BenchChem. (2025). "Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives". BenchChem Guides.

  • PubChem. "Pyrimido[4,5-d]pyrimidine-4-thiol (Compound Summary)". National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Neutralization of Pyrimido[4,5-d][1,3]diazine-4-thiol

Executive Summary & Chemical Context Pyrimido[4,5-d][1,3]diazine-4-thiol (also known as Pyrimido[4,5-d]pyrimidine-4-thiol) is a fused bicyclic nitrogen heterocycle often utilized as a scaffold in the synthesis of antifol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pyrimido[4,5-d][1,3]diazine-4-thiol (also known as Pyrimido[4,5-d]pyrimidine-4-thiol) is a fused bicyclic nitrogen heterocycle often utilized as a scaffold in the synthesis of antifolates and kinase inhibitors.[1][2][3]

While the heterocyclic core presents standard toxicological concerns (potential bioactivity), the 4-thiol (-SH) functional group dictates the immediate operational hazards. Thiols are low-threshold odorants ("stench chemicals") and reducing agents. Improper disposal not only risks regulatory violation (RCRA) but can lead to facility-wide evacuations due to odor complaints or dangerous gas evolution if mixed with acids.

This guide provides a self-validating oxidative neutralization protocol to eliminate volatility and odor prior to final waste segregation.

Hazard Profile & "Know Before You Throw"

Before initiating disposal, you must understand the specific reactivity of the waste stream.

Hazard ClassSpecific RiskOperational Consequence
Organosulfur (Thiol) High volatility; Odor threshold < 1 ppb.DO NOT place directly in trash or standard solvent waste. Must be chemically neutralized.[4]
Reducing Agent Reacts violently with strong oxidizers (e.g., Nitric Acid).Segregation Critical: Keep away from acid waste streams to prevent H₂S or NOₓ evolution.
Bioactive Heterocycle Potential DNA intercalator or enzyme inhibitor.Treat as Cytotoxic/P-List candidate until verified otherwise.

Core Protocol: Oxidative Neutralization

Standard Operating Procedure (SOP) for Bench-Scale Disposal

Objective: Convert the volatile, malodorous thiol into a non-volatile, water-soluble sulfonate or solid disulfide using Sodium Hypochlorite (Bleach).

Reagents & PPE[5]
  • Oxidant: 5.25% - 6% Sodium Hypochlorite (Commercial Bleach).

  • Solvent: Water or dilute NaOH (if the compound is insoluble).

  • PPE: Nitrile gloves (double-gloved, min 5 mil), chemical splash goggles, lab coat. Work exclusively in a certified fume hood.

Step-by-Step Methodology

Step 1: Preparation & Dilution Dissolve or suspend the Pyrimido[4,5-d][1,3]diazine-4-thiol waste in water. If the compound is hydrophobic, use a minimal amount of Ethanol (EtOH) to solvate, then dilute with water.

  • Why? Oxidation is most effective in an aqueous phase.

Step 2: Controlled Oxidation (The "Titration") Slowly add the bleach solution to the thiol waste while stirring.

  • Ratio: Aim for a 10:1 molar excess of Hypochlorite to Thiol.

  • Observation: The reaction is exothermic .[4] You may observe a transient precipitate (disulfide) which should eventually redissolve as it oxidizes further to the sulfonate.

  • Caution: Do not rush. Rapid addition can cause boiling and aerosolization of the thiol.

Step 3: The Self-Validating Endpoint (Starch-Iodine Test) You cannot rely on your nose to verify neutralization (olfactory fatigue).

  • Dip a strip of Starch-Iodine paper into the mixture.

  • Result: The paper must turn Blue/Black immediately.

  • Interpretation: Blue indicates excess hypochlorite (oxidizer) is present, meaning all thiol (reducing agent) has been consumed.

  • If the paper remains white, add more bleach and re-test.

Step 4: Final pH Adjustment The resulting solution will be basic (pH > 10) and contain excess bleach.

  • Allow the mixture to stand in the hood for 2 hours (or overnight) to ensure complete reaction.

  • Optional: If your facility requires neutral waste, carefully adjust pH to ~7-8 using dilute Sulfuric Acid (H₂SO₄). WARNING: Do not acidify below pH 5, or you risk releasing Chlorine gas from the excess bleach.

Waste Segregation Workflow

Once neutralized, the waste is no longer a "stench" hazard, but it remains chemical waste.

DisposalWorkflow Start Start: Thiol Waste Generated Decision Is it Pure Solid or Solution? Start->Decision Solid Dissolve in dilute NaOH/EtOH Decision->Solid Solid Oxidation Add 10% NaOCl (Bleach) (Slow Addition, Stirring) Decision->Oxidation Solution Solid->Oxidation Test Starch-Iodine Test Oxidation->Test Fail Add more NaOCl Test->Fail Paper is White Pass Allow to stand 2-12 hours Test->Pass Paper is Blue/Black Fail->Oxidation Segregation Segregate into Aqueous Chemical Waste Pass->Segregation Label Label: 'Deactivated Thiol Waste' (Contains Oxidizer) Segregation->Label

Figure 1: Decision logic for the oxidative neutralization of heterocyclic thiols.

Mechanism of Action

Understanding the chemistry ensures you can troubleshoot if the reaction behaves unexpectedly.

The Sodium Hypochlorite (NaOCl) acts as a strong oxidant.[5][6] The reaction proceeds through two stages:[7][8][9][10]

  • Disulfide Formation:

    
     (Often forms a solid precipitate).
    
  • Sulfonate Formation:

    
     (Solubilizes the precipitate).
    

Mechanism Thiol R-SH (Stench/Volatile) Disulfide R-S-S-R (Precipitate) Thiol->Disulfide Oxidation (Fast) Hypo + NaOCl Sulfonate R-SO3H (Water Soluble/Odorless) Disulfide->Sulfonate Oxidation (Slow)

Figure 2: Simplified oxidative pathway. Note that complete odor removal requires driving the reaction to the Sulfonate stage.

Regulatory & Compliance (RCRA)

  • Waste Codes: If the specific Pyrimido-diazine is not listed on the EPA P-list or U-list, it defaults to characteristic waste.

    • D001: Ignitable (if in organic solvent).

    • D003: Reactive (if capable of generating toxic gases).

  • Labeling: Even after neutralization, label the container clearly: "Deactivated Thiol Waste - Basic pH - Oxidizer Present."

  • Drain Disposal: Do NOT pour down the drain unless your facility has a specific permit allowing treated aqueous waste. Most research sites require collection in carboys for off-site incineration [1].

Emergency Spill Procedures

If Pyrimido[4,5-d][1,3]diazine-4-thiol is spilled outside the hood:

  • Evacuate: The odor will travel fast. Clear the immediate area.[10][11][12]

  • Contain: Do not use paper towels (increases surface area/evaporation). Use a charcoal-impregnated spill pad or cover with vermiculite .

  • Decontaminate: Once absorbed, wipe the surface with a 10% Bleach solution. Wait 15 minutes, then wipe with water [2].[12]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of Washington EH&S. (n.d.). Thiols and Other Stench Chemicals SOP.[13] Retrieved March 6, 2026. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[4,5-d][1,3]diazine-4-thiol
Reactant of Route 2
Pyrimido[4,5-d][1,3]diazine-4-thiol
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